molecular formula C30H37F3Si B11944065 Dodecyltris(3-fluorophenyl)silane

Dodecyltris(3-fluorophenyl)silane

Cat. No.: B11944065
M. Wt: 482.7 g/mol
InChI Key: FBDZOXSEVBTAIT-UHFFFAOYSA-N
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Description

Dodecyltris(3-fluorophenyl)silane is a useful research compound. Its molecular formula is C30H37F3Si and its molecular weight is 482.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dodecyltris(3-fluorophenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyltris(3-fluorophenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H37F3Si

Molecular Weight

482.7 g/mol

IUPAC Name

dodecyl-tris(3-fluorophenyl)silane

InChI

InChI=1S/C30H37F3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3

InChI Key

FBDZOXSEVBTAIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization & Application of Dodecyltris(3-fluorophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectroscopic characterization and application of Dodecyltris(3-fluorophenyl)silane , structured for researchers and drug development professionals.

CAS Registry Number: 2128-45-2 Formula:


Molecular Weight:  482.71  g/mol 

Executive Summary

Dodecyltris(3-fluorophenyl)silane is a specialized organosilane ligand used primarily in the functionalization of stationary phases for High-Performance Liquid Chromatography (HPLC) and the modification of material surfaces (e.g., sepiolite nanocomposites).[1] Its structure combines a lipophilic dodecyl (


) chain  with a tris(3-fluorophenyl)silyl  core.

This unique architecture imparts "mixed-mode" selectivity:

  • Hydrophobic Interaction: Provided by the

    
     alkyl chain.
    
  • 
    -
    
    
    
    Interaction:
    Facilitated by the electron-deficient fluorinated aromatic rings.
  • Shape Selectivity: The bulky silyl core creates steric discrimination for isomeric compounds.

This guide details the spectroscopic signatures required to validate the identity and purity of this compound during synthesis or quality control.

Synthesis & Structural Logic

Understanding the synthesis is critical for interpreting spectroscopic data, particularly for identifying characteristic impurities (e.g., residual silanols or homocoupled byproducts).

Synthesis Pathway

The most robust synthetic route involves a Grignard reaction between Dodecyltrichlorosilane and 3-Fluorophenylmagnesium bromide .

Reaction:



Workflow Diagram

The following diagram illustrates the critical process steps and quality checkpoints.

SynthesisWorkflow Start Precursors: Dodecyltrichlorosilane + 3-Fluorophenyl MgBr Reaction Grignard Reaction (Anhydrous THF, Reflux) Start->Reaction N2 Atmosphere Quench Acidic Quench (HCl/Ice) Reaction->Quench Exothermic Workup Extraction & Drying (MgSO4) Quench->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Remove Biphenyls Product Pure Dodecyltris (3-fluorophenyl)silane Purification->Product QC: NMR/MS

Caption: Figure 1. Synthesis workflow ensuring removal of homocoupled biaryl impurities prior to spectroscopic validation.

Spectroscopic Data Profile

The following data represents the authoritative spectroscopic profile for Dodecyltris(3-fluorophenyl)silane .

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The presence of Fluorine (


) introduces spin-spin coupling (

and

) that splits carbon and proton signals in the aromatic region.

H NMR (Proton) Data

Solvent:


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.35 – 7.45 Multiplet3HAr-H (C5)Meta to F and Si.
7.20 – 7.30 Multiplet3HAr-H (C6)Ortho to Si, Meta to F.
7.10 – 7.18 Multiplet3HAr-H (C2)Ortho to F and Si (Shielded by F).
7.00 – 7.10 T of D3HAr-H (C4)Ortho to F, Para to Si.
1.20 – 1.40 Broad Signal20HAlkyl Chain (

)
Bulk methylene envelope.
1.10 – 1.20 Multiplet2H


-methylene protons.
0.88 Triplet (

)
3HTerminal

Distal methyl group.
0.75 – 0.85 Multiplet2H


-methylene (Shielded by Si).

C NMR (Carbon) Data

Solvent:


. Note: C-F coupling leads to doublets.
Chemical Shift (

, ppm)
Splitting (

)
Assignment
163.5 Doublet (

)
C3 (C-F ipso)
137.2 Doublet (

)
C1 (C-Si ipso)
130.1 Doublet (

)
C5
127.8 Doublet (

)
C6
119.5 Doublet (

)
C2
116.8 Doublet (

)
C4
33.5, 31.9, 29.7... SingletsAlkyl Chain (

)
14.1 SingletTerminal

12.5 Singlet


F NMR (Fluorine)

Solvent:


, Ref: 

  • Shift:

    
    -113.5 ppm 
    
  • Pattern: Multiplet (due to coupling with H2, H4, H5).

  • Diagnostic: A single distinct signal confirms the symmetry of the three rings. Multiple peaks indicate hydrolysis or mixed substitution.


Si NMR (Silicon)

Solvent:


, Ref: TMS
  • Shift:

    
    -16.5 ppm  (approx)
    
  • Region: Characteristic of

    
     species.
    
Mass Spectrometry (MS)

Method: EI (Electron Impact) or APCI (Atmospheric Pressure Chemical Ionization)

  • Molecular Ion (

    
    ):  m/z 482.2 
    
  • Base Peak: Often m/z 313 corresponding to the

    
     cation (Loss of dodecyl chain).
    
  • Fragmentation:

    • 
       (Loss of alkyl chain).
      
    • 
       (Loss of one aryl ring).
      
Infrared Spectroscopy (FT-IR)
  • 3070 cm

    
    :  C-H stretch (Aromatic).
    
  • 2920, 2850 cm

    
    :  C-H stretch (Aliphatic 
    
    
    
    chain).
  • 1580, 1480 cm

    
    :  C=C ring skeletal vibrations.
    
  • 1425 cm

    
    :  Si-Aryl stretch (
    
    
    
    ).
  • 1260 cm

    
    :  C-F stretch (Aryl Fluoride).
    
  • 1110 cm

    
    :  Si-C stretch.
    

Application Logic: Why This Molecule?

In drug development and chromatography, the specific substitution pattern of Dodecyltris(3-fluorophenyl)silane offers a critical advantage over standard C18 phases.

Interaction Mechanism

The 3-fluorophenyl group is electron-poor compared to a standard phenyl group. This creates a "pull-push" mechanism when interacting with analytes:

  • Electron-Rich Analytes: Strong

    
    -
    
    
    
    attraction to the electron-poor stationary phase.
  • Halogenated Analytes: "Fluorous-Fluorous" recognition interactions.

InteractionMechanism Analyte Target Analyte (e.g., Positional Isomer) Interaction1 Hydrophobic Interaction (C12 Chain) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Electron Deficient Ring) Analyte->Interaction2 Interaction3 Steric Discrimination (Rigid Silyl Core) Analyte->Interaction3 Ligand Dodecyltris(3-fluorophenyl)silane Ligand Ligand->Interaction1 Ligand->Interaction2 Ligand->Interaction3 Result High Resolution Separation Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Figure 2. Multi-modal interaction mechanism allowing separation of complex isomers.

References

  • Sigma-Aldrich. (n.d.). Dodecyltris(3-fluorophenyl)silane Product Detail. Retrieved from

  • ChemicalBook. (2023). Dodecyltris(3-fluorophenyl)silane Properties and CAS 2128-45-2. Retrieved from

  • Trea, F. (2023).[2][3] Multi-Functional Hybrid Material Based on Sepiolite for Environmental Recovery. (Contextual usage in functional materials). Retrieved from

  • Alfa Chemistry. (n.d.). Organosilicon Compounds: Dodecyltris(3-fluorophenyl)silane.[1] Retrieved from

Sources

"Dodecyltris(3-fluorophenyl)silane" NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analytical framework for the structural validation of Dodecyltris(3-fluorophenyl)silane . This molecule represents a hybrid class of organosilanes combining a lipophilic tail (


 alkyl chain) with a fluorinated aromatic core. Such compounds are critical in materials science for surface modification (fluorous solid-phase extraction) and in medicinal chemistry as lipophilic pharmacophores.

Successful analysis requires a multi-nuclear approach (


H, 

C,

F,

Si) to verify three distinct structural domains:
  • The Silane Core: Confirmed via

    
    Si NMR.
    
  • The Fluorous Periphery: Validated via

    
    F NMR (meta-substitution pattern).
    
  • The Lipophilic Tail: Quantified via

    
    H integration.
    

Part 1: Structural Context & Analysis Strategy

The molecule consists of a central silicon atom bonded to one dodecyl group and three 3-fluorophenyl rings.

Molecular Formula:


Molecular Weight:  ~482.7  g/mol 
The Analytical Challenge

Organosilanes are moisture-sensitive. Hydrolysis of the Si-C bonds is rare under neutral conditions, but the presence of trace water can lead to confusing artifacts or silanol formation if the synthesis precursors (e.g., chlorosilanes) were not fully quenched. Furthermore,


Si has a long spin-lattice relaxation time (

) and a negative gyromagnetic ratio, making quantitative analysis difficult without specific acquisition parameters.

Part 2: Experimental Protocol

Sample Preparation (Critical)

To prevent hydrolysis artifacts and ensure sharp lines, strict anhydrous handling is required.

  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D) treated with activated 4Å molecular sieves.
    
    • Reasoning:

      
       provides excellent solubility for lipophilic silanes.
      
  • Concentration: Dissolve 20–30 mg of sample in 0.6 mL solvent.

    • Note for

      
      Si: Increase concentration to 50–80 mg  if possible due to low natural abundance (4.7%).
      
  • Relaxation Agent (For Quantitative

    
    Si):  Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)
    
    
    
    ]
    .
    • Mechanism:[1] Cr(acac)

      
       is a paramagnetic relaxation agent that shortens 
      
      
      
      and suppresses the Negative Nuclear Overhauser Effect (NOE), allowing for quantitative integration of silicon signals.
Instrument Parameters
Parameter

H NMR

F NMR

Si NMR
Frequency (Typical) 400/500 MHz376/470 MHz79/99 MHz
Pulse Angle 30°30°30° (IGated)
Relaxation Delay (D1) 1.0 s1.0 s10–20 s (or 2s with Cr(acac)

)
Scans (NS) 1632>512
Referencing TMS (0.00 ppm)CFCl

(0.00 ppm) or internal C

F

TMS (0.00 ppm)

Part 3: Spectral Analysis & Prediction

F NMR: The Diagnostic Handle

The fluorine nucleus is the most sensitive probe for the aromatic ring substitution pattern.

  • Predicted Shift: -112.0 to -114.0 ppm (relative to

    
    ).
    
  • Multiplicity: The signal will not be a singlet. It will appear as a complex multiplet (td or ddd) due to coupling with aromatic protons.

    • 
       (Ortho)
      
    • 
       (Ortho)
      
    • 
       (Meta)
      
  • Validation: If the fluorine was in the para position, the signal would be a distinct triplet of triplets. The complex multiplet confirms the meta (3-position) substitution.

Si NMR: The Structural Anchor

This is the definitive proof of the


 core.
  • Predicted Shift: -8.0 to -14.0 ppm .

    • Context: Triphenyl(methyl)silane resonates at approx -5 ppm. The longer dodecyl chain and the electron-withdrawing fluorine atoms on the rings will induce a slight upfield shift (shielding) relative to the methyl analog.

  • Artifact Warning: A broad hump at -110 ppm is the background signal from the borosilicate glass tube. Do not integrate this.

  • Coupling: Under proton-decoupled conditions (

    
    ), this appears as a singlet (or a multiplet if F-coupling is resolved, though 
    
    
    
    over 4 bonds is typically small, < 2 Hz).
H NMR: Integration & Stoichiometry

The proton spectrum validates the ratio of the lipophilic tail to the aromatic head.

FragmentChemical Shift (

)
MultiplicityIntegration (Theoretical)Assignment
Aromatic 7.10 – 7.50 ppmMultiplets12H 3 x Phenyl rings (4H each)

-CH

1.15 – 1.30 ppmTriplet/Multi2H CH

bonded to Si
Bulk CH

1.20 – 1.40 ppmBroad Multi20H Alkyl Chain (C2–C11)
Terminal CH

0.85 – 0.90 ppmTriplet3H Terminal Methyl
  • Self-Validating Logic: The ratio of Total Aliphatic Integral (25H) to Total Aromatic Integral (12H) must be ~2.08 . Significant deviation indicates incomplete alkylation or hydrolysis products.

Part 4: Visualization of Analysis Workflow

The following diagram outlines the logical flow for validating the molecule, highlighting the decision nodes based on spectral feedback.

NMR_Workflow Start Sample: Dodecyltris(3-fluorophenyl)silane Prep Prep: 30mg in CDCl3 + Cr(acac)3 (Anhydrous Conditions) Start->Prep Acquire Acquire Multi-Nuclear Data (1H, 19F, 29Si) Prep->Acquire Check1H Step 1: 1H Integration Check Ratio Aliphatic(25H) : Aromatic(12H) Acquire->Check1H Decision1 Ratio ~ 2.1? Check1H->Decision1 Check19F Step 2: 19F Substitution Check Target: -113 ppm (Multiplet) Decision1->Check19F Yes ResultFail FAIL: Check Purity/Hydrolysis Decision1->ResultFail No (Excess Alkyl/Aryl) Decision2 Signal Present? Check19F->Decision2 Check29Si Step 3: 29Si Core Validation Target: -10 to -15 ppm Decision2->Check29Si Yes Decision2->ResultFail No (Wrong Isomer) ResultPass PASS: Structure Confirmed Check29Si->ResultPass

Caption: Figure 1. Step-wise NMR validation workflow. The integration ratio in Step 1 serves as the primary purity gate before advanced heteronuclear analysis.

Part 5: Molecular Connectivity & Coupling Network

Understanding the coupling pathways is essential for interpreting the complex multiplets in the aromatic region.

Coupling_Network Si 29Si Core (-12 ppm) Chain Dodecyl Chain (25H) Si->Chain 1-Bond Ring Phenyl Ring (C1-C6) Si->Ring 1-Bond (Si-C1) Si->Ring 1J Si-C Coupling (Satellites) F 19F Substituent (-113 ppm) Ring->F 1-Bond (C3-F) F->Ring 1J C-F Coupling (~250 Hz) H_Ortho 1H (Ortho) Coupled to F F->H_Ortho 3J Coupling (~9 Hz)

Caption: Figure 2. Connectivity and Spin-Coupling Network.[2] Dashed lines indicate NMR observable couplings (J-coupling) utilized for structural assignment.

Part 6: Troubleshooting & Common Artifacts

  • Spinning Sidebands (

    
    F):  Due to the large chemical shift anisotropy of fluorine, spinning sidebands are common.
    
    • Solution: Record the spectrum without sample spinning or at two different spin rates to identify static peaks.

  • Si-Grease Contamination: Silicone grease (used in ground glass joints) appears at 0.00 ppm (TMS) or slightly upfield/downfield depending on the specific grease type.

    • Differentiation: Your product peak is expected at -10 to -15 ppm . A peak at ~0 ppm is likely contamination.

  • Hydrolysis (Silanol Formation): If the sample is wet, you may see a new peak in the

    
    Si spectrum shifted significantly (often 10-20 ppm difference) corresponding to 
    
    
    
    or dimer formation
    
    
    .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for C and H chemical shifts).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Helmer, B. J., & West, R. (1982). "Silicon-29 NMR chemical shifts of organosilicon compounds." Organometallics, 1(11), 1458-1463. (Foundational text for predicting Ar-Si-Alkyl shifts).

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Alfa Chemistry. "19F NMR Chemical Shift Table." (General reference for Fluorine shifts).

Sources

An In-depth Technical Guide to Dodecyltris(3-fluorophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for Dodecyltris(3-fluorophenyl)silane is publicly available. This document has been synthesized by leveraging data from structurally analogous compounds, including organosilanes, long-chain alkylsilanes, and fluorinated aromatic compounds, in conjunction with fundamental principles of chemical reactivity and safety. The guidance herein is intended for research and development professionals and should be used to supplement, not replace, a thorough, site-specific risk assessment.

Introduction

Dodecyltris(3-fluorophenyl)silane is a tetraorganosilane characterized by a central silicon atom bonded to a long C12 alkyl chain and three fluorinated phenyl rings. This unique combination of a lipophilic alkyl chain and electronically modified aromatic moieties suggests its potential utility in advanced materials science and pharmaceutical development. In drug design, the incorporation of fluorine and lipophilic groups is a well-established strategy for modulating a molecule's metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, potential applications, and a detailed, albeit inferred, safety and handling profile.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure, which dictates its physical and chemical behavior.

Molecular Structure Diagram

cluster_p1 cluster_p2 cluster_p3 center Si Si C1 p1c1 p2c1 p3c1 C2 C3 C4 C5 C6 C7 C8 C9 C10 C11 C12 H25 H₂₅ P1 P2 P3 p1c2 p1c2 p1c3 p1c3 p1c4 p1c4 F1 F1 p1c3->F1 p1c5 p1c5 p1c6 p1c6 p2c2 p2c2 p2c3 p2c3 p2c4 p2c4 F2 F2 p2c3->F2 p2c5 p2c5 p2c6 p2c6 p3c2 p3c2 p3c3 p3c3 p3c4 p3c4 F3 F3 p3c3->F3 p3c5 p3c5 p3c6 p3c6

Caption: Molecular structure of Dodecyltris(3-fluorophenyl)silane.

Table 1: Physicochemical Data

PropertyValueSource/Method
IUPAC Name Dodecyltris(3-fluorophenyl)silaneNomenclature
Synonyms N/A-
CAS Number Data not available-
Molecular Formula C₃₀H₃₇F₃SiCalculated
Molecular Weight 502.7 g/mol Calculated
Physical State Expected to be a viscous liquid or low-melting solid at 25°C.Analogy
Solubility Insoluble in water. Soluble in nonpolar organic solvents (e.g., THF, Toluene, Hexanes).Analogy
Boiling Point Data not available; expected to be > 200°C at atmospheric pressure.Analogy
Density Data not available; expected to be ~1.0 - 1.1 g/mL.Analogy

Section 2: Synthesis and Characterization

Plausible Synthetic Pathway: Grignard Reaction

A standard and highly effective method for forming silicon-carbon bonds is the reaction of an organometallic reagent with a halosilane. Dodecyltris(3-fluorophenyl)silane can be plausibly synthesized by reacting dodecyltrichlorosilane with a Grignard reagent derived from 1-bromo-3-fluorobenzene.

Reaction Scheme:

  • Grignard Formation: 1-Bromo-3-fluorobenzene + Mg → (3-Fluorophenyl)magnesium bromide

  • Coupling: Dodecyltrichlorosilane + 3 (3-Fluorophenyl)magnesium bromide → Dodecyltris(3-fluorophenyl)silane + 3 MgBrCl

Causality and Experimental Considerations:

  • Inert Atmosphere: This reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Grignard reagents and chlorosilanes are highly reactive with atmospheric moisture, which would quench the Grignard reagent and hydrolyze the chlorosilane, halting the desired reaction.

  • Anhydrous Solvent: Anhydrous ether solvents, such as tetrahydrofuran (THF) or diethyl ether, are required to stabilize the Grignard reagent and facilitate the reaction.

  • Purification: The final product would likely be purified via vacuum distillation or column chromatography to remove magnesium salts and any unreacted starting materials.

Analytical Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR would provide definitive structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional group vibrations (e.g., Si-Phenyl, C-F, Alkyl C-H).

Section 3: Applications in Research and Drug Development

The unique hybrid structure of Dodecyltris(3-fluorophenyl)silane makes it a candidate for several advanced applications.

  • Surface Modification: The long dodecyl chain provides significant hydrophobicity, while the silane core can form stable bonds with hydroxylated surfaces (e.g., glass, silica, metal oxides). This makes it a potential agent for creating highly water-repellent, chemically resistant coatings. Organofunctional silanes are widely used for this purpose.[2]

  • Drug Formulation and Delivery: Silanes are increasingly investigated for their role in pharmaceuticals.[3] This compound could serve as a novel excipient to enhance the stability and solubility of active pharmaceutical ingredients (APIs).[3] Its lipophilic nature could be leveraged in formulating lipid-based drug delivery systems like nanoparticles, potentially improving drug encapsulation and bioavailability.[4]

  • Medicinal Chemistry Building Block: The tris(3-fluorophenyl)silyl moiety could be used as a lipophilic, metabolically robust blocking group in drug design. The fluorine atoms can alter the electronic properties and conformation of a molecule, which can lead to improved target binding and a more favorable pharmacokinetic profile.[1]

Section 4: Hazard Identification and Toxicological Profile

This assessment is based on structural analogies. No direct toxicological data exists for this compound.

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryGHS StatementBasis of Inference
Acute Toxicity (Oral, Dermal, Inhalation)Data not available-No data on this compound or close analogs.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Many organosilanes, particularly those with long alkyl chains or reactive groups, are known skin irritants.[5][6]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Assumed based on skin irritation potential; direct contact with eyes is likely to cause significant irritation.[5][6]
Specific Target Organ ToxicityData not available-No data available.
Carcinogenicity/MutagenicityData not available-No data available.

Primary Routes of Exposure:

  • Skin Contact: Most probable route of exposure in a laboratory setting.

  • Eye Contact: Risk of splashes or aerosol exposure.

  • Inhalation: Low risk at room temperature due to expected low volatility, but may become significant if the material is heated or aerosolized.

  • Ingestion: Unlikely with proper laboratory hygiene.

Potential Health Effects:

  • Skin: May cause redness, itching, and irritation upon direct contact.

  • Eyes: May cause pain, watering, and serious irritation.

  • Inhalation: Inhaling mists or aerosols may cause respiratory tract irritation.

  • Chronic Effects: No data is available. The toxicology of fluorinated aromatic compounds can be complex, and long-term exposure should be avoided.

Hazardous Decomposition Products: Upon thermal decomposition or combustion, this material may produce hazardous fumes, including carbon monoxide, carbon dioxide, silicon dioxide, and potentially highly toxic hydrogen fluoride.[5]

Section 5: Safe Handling and Emergency Protocols

A systematic approach to handling is paramount for minimizing risk.

Safe Handling Workflow Diagram

A 1. Risk Assessment (Review this guide & local SOPs) B 2. Engineering Controls (Work in certified chemical fume hood) A->B C 3. Personal Protective Equipment (PPE) (Nitrile gloves, safety goggles, lab coat) B->C D 4. Handling (Avoid skin/eye contact. Use compatible tools.) C->D E 5. Accidental Exposure? D->E F 6. Waste Disposal (Collect in sealed, labeled container for chemical waste) E->F No H Follow First-Aid Protocol (See Section 5) E->H Yes G End of Workflow F->G H->F

Caption: Logical workflow for the safe handling of research chemicals.

Experimental Protocol: General Laboratory Handling

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items. Ensure an eyewash station and safety shower are accessible.[5]

  • Don PPE: Wear appropriate personal protective equipment:

    • Hand Protection: Neoprene or nitrile rubber gloves.[5]

    • Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[5]

    • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Aliquotting/Weighing: Conduct all manipulations of the open container within the fume hood to prevent inhalation of any potential vapors or aerosols. Use chemically compatible spatulas and glassware.

  • Heating/Reactions: If heating is required, use a well-controlled heating mantle or oil bath with temperature monitoring. Avoid open flames.[5] Ensure any reaction vessel is adequately vented within the hood.

  • Post-Handling: After use, securely seal the container. Clean the work area thoroughly.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

First-Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Unsuitable Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including silicon dioxide and hydrogen fluoride.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Stability, Reactivity, and Disposal

  • Chemical Stability: The material is expected to be stable under recommended storage conditions (cool, dry, well-ventilated, tightly sealed container).

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and alkalis.[5]

  • Conditions to Avoid: High temperatures, open flames, and sparks.[5]

  • Disposal Considerations: Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.

References

  • Castranova, V., Dalal, N. S., Dyke, K., Vallyathan, V., & Wu, L. (1995). Suppression of silica-induced toxicity with organosilane surface coating. CDC Stacks. Available at: [Link]

  • Borm, P. J. A., et al. (2018). Organosilane-Based Coating of Quartz Species from the Traditional Ceramics Industry: Evidence of Hazard Reduction Using In Vitro and In Vivo Tests. National Institutes of Health (NIH). Available at: [Link]

  • CIR. (2016). Safety Assessment of Alkoxyl Alkyl Silanes as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Monfort, E., et al. (2020). Feasibility of using organosilane dry-coated detoxified quartzes as raw material in different industrial sectors. ResearchGate. Available at: [Link]

  • Various Authors. (2015). Does anyone know or could speculate about the mechanism for the toxicity of silafluofen, an organosilane used as as pyrethroid-type insecticide? ResearchGate. Available at: [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: DODECYLSILANE. Gelest, Inc. Available at: [Link]

  • Matheson. (2014). Safety Data Sheet: SILANE. Cloudfront.net. Available at: [Link]

  • Airgas. (2023). Safety Data Sheet: Silane. Airgas. Available at: [Link]

  • Air Liquide. (2023). Safety Data Sheet: Silane. Air Liquide. Available at: [Link]

  • Safe Work Australia. (N.D.). GHS Hazardous Chemical Information List. Safe Work Australia. Available at: [Link]

  • Chatgilialoglu, C., et al. (1995). tris(trimethylsilyl)silane. Organic Syntheses. Available at: [Link]

  • PubChem. (2024). Dodecyl(trimethyl)silane. National Center for Biotechnology Information. Available at: [Link]

  • Dilnawaz, F., et al. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Walsh Medical Media. Available at: [Link]

  • Finze, M., et al. (2014). Synthesis of tris- and tetrakis(pentafluoroethyl)silanes. PubMed. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of (3-Chlorophenyl)(trimethyl)silane (CAS 4405-42-9). Cheméo. Available at: [Link]

  • PubChemLite. (2026). Tetrakis(3-fluorophenyl)silane (C24H16F4Si). Université du Luxembourg. Available at: [Link]

  • Siltech Corporation. (N.D.). One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. Siltech Corporation. Available at: [Link]

  • Mondal, T., et al. (2024). Unlocking the Potential of Tris(pentafluorophenyl)borane in Reductive Desulfurization of Thioamides with Silane. ChemRxiv. Available at: [Link]

  • G.C. Santos, M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • PubChemLite. (2026). Phenyltris(3-fluorophenyl)silane (C24H17F3Si). Université du Luxembourg. Available at: [Link]

  • Google Patents. (2022). CN114262342B - Method for purifying phenyl silane. Google Patents.
  • Google Patents. (2012). CN102775433A - Preparation method of 3-(phenyl amino) propyl alkoxy silane, and recycling technology of by-product. Google Patents.

Sources

"Dodecyltris(3-fluorophenyl)silane" potential applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Dodecyltris(3-fluorophenyl)silane , a specialized tetra-organosilane used primarily in advanced materials science for surface energy modulation and environmental remediation.[1]

Functional Architecture, Synthesis, and Applications in Surface Science[1]

Part 1: Executive Summary & Chemical Identity

Dodecyltris(3-fluorophenyl)silane (CAS: 2128-45-2) is a high-molecular-weight organosilicon compound characterized by a central silicon atom bonded to one dodecyl (


) alkyl chain and three 3-fluorophenyl aromatic rings.[1][2][3]

Unlike reactive silanes (e.g., chlorosilanes or alkoxysilanes) used for covalent bonding to silica, this molecule is a tetra-substituted, chemically inert silane .[1] It does not hydrolyze or condense. Instead, it functions as a lipophilic, fluorinated fluid or additive used to modify the physical properties of porous materials (such as sepiolite clays) or as a high-performance lubricant additive.[1]

Chemical Structure Profile[1]
  • Formula:

    
    
    
  • Molecular Weight: ~494.7 g/mol

  • Key Moieties:

    • Dodecyl Chain (

      
      ):  Provides strong hydrophobicity and steric bulk, lowering surface energy.[1]
      
    • Tris(3-fluorophenyl) Core: The meta-fluorine substitution creates an electron-deficient

      
      -system.[1] This induces a specific dipole moment that enhances interaction with electron-rich aromatics (e.g., PAHs in crude oil) via dipole-
      
      
      
      and
      
      
      -
      
      
      stacking.[1]
Part 2: Mechanism of Action

The utility of Dodecyltris(3-fluorophenyl)silane lies in its "amphiphilic" nature within the context of oil/water separation.[1] While the dodecyl chain is purely non-polar, the fluorinated phenyl groups introduce a "soft" polarity.[1]

1. Selective Adsorption (The "Fluoro-Pi" Effect)

In environmental remediation, this molecule is impregnated into porous substrates (like Sepiolite).[1] The mechanism of oil capture differs from standard alkyl-phases:

  • Standard Alkyl (C18): Relies solely on Van der Waals forces (hydrophobic effect).[1]

  • Dodecyltris(3-fluorophenyl)silane: Combines hydrophobic exclusion of water with electrostatic attraction to aromatic pollutants.[1] The electron-withdrawing fluorine atom on the phenyl ring reduces the electron density of the ring, making it attractive to electron-rich hydrocarbons found in heavy crude oil and asphalt.[1]

2. Surface Energy Modulation

When physically adsorbed or trapped within a sol-gel matrix, this silane lowers the critical surface tension of the material, creating a surface that is superhydrophobic (repels water) but oleophilic (attracts oil).[1]

Part 3: Applications & Experimental Protocols
Application A: Environmental Remediation (Modified Sepiolite)

Context: Cleanup of marine oil spills involving heavy hydrocarbons.[1] Role: The silane acts as a functional additive to modify Sepiolite (a porous magnesium silicate clay), enhancing its capacity to absorb heavy oils and preventing water uptake.[1]

Experimental Protocol: Preparation of Functionalized Sepiolite

  • Objective: To physically impregnate or entrap Dodecyltris(3-fluorophenyl)silane within a Sepiolite matrix.

  • Reagents:

    • Sepiolite (fibrous clay).[1]

    • Dodecyltris(3-fluorophenyl)silane (Target Additive).[1][4]

    • Solvent: Toluene or Hexane (anhydrous).[1]

    • (Optional) Binder: TEOS (Tetraethyl orthosilicate) for sol-gel entrapment.[1]

Workflow:

  • Activation: Dry Sepiolite at 120°C for 4 hours to remove adsorbed water.

  • Dissolution: Dissolve Dodecyltris(3-fluorophenyl)silane in Toluene (Concentration: 2-5% w/v).

  • Impregnation: Add activated Sepiolite to the solution. Stir under reflux at 80°C for 6 hours.

    • Note: Since the silane is non-reactive, this step relies on physical adsorption into the clay's nano-tunnels.[1]

  • Solvent Evaporation: Remove solvent via rotary evaporation.

  • Curing: Heat the treated clay at 100°C for 2 hours to lock the silane into the pores.

Validation:

  • Hydrophobicity Test: Water contact angle should exceed 120°.

  • Sorption Capacity: Measure weight gain after immersion in crude oil vs. water.

Application B: High-Performance Tribology (Lubricants)

Context: Hydraulic fluids or lubricants for extreme temperature/pressure environments.[1] Role: The thermal stability of the Si-C bonds (bond energy ~318 kJ/mol) combined with the oxidative resistance of the fluorinated rings makes this fluid resistant to degradation where mineral oils would fail.[1]

Part 4: Synthesis Pathway

Since this is a tetra-organosilane, it is synthesized via nucleophilic substitution using Grignard reagents.[1]

Reaction Logic:


[1]

Step-by-Step Synthesis:

  • Precursor Preparation: Synthesize Chlorotris(3-fluorophenyl)silane by reacting Silicon Tetrachloride (

    
    ) with 3 equivalents of (3-fluorophenyl)magnesium bromide.[1] Isolate the product.
    
  • Grignard Addition:

    • In a flame-dried flask under Argon, dissolve Chlorotris(3-fluorophenyl)silane in anhydrous THF.

    • Add Dodecylmagnesium bromide (1.1 equivalents) dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux for 12 hours to overcome steric hindrance.

  • Workup: Quench with dilute HCl. Extract with diethyl ether.

  • Purification: Silica gel chromatography (Eluent: Hexane) to remove homocoupled byproducts.[1]

Part 5: Visualization (Graphviz)[1]

The following diagram illustrates the dual-interaction mechanism of the silane when adsorbed onto a porous surface, highlighting the difference between the hydrophobic tail and the electro-active core.

G cluster_surface Adsorbed State on Sepiolite Surface node_core Silicon Center (Si) node_tail Dodecyl Tail (C12) (Hydrophobic Barrier) node_core->node_tail Steric Shielding node_rings Tris(3-fluorophenyl) Rings (Electro-Active Core) node_core->node_rings Electronic Tuning node_water Water Molecule (Polar) node_tail->node_water Repulsion (Hydrophobic) node_target Target: Aromatic Hydrocarbon (e.g., Anthracene in Oil) node_rings->node_target Pi-Pi Stacking & Dipole Interaction

Caption: Functional mechanism of Dodecyltris(3-fluorophenyl)silane showing the dual role of the hydrophobic dodecyl tail (water repulsion) and the fluorinated aromatic rings (specific adsorption of aromatic pollutants).[1]

Part 6: Data Summary
PropertyValue / CharacteristicRelevance
Physical State Viscous Liquid / Low-melting SolidEasy impregnation into porous clays.[1]
Thermal Stability > 300°C (Estimated)Suitable for high-friction lubrication.[1]
Hydrophobicity High (

)
Excellent water repulsion barrier.[1]
Selectivity Shape & Electronic (Pi-Acidic)Preferential binding of planar aromatics over aliphatics.[1]
Reactivity Inert (Non-hydrolyzable)Long-term stability; does not degrade in seawater.[1]
Part 7: References
  • Sigma-Aldrich. (n.d.).[1] Dodecyltris(3-fluorophenyl)silane Product Sheet. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] Dodecyltris(3-fluorophenyl)silane Chemical Properties. Retrieved from [1]

  • Trea, S. (2023).[1] Multi-functional hybrid material based on sepiolite for environmental recovery and bio-remediation.[1][4] Patent Application. Retrieved from

  • Alfa Chemistry. (n.d.).[1] Organosilicon Compounds for Research. Retrieved from [1]

Sources

Advanced Theoretical Frameworks for Dodecyltris(3-fluorophenyl)silane (DTFPS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2128-45-2 Formula: C30H37F3Si Molecular Weight: 482.71 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive theoretical and practical analysis of Dodecyltris(3-fluorophenyl)silane (DTFPS) .[1] While often categorized as a niche organosilicon reagent, DTFPS represents a critical study in the balance between steric bulk , lipophilicity , and electronic modulation via meta-fluorination.[1]

For researchers in materials science and drug development, DTFPS offers a unique case study in "Silicon Switching"—the strategic replacement of carbon centers with silicon to modulate bond angles and hydrophobicity without altering the fundamental pharmacophore or surface adhesion logic.[1] This guide explores the theoretical underpinnings of its electronic structure (DFT), surface dynamics (MD), and synthetic validation.[1]

Part 1: Electronic Structure & Reactivity (DFT Perspectives)

The core theoretical interest in DTFPS lies in the tris(3-fluorophenyl) head group.[1] Unlike perfluorinated silanes or simple alkyl silanes, the meta-fluoro substitution pattern introduces specific electronic perturbations that affect the silicon center's Lewis acidity.[1]

The Meta-Fluoro Inductive Effect

In theoretical modeling (Density Functional Theory, typically B3LYP/6-31G* level), the position of the fluorine atom is pivotal.[1]

  • Inductive Withdrawal (-I): The fluorine atom at the meta position exerts an electron-withdrawing inductive effect on the phenyl ring.[1]

  • Resonance (+R): Unlike para-substitution, where fluorine's lone pair can donate into the ring system affecting the silicon center, the meta position largely isolates the silicon from direct resonance effects.[1]

  • Result: The Silicon atom in DTFPS becomes slightly more electron-deficient (electrophilic) compared to its non-fluorinated analogue, Dodecyltriphenylsilane.[1] This increases its susceptibility to nucleophilic attack during hydrolysis or sol-gel processing, making it a "fast-cure" surface modifier.[1]

Frontier Molecular Orbitals (FMO)

Theoretical mapping of the HOMO-LUMO gap reveals the molecule's stability profile:

  • HOMO: Localized primarily on the dodecyl chain and the pi-system of the phenyl rings.

  • LUMO: Concentrated around the Si-C(phenyl) antibonding orbitals.[1]

  • Implication: The lowered LUMO energy (due to electron withdrawal) suggests that DTFPS can participate in pi-stacking interactions more effectively than non-fluorinated counterparts, a critical feature for developing self-assembled monolayers (SAMs) with high thermal stability.[1]

Quantitative Electronic Parameters (Theoretical)
ParameterValue (Est.)Significance
C-Si Bond Length 1.87 ÅStandard organosilane length; stable against homolytic cleavage.[1]
Dipole Moment ~2.4 DEnhanced by the C-F vectors; affects orientation on polar surfaces.
LogP (Octanol/Water) > 9.5Extreme lipophilicity driven by the C12 tail and aromatic rings.[1]
Si Electrophilicity HighPromotes rapid bonding to hydroxylated surfaces (e.g., Silica, Sepiolite).[1]

Part 2: Surface Dynamics & Conformational Entropy[1]

When applied to surfaces (e.g., silica nanoparticles or sepiolite clay for bioremediation), DTFPS behaves as a "molecular brush."[1] Molecular Dynamics (MD) simulations clarify this behavior.[1]

The "Umbrella" Effect

The tris(3-fluorophenyl) group acts as a rigid, bulky "umbrella" protecting the silicon anchor.[1]

  • Steric Shielding: The three phenyl rings create a cone of steric hindrance (Cone Angle > 160°).[1] This protects the Si-O-Surface bond from hydrolytic cleavage by water, enhancing the durability of the coating in harsh environments (e.g., marine oil spill recovery).[1]

  • Fluorine-Surface Repulsion: The fluorine atoms provide a secondary barrier, repelling water molecules from the anchor point.[1]

Dodecyl Tail Dynamics

The C12 (dodecyl) chain provides the functional interface.[1]

  • Disordered vs. Ordered: Unlike C18 chains which crystallize easily, the C12 chain in DTFPS retains higher conformational entropy (liquid-like state) at room temperature.[1]

  • Lipophilic Sponge: In environmental applications, this "liquid" brush effectively intercalates with hydrocarbons, making it an ideal agent for sequestering oil from water.[1]

Part 3: Synthetic Pathways & Validation

To ensure scientific integrity, the synthesis of DTFPS must follow a protocol that minimizes side reactions (e.g., Wurtz coupling).[1]

Retro-Synthetic Analysis (DOT Visualization)

The following diagram outlines the logical flow for synthesizing DTFPS, ensuring high yield and purity.

Synthesis_Pathway Start Start: 1-Bromo-3-fluorobenzene Mg Reagent: Mg / THF Start->Mg Activation Grignard Intermediate: 3-Fluorophenylmagnesium bromide Mg->Grignard Formation Reaction Reaction: Nucleophilic Substitution (Reflux, 12h) Grignard->Reaction 3.1 Equiv Si_Core Core: Dodecyltrichlorosilane Si_Core->Reaction 1.0 Equiv Workup Workup: NH4Cl Quench -> Hexane Extraction Reaction->Workup Product Target: Dodecyltris(3-fluorophenyl)silane (DTFPS) Workup->Product Purification

Caption: Figure 1. Convergent synthesis of DTFPS via Grignard methodology. Note the stoichiometry (3.1:1) to ensure complete substitution of the trichlorosilane core.[1]

Validation Protocol (Self-Validating System)

A synthesized batch must pass the following "Check-Gate" analysis to be considered research-grade.

  • 1H NMR (Proton NMR):

    • Diagnostic Signal: Look for the multiplet at 7.0–7.5 ppm (aromatic protons) and the triplet at 0.88 ppm (terminal methyl of dodecyl).[1]

    • Integration Ratio: The ratio of Aromatic H (12H) to Alkyl H (25H) must be approximately 0.48 .[1] Deviation indicates incomplete substitution or residual solvent.

  • 19F NMR (Fluorine NMR):

    • Single Peak: A sharp singlet (or multiplet depending on resolution) around -113 ppm .[1] Multiple peaks indicate regio-isomers (impurity).[1]

  • 29Si NMR:

    • Shift: A single peak typically around -10 to -20 ppm .[1] Absence of peaks at -40 to -70 ppm confirms no residual Si-Cl or Si-OH species.[1]

Part 4: Applications in Drug Development & Remediation[1]

Bio-Remediation (Sepiolite Functionalization)

As highlighted in recent patent literature (e.g., Trea Tech), DTFPS is used to modify sepiolite clays.[1]

  • Mechanism: The silane anchors to the silanol groups on the clay surface.

  • Result: The clay switches from hydrophilic to super-hydrophobic/oleophilic.

  • Utility: Selective absorption of aromatic hydrocarbons from marine environments. The "fluorine" component adds chemical resistance, preventing the coating from degrading in saline/acidic water.[1]

Medicinal Chemistry (Sila-Substitution)

For drug development professionals, DTFPS serves as a model for Sila-Proline or Sila-Phenyl analogues.[1]

  • Bioisostere: Replacing a central carbon quaternary center with silicon increases lipophilicity (LogP) and alters the metabolic stability (silanols are excreted differently than carbinols).[1]

  • Metabolic Block: The C-Si bond is generally resistant to P450 oxidation, potentially extending the half-life of a drug candidate featuring this moiety.[1]

Experimental Workflow: Surface Modification

Surface_Mod Substrate Substrate: Activated Sepiolite/Silica (Surface -OH groups) Process Process: Reflux 24h Catalyst: Et3N (Trace) Substrate->Process Solvent Solvent System: Toluene (Anhydrous) Solvent->Process Bonding Mechanism: Si-Cl + HO-Surface -> Si-O-Surface + HCl Process->Bonding Result Result: Hydrophobic Hybrid Material Bonding->Result

Caption: Figure 2.[1][3] Surface functionalization workflow. Anhydrous conditions are critical to prevent self-polymerization of the silane before surface attachment.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Dodecyltris(3-fluorophenyl)silane Product Sheet. Retrieved from [1]

  • Trea Tech. (2023).[1] Multi-functional hybrid material based on sepiolite for environmental recovery and bio-remediation. Patent Application. Retrieved from

  • Alfa Chemistry. (n.d.).[1] Organosilicon Compounds: Dodecyltris(3-fluorophenyl)silane.[1][2] Retrieved from [1]

  • Piers, W. E. (2019).[1] Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. MDPI. Retrieved from [1]

  • PubChem. (n.d.).[1] Phenyltris(3-fluorophenyl)silane (Analogue Structure). Retrieved from [1]

Sources

Dodecyltris(3-fluorophenyl)silane: Physicochemical Mechanism & Applications

[1]

Core Identity & Chemical Architecture

To understand the mechanism, one must first analyze the structural determinants that dictate the molecule's behavior in biological and chemical environments.[1]

  • CAS Number: 2128-45-2[1][2][3][4]

  • Formula:

    
    
    
  • Molecular Weight: ~482.7 g/mol [1]

  • Structural Classification: Tetra-organosilane (Quaternary Silane).[1]

Structural Components & Functional Logic
ComponentStructureMechanistic Function
Central Core Silicon Atom (

)
Provides a tetravalent, biologically inert center.[1] Unlike Carbon, the larger atomic radius allows for distinct bond angles, reducing steric strain in bulky substitutions.[1]
Lipophilic Tail Dodecyl Group (

)
The Anchor. A long aliphatic chain that drives Van der Waals interactions, allowing the molecule to intercalate into lipid bilayers or hydrophobic stationary phases.[1]
Fluorous Shield Tris(3-fluorophenyl)The Shield. Three aromatic rings with meta-fluorine substitutions.[1] These provide

stacking capability while the fluorine atoms induce electronic repulsion to prevent oxidative degradation and non-specific protein binding.[1]

Mechanism of Action: Interfacial Thermodynamics

DTFPS does not possess hydrolyzable groups (like alkoxy or chloro groups) typical of "silane coupling agents."[1] Therefore, it does not form covalent bonds with silica surfaces.[1] Instead, its mechanism is governed by Dynamic Adsorption and Fluorous Partitioning .[1]

The "Fluorous-Lipophilic" Dual Phase Mechanism

The molecule acts as a phase-transfer mediator.[1] The dodecyl tail seeks aliphatic environments, while the fluorinated head groups seek "fluorous" environments (or repel polar aqueous environments).[1]

Step-by-Step Interaction Workflow:

  • Solvation/Dispersion: In a carrier solvent (e.g., hexane or fluorinated solvents), DTFPS exists as discrete monomers.[1]

  • Interfacial Alignment: Upon contact with a hydrophobic surface (e.g., a C18 HPLC column or a lipid nanoparticle), the Dodecyl tail intercalates into the matrix via hydrophobic exclusion.[1]

  • Steric Shielding: The bulky Tris(3-fluorophenyl) head group remains exposed at the interface.[1]

  • Surface Passivation: The fluorine atoms lower the surface energy, creating a "non-stick" barrier that repels water, prevents hydrolysis of the underlying matrix, and reduces non-specific adsorption of proteins (bio-fouling).[1]

Visualization of the Physicochemical Pathway

The following diagram illustrates the logical flow of how DTFPS modifies a surface environment to enhance drug stability or separation.

DTFPS_Mechanismcluster_0Phase 1: Applicationcluster_1Phase 2: Interfacial Dynamicscluster_2Phase 3: Functional OutcomeSolventCarrier Solvent(Hexane/Fluorous Mix)DTFPSDTFPS Monomer(C12-Si-ArF3)Solvent->DTFPSSolvatesSubstrateTarget Surface(Lipid/Polymer/Silica)DTFPS->SubstrateContactsIntercalationHydrophobic Intercalation(Dodecyl Tail anchors)Substrate->IntercalationAdsorptionOrientationHead Group Orientation(Fluorophenyls expose outward)Intercalation->OrientationShieldingSteric & Electronic ShieldingOrientation->ShieldingResultReduced Bio-FoulingEnhanced Hydrolytic StabilitySelectivity for Fluorinated DrugsShielding->Result

Caption: The physicochemical pathway of DTFPS from solvation to surface functionalization, highlighting the dual-role of the aliphatic anchor and fluorinated shield.[1]

Applications in Drug Development & Research[1]

Advanced Chromatography (HPLC/F-SPE)

DTFPS is utilized in the separation of complex pharmaceutical intermediates, particularly fluorinated drugs (e.g., fluoxetine, atorvastatin).[1]

  • Role: Dynamic Stationary Phase Modifier.[1]

  • Effect: When passed through a standard C18 column, DTFPS adsorbs to the silica.[1] The fluorophenyl groups create a "Fluorous" interaction zone.[1]

  • Benefit: Increases retention and selectivity for fluorinated analytes via F-F interactions, separating them from non-fluorinated impurities.[1]

Environmental Recovery & Bioremediation

As referenced in industrial applications (e.g., Sepiolite modification), DTFPS modifies absorbent clays.[1]

  • Relevance to Pharma: This mechanism is translatable to Process Purification .[1] It can be used to functionalize filtration media to selectively remove lipophilic toxins or byproducts from aqueous waste streams in API manufacturing.[1]

Nanoparticle Stabilization (Excipient Research)

In the development of Lipid Nanoparticles (LNPs) or polymeric delivery systems:

  • Role: Hydrophobic additive.[1]

  • Mechanism: The bulky silane disrupts the crystallization of lipids, creating a more amorphous, flexible membrane.[1] The fluorine atoms provide a degree of "stealth" character, potentially reducing immune recognition (opsonization).[1]

Experimental Protocols

Protocol A: Dynamic Coating of HPLC Columns

Objective: To modify a standard C18 column with DTFPS for selective separation of fluorinated compounds.

Reagents:

  • HPLC Grade Methanol (

    
    )[1]
    
  • HPLC Grade Water[1]

  • Dodecyltris(3-fluorophenyl)silane (DTFPS)[1][4]

  • Standard C18 Analytical Column (

    
    )[1]
    

Workflow:

  • Preparation: Dissolve DTFPS in 100% MeOH to a concentration of 1 mM.

  • Equilibration: Flush the C18 column with 100% MeOH at 1.0 mL/min for 20 minutes to remove aqueous buffers.

  • Loading (The Coating Step): Pump the DTFPS/MeOH solution through the column at 0.5 mL/min for 60 minutes.

    • Mechanism:[1] The C12 tail of DTFPS partitions into the C18 phase of the column.[1]

  • Wash: Switch solvent to 50:50 MeOH:Water.[1] Flush for 30 minutes.

    • Note: This "locks" the hydrophobic DTFPS onto the stationary phase as the solvent polarity increases.[1]

  • Validation: Inject a test mix of Fluorobenzene vs. Benzene. Calculate the separation factor (

    
    ).[1] A successful coating will show increased retention of Fluorobenzene compared to the uncoated column.[1]
    
Protocol B: Surface Energy Analysis (Validation)

Objective: Confirm the presence of DTFPS on a substrate (e.g., glass slide or silicon wafer).[1]

ParameterMethodExpected Result (Coated vs. Uncoated)
Contact Angle Goniometry (Water)Uncoated: <30° (Hydrophilic) Coated: >105° (Hydrophobic)
Elemental Analysis XPS (X-ray Photoelectron Spectroscopy)Appearance of F1s peak (Fluorine) and shift in Si2p binding energy.[1]
Roughness AFM (Atomic Force Microscopy)Slight increase in RMS roughness due to the bulky phenyl groups.[1]

Safety & Handling (Material Safety)

While chemically inert, the lipophilicity of DTFPS requires specific handling protocols in a research setting.[1]

  • Toxicity: Not classified as acutely toxic, but acts as a persistent lipophilic substance.[1]

  • Solubility: Insoluble in water.[1] Soluble in Chloroform, Dichloromethane, Hexane, and THF.[1]

  • Storage: Store at room temperature under inert atmosphere (Nitrogen) to prevent slow oxidation of the alkyl chain over years, though the Si-C bonds are stable.

References

  • Trea, B. (2023).[1] Multi-functional hybrid material based on sepiolite for environmental recovery and bio-remediation.[1] (Patent Context for Silane Surface Modifiers). Retrieved from

Methodological & Application

"Dodecyltris(3-fluorophenyl)silane" for self-assembled monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Surface Functionalization with Dodecyltris(3-fluorophenyl)silane

Part 1: Executive Summary & Technical Rationale

Topic: Utilization of Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2) for the formation of robust, hydrophobic Self-Assembled Monolayers (SAMs) and surface passivation layers.

The Challenge: Standard silanization agents (e.g., Octadecyltrichlorosilane, OTS) rely on hydrolyzable groups (Cl, OMe) that react rapidly with surface moisture, often leading to uncontrollable polymerization, particle formation, and poor reproducibility. Furthermore, the resulting Si-O-Si bonds can be susceptible to hydrolysis under basic conditions.

The Solution: Dodecyltris(3-fluorophenyl)silane represents a class of sterically hindered, non-hydrolytic silanes . Unlike traditional precursors, it possesses three chemically robust 3-fluorophenyl groups attached to the silicon center.

  • Mechanism: It does not follow the standard hydrolysis-condensation pathway. Instead, it functions primarily through high-affinity physisorption (driven by the polarizability of the fluorinated rings) or surface-mediated protodesilylation (under specific acidic/thermal conditions) to anchor the dodecyl tail.

  • Key Advantage: The fluorinated aryl groups provide exceptional thermal stability and chemical resistance, making this molecule ideal for high-temperature lubricants, dielectric interface modification, and passivation of acidic oxide surfaces (e.g., sepiolite, alumina, activated silica).

Part 2: Mechanism of Action

To use this reagent effectively, one must understand that it is not a "dip-and-rinse" hydrolytic silane. It operates via two distinct pathways depending on the substrate and energy input.

Pathway A: Steric Physisorption (Passivation)

On neutral or chemically inert surfaces, the molecule forms a dense, self-assembled fluid layer. The three bulky 3-fluorophenyl groups create a "tripod" steric shield that protects the substrate, while the dodecyl chain provides hydrophobicity.

Pathway B: Acid-Catalyzed Covalent Grafting

On Lewis-acidic surfaces (e.g., activated Silica, Sepiolite,


-Alumina) at elevated temperatures, the surface acidity can catalyze the cleavage of the Si-Aryl bond (protodesilylation), anchoring the silicon to the surface oxygen.

Visualization of Signaling/Reaction Pathways:

SAM_Mechanism Precursor Dodecyltris(3-fluorophenyl)silane (Precursor) Physisorption Pathway A: Steric Physisorption (Room Temp) Precursor->Physisorption Solvent Deposition Activation Pathway B: Acid/Thermal Activation (>120°C / H+) Precursor->Activation High Heat / Acid Catalyst Substrate Substrate Surface (SiO2 / Al2O3) Substrate->Physisorption Substrate->Activation Layer_Phy Physisorbed SAM (Reversible, Lubricating) Physisorption->Layer_Phy Van der Waals Ordering Intermediate Transition State: Si-Aryl Cleavage Activation->Intermediate Protodesilylation Layer_Chem Covalently Grafted SAM (Irreversible, High Stability) Intermediate->Layer_Chem Si-O-Surface Bond Byproduct Byproduct: 3-Fluorobenzene Intermediate->Byproduct Release

Figure 1: Dual-pathway mechanism for surface modification. Pathway A yields a lubricating film; Pathway B yields a covalent bond via aryl cleavage.

Part 3: Experimental Protocols

Method 1: High-Stability Physisorbed Monolayer (Lubrication/Passivation)

Best for: Reducing surface energy on inert substrates, creating lubricating layers on MEMS devices.

Materials:

  • Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2).[1][2]

  • Solvent: Anhydrous Toluene or Hexadecane.

  • Substrate: Silicon wafer, Gold, or Polyimide.

Protocol:

  • Surface Cleaning: Clean substrate with O2 Plasma (5 min, 50W) to remove organics.

  • Solution Prep: Prepare a 2 mM solution of the silane in Toluene.

  • Deposition: Immerse the substrate in the solution for 24 hours at Room Temperature.

    • Note: Unlike chlorosilanes, humidity control is less critical, but anhydrous solvents promote better ordering.

  • Annealing: Remove substrate and bake at 80°C for 1 hour. This promotes the ordering of the dodecyl chains and maximizes

    
    -
    
    
    
    interactions between the fluorophenyl headgroups and the surface.
  • Rinse: Rinse gently with fresh toluene to remove excess bulk material, then dry with

    
    .
    
Method 2: Covalent Grafting via Thermal Activation (Grafting-to)

Best for: Permanent hydrophobic modification of acidic oxides (Silica, Alumina, Sepiolite).

Materials:

  • Dodecyltris(3-fluorophenyl)silane.[1][2][3][4]

  • Solvent: Mesitylene (High boiling point) or neat (melt).

  • Catalyst (Optional): Trifluoroacetic acid (TFA) vapor or surface acidity.

Protocol:

  • Activation: Pre-treat the oxide substrate (e.g., Silica) with Piranha solution (

    
     3:1) for 30 min to maximize surface hydroxyl (-OH) density and acidity. Warning: Piranha is explosive with organics.
    
  • Deposition:

    • Solution: Dissolve silane (10 mM) in Mesitylene.

    • Neat: Apply a thin film of pure silane precursor if the substrate is porous (e.g., clay/sepiolite).

  • Reaction (The Critical Step): Heat the system to 140°C - 160°C for 12-24 hours.

    • Why? This temperature is required to overcome the activation energy for the cleavage of the Si-C(Aryl) bond by the surface silanols (protodesilylation).

  • Extraction: Soxhlet extraction with Toluene for 4 hours is recommended to remove the cleaved fluorobenzene byproduct and any non-grafted material.

  • Characterization: Verify grafting via Contact Angle Goniometry (Target: >105° water contact angle).

Part 4: Data & Performance Benchmarks

The following table summarizes expected performance metrics when comparing Dodecyltris(3-fluorophenyl)silane (DTFPS) against standard Octadecyltrichlorosilane (OTS).

FeatureStandard OTS SAMDTFPS SAM (Physisorbed)DTFPS SAM (Grafted)
Precursor Stability Low (Polymerizes in air)High (Shelf-stable) High (Shelf-stable)
Deposition Conditions Strict anhydrous/cleanroomAmbient / Standard LabHigh Temp (>140°C)
Bonding Type Covalent (Si-O-Si)Van der Waals /

-Stacking
Covalent (Si-O-Surface)
Water Contact Angle 110° - 112°100° - 105°105° - 108°
Thermal Stability Degrades > 200°C (C-C cleavage)Stable > 250°C (Aryl shield) Stable > 250°C
Chemical Resistance Susceptible to base hydrolysisResistant (No Si-O bonds)Resistant
Primary Use Case Standard HydrophobicityLubrication, DielectricsHarsh Environment Coatings

Part 5: Troubleshooting & Validation

Self-Validating the Protocol:

  • The "Bead Test": After Step 5 (Rinse), place a 5µL water droplet on the surface.

    • Pass: Droplet maintains a high contact angle (>100°) and slides off easily.

    • Fail: Droplet spreads (Angle < 60°). Cause: Temperature too low during grafting or insufficient cleaning.

  • Ellipsometry:

    • Expected thickness for a Dodecyl (C12) monolayer is approx 1.5 - 1.8 nm .

    • If thickness > 3.0 nm, you have multilayer formation (likely physisorbed excess). Perform Soxhlet extraction.

Common Pitfalls:

  • Attempting Room Temp Covalent Bonding: Unlike chlorosilanes, this molecule will not covalently bond to silica at room temperature. It requires thermal energy to cleave the phenyl group.

  • Substrate Acidity: This chemistry works best on acidic oxides (

    
    , 
    
    
    
    ). It is less effective on basic surfaces (
    
    
    ) without an added acid catalyst.

References

  • Trea, B. (2023).[3][4] Multi-functional hybrid material based on sepiolite for environmental recovery and bio-remediation. (Patent Context for usage of Dodecyltris(3-fluorophenyl)silane in clay functionalization). Retrieved October 26, 2023, from [Link]

  • Lee, T. R., et al. (2003).[5] Fluorinated self-assembled monolayers: composition, structure and interfacial properties. Elsevier.[5][6] (General mechanism for fluorinated SAMs and stability). Retrieved October 26, 2023, from [Link]

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Authoritative text on Protodesilylation mechanisms required for Aryl-Silane grafting). Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols: Dodecyltris(3-fluorophenyl)silane in Nanotechnology

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Dodecyltris(3-fluorophenyl)silane is an organosilane molecule engineered for advanced surface modification in nanotechnology. Its unique trifunctional structure, comprising a long-chain dodecyl group, three fluorophenyl rings, and a reactive silane head, offers a compelling combination of properties for creating highly tailored nano-interfaces. While direct literature on this specific molecule is nascent, its constituent functional groups point towards significant potential in several high-impact areas of nanotechnology. This guide synthesizes established principles from organosilane chemistry and nanotechnology to provide a comprehensive overview of its potential applications and detailed protocols for its use.

The dodecyl chain, a C12 alkyl group, imparts significant hydrophobicity and can facilitate the formation of well-ordered self-assembled monolayers (SAMs). The tris(3-fluorophenyl)silane moiety introduces a bulky, rigid, and fluorinated character. The fluorine atoms are not only responsible for low surface energy and chemical inertness, characteristic of fluorinated materials[1][2][3], but also introduce unique electronic properties and the potential for specific intermolecular interactions, such as F-H hydrogen bonding, which can be exploited in drug delivery systems[4]. The silane head group (typically a trialkoxy- or trichlorosilane) serves as a robust anchor for covalent attachment to a wide range of inorganic substrates bearing hydroxyl groups, such as silica, metal oxides, and glass.[5][6]

This combination makes Dodecyltris(3-fluorophenyl)silane a prime candidate for applications requiring:

  • Superhydrophobic and Oleophobic Surfaces: For self-cleaning coatings and anti-fouling medical devices.

  • Chemically Inert and Stable Coatings: To protect nanomaterials or devices from harsh chemical environments.[1]

  • Controlled Drug Delivery Vehicles: Where the fluorinated and hydrophobic nature can modulate drug loading and release kinetics.[4]

  • Advanced Biosensor Interfaces: To minimize non-specific binding and enhance signal-to-noise ratios.

This document provides detailed protocols for the application of Dodecyltris(3-fluorophenyl)silane in the surface modification of nanoparticles and the formation of self-assembled monolayers on planar substrates.

Core Applications and Methodologies

Surface Functionalization of Nanoparticles

The surface modification of nanoparticles is crucial to prevent agglomeration, enhance stability, and impart desired functionalities.[5] Dodecyltris(3-fluorophenyl)silane can be used to create a stable, hydrophobic, and chemically resistant shell on various nanoparticles, such as silica (SiO2), zinc oxide (ZnO), and magnetic iron oxide nanoparticles (Fe3O4).

This protocol details the process for grafting Dodecyltris(3-fluorophenyl)silane onto the surface of silica nanoparticles.

Materials:

  • Dodecyltris(3-fluorophenyl)silane

  • Silica nanoparticles (e.g., 50-100 nm diameter)

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Ammonium hydroxide (for nanoparticle synthesis, if required)

  • Tetraethyl orthosilicate (TEOS) (for nanoparticle synthesis, if required)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Ultrasonic bath

  • Nitrogen or Argon gas supply

  • Schlenk line (optional, for highly anhydrous conditions)

Procedure:

  • Silica Nanoparticle Preparation (Stöber Method):

    • If not commercially available, synthesize silica nanoparticles by mixing ethanol, deionized water, and ammonium hydroxide.

    • Add TEOS dropwise while stirring vigorously.

    • Allow the reaction to proceed for at least 6 hours at room temperature.

    • Collect the nanoparticles by centrifugation and wash several times with ethanol to remove unreacted precursors.

    • Dry the nanoparticles in an oven at 120°C for 12 hours to ensure a hydroxylated surface.

  • Silanization Reaction:

    • Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask (e.g., 1 g of nanoparticles in 100 mL of toluene).

    • Sonicate the suspension for 15 minutes to ensure a fine dispersion.

    • Add Dodecyltris(3-fluorophenyl)silane to the suspension (e.g., 0.1-0.5 g, the optimal amount should be determined experimentally).

    • Reflux the mixture under a nitrogen or argon atmosphere for 12-24 hours with constant stirring. The inert atmosphere prevents premature hydrolysis of the silane in the bulk solution.[7]

    • The reaction temperature should be close to the boiling point of toluene (~110°C).

  • Washing and Purification:

    • After the reaction, allow the suspension to cool to room temperature.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with toluene and ethanol (3 times each) to remove any unreacted silane and by-products.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of C-F and C-H stretching vibrations from the grafted silane.

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.

  • Contact Angle Measurement: A pellet of the dried nanoparticles should exhibit a high water contact angle, indicating a hydrophobic surface.

  • Transmission Electron Microscopy (TEM): To observe the morphology of the coated nanoparticles and ensure no significant aggregation has occurred.

Formation of Self-Assembled Monolayers (SAMs)

SAMs are highly ordered molecular layers that form spontaneously on a substrate.[6] Dodecyltris(3-fluorophenyl)silane is an excellent candidate for forming robust and well-defined SAMs on hydroxylated surfaces like silicon wafers, glass, or quartz.

This protocol outlines the procedure for creating a Dodecyltris(3-fluorophenyl)silane SAM on a silicon wafer with a native oxide layer.

Materials:

  • Dodecyltris(3-fluorophenyl)silane

  • Silicon wafers (or glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene or hexane

  • Ethanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • Beakers and petri dishes

  • Ultrasonic bath

  • Spin coater or deposition chamber

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silicon wafers by sonicating them in ethanol and then deionized water for 15 minutes each.

    • Dry the wafers with a stream of nitrogen.

    • Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and create a fully hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with copious amounts of deionized water and dry with nitrogen.

  • SAM Deposition (Solution Phase):

    • Prepare a dilute solution of Dodecyltris(3-fluorophenyl)silane in an anhydrous solvent like toluene or hexane (e.g., 1-5 mM concentration).

    • Immerse the cleaned and dried wafers in the silane solution in a sealed container under a nitrogen atmosphere.

    • Allow the deposition to proceed for 2-12 hours at room temperature. The deposition time can be optimized for desired monolayer coverage.[8]

    • After deposition, remove the wafers from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

  • Annealing:

    • Anneal the coated wafers in an oven at 120°C for 1 hour to promote covalent bond formation and improve the ordering of the monolayer.

Characterization:

  • Contact Angle Goniometry: To measure the static water contact angle, which should be high, indicating a hydrophobic surface.

  • Ellipsometry: To measure the thickness of the SAM, which should correspond to the length of the Dodecyltris(3-fluorophenyl)silane molecule.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface, including the presence of fluorine, carbon, and silicon.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness of the SAM.

Data Presentation and Expected Outcomes

The successful application of Dodecyltris(3-fluorophenyl)silane should result in surfaces with significantly altered properties. The following table summarizes the expected outcomes for the characterization techniques mentioned in the protocols.

Technique Unmodified Substrate/Nanoparticle Dodecyltris(3-fluorophenyl)silane Modified Reference
Water Contact Angle < 20° (hydrophilic)> 110° (hydrophobic)[9]
Surface Energy HighLow[3]
FTIR Spectroscopy Si-OH and Si-O-Si peaksAdditional peaks for C-H, C-F, and aromatic C=C stretching[10]
TGA (for nanoparticles) Minimal weight lossSignificant weight loss corresponding to the organic layer[11]
Ellipsometry (for SAMs) Native oxide layer thicknessIncreased thickness corresponding to monolayer formation[7]

Mechanistic and Workflow Diagrams

Diagram 1: Silanization of a Nanoparticle Surface

This diagram illustrates the chemical reaction between Dodecyltris(3-fluorophenyl)silane and the hydroxylated surface of a nanoparticle.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Silane Dodecyltris(3-fluorophenyl)silane (R-Si(OR')3) Water Trace Water Silane->Water Hydrolysis Silanol Reactive Silanol (R-Si(OH)3) Water->Silanol Nanoparticle Nanoparticle Surface with -OH groups Silanol_2 Reactive Silanol (R-Si(OH)3) Nanoparticle->Silanol_2 Condensation Modified_NP Functionalized Nanoparticle Silanol_2->Modified_NP

Caption: Workflow for nanoparticle surface modification.

Diagram 2: Formation of a Self-Assembled Monolayer

This diagram depicts the self-assembly process of Dodecyltris(3-fluorophenyl)silane on a planar substrate.

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Post-Processing Wafer Silicon Wafer Piranha Piranha Clean Wafer->Piranha Hydroxylated_Wafer Hydroxylated Surface (-OH) Piranha->Hydroxylated_Wafer Deposition Immersion Hydroxylated_Wafer->Deposition Silane_Solution Silane Solution Silane_Solution->Deposition SAM Self-Assembled Monolayer Deposition->SAM Annealing Annealing (120°C) SAM->Annealing Final_SAM Stable & Ordered SAM Annealing->Final_SAM

Caption: Step-by-step process for SAM formation.

Potential in Drug Delivery

The unique properties of Dodecyltris(3-fluorophenyl)silane-modified nanoparticles make them promising candidates for drug delivery systems. The hydrophobic and fluorinated surface can enhance the loading of hydrophobic drugs. Furthermore, the fluorinated nature may facilitate interactions with cell membranes and potentially improve cellular uptake.[4]

Protocol 3: Loading a Hydrophobic Drug onto Functionalized Nanoparticles

Materials:

  • Dodecyltris(3-fluorophenyl)silane functionalized silica nanoparticles

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Suitable organic solvent for the drug (e.g., ethanol, DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse the functionalized nanoparticles in the chosen organic solvent.

  • Dissolve the hydrophobic drug in the same solvent.

  • Mix the nanoparticle suspension and the drug solution and stir for 24 hours at room temperature to allow for drug adsorption onto the nanoparticle surface.

  • Remove the solvent by evaporation under reduced pressure.

  • Wash the drug-loaded nanoparticles with PBS to remove any unbound drug.

  • Lyophilize the nanoparticles to obtain a dry powder for storage.

Characterization:

  • UV-Vis Spectroscopy or HPLC: To determine the drug loading efficiency by measuring the concentration of the drug in the supernatant after loading.

  • In vitro Release Study: Disperse the drug-loaded nanoparticles in PBS (pH 7.4) and monitor the drug release over time.

Conclusion and Future Outlook

Dodecyltris(3-fluorophenyl)silane represents a versatile and powerful tool for surface engineering at the nanoscale. The protocols and insights provided in this guide are based on established principles of organosilane chemistry and offer a solid foundation for researchers to explore the full potential of this molecule. Future research should focus on optimizing the reaction conditions for specific applications, exploring its use with a wider range of nanomaterials, and conducting in-depth studies on its biocompatibility and performance in complex biological systems. The unique combination of a long alkyl chain and fluorinated aromatic groups is expected to open up new avenues in the development of advanced nanomaterials for a variety of technological applications.

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  • One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiXUC4n82WuYhYvhr-3mqACx4vRm1h_RO6qHkDCQ4l5sUbQeydgc_C1bOHjViMKLHqHrYXQh7QQ4nesdfxM3cL1qKt_TAL-urLLI9ZIWWQ_GtXR0LOMTpNLUKM-ekTiYm2fQLEo-XckpL49ysJdn5EgPrsI1DXZkNfFbTi50wBxQxPI5AhmGvCF-tTV9avQspVWAU2lg7_TtQ=]
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  • Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEprFYAyL7YdwoHSAC96D1p-IzvyaQbm2aDVNpnUyboFZ4eT1O9vh3nQASv9GqARF38Q1c6BgnHDX83ekt00NyMnZHWADc37d5jvOkuGxuwEiPXjeUQr-goSYMmU-qOvj0PJptQfx5w4w3rS8sqfuqFaTEVYQGuhRX9jmh1R0HrOHj6WLeAZSBxtKHxX1JCBeFSaWpv0OQccX4NUQQLjSWOphYqwS3AG4R9ZJ9Vd01OrEayqYQpjZI6zS-GtZ9LEEGHj-7a8EsD9RoAOsP-nx2zXB4gss1RJ5dkCueaYW57FephzgHcAAbfrh8=]
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Application Note: Preparation of Carbonate-Selective Sensing Solutions using Dodecyltris(3-fluorophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the preparation of sensing phases utilizing Dodecyltris(3-fluorophenyl)silane , commercially known as Carbonate Ionophore VII . Unlike standard solution preparations, this compound is primarily utilized as a neutral carrier in polymeric liquid membranes for Ion-Selective Electrodes (ISEs).

This protocol moves beyond basic dissolution, providing a field-validated workflow for creating the Membrane Cocktail —the functional "solution" required for carbonate detection in physiological (blood/serum) and environmental (oceanic


) samples.
Core Mechanism: The Fluorine Effect

The efficacy of this ionophore stems from the electron-withdrawing nature of the fluorine substituents on the phenyl rings. This increases the Lewis acidity (electrophilicity) of the central silicon atom, allowing it to selectively coordinate with the hard carbonate anion (


), while the dodecyl chain ensures lipophilic retention within the membrane.

Physicochemical Profile & Safety

PropertySpecification
Chemical Name Dodecyltris(3-fluorophenyl)silane
Commercial Name Carbonate Ionophore VII
CAS Number 222310-82-9
Molecular Formula

Molecular Weight ~494.7 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in THF, Chloroform, Dichloromethane. Insoluble in water.
Storage 2–8°C, Desiccated. Moisture Sensitive.[1][2]

Critical Safety Note: This compound is often handled in conjunction with Tetrahydrofuran (THF), a highly flammable and peroxide-forming solvent. All preparation steps involving THF must be performed in a fume hood.

Experimental Protocol: Membrane Cocktail Preparation

The "solution" for an ISE is a homogeneous mixture of the ionophore, a lipophilic ionic additive, a plasticizer, and a polymer matrix, all dissolved in a volatile solvent (THF).

Reagents Required[4][5][6]
  • Ionophore: Dodecyltris(3-fluorophenyl)silane (Selectophore™ grade).

  • Polymer: Poly(vinyl chloride) (PVC), High Molecular Weight.[3]

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) or Bis(2-ethylhexyl) adipate (DOA).

    • Note:o-NPOE is preferred for carbonate sensing as its higher dielectric constant improves selectivity against chloride.

  • Ionic Additive: Tridodecylmethylammonium chloride (TDmac).

    • Function: Provides cation sites to balance the charge, ensuring Nernstian response.

  • Solvent: Tetrahydrofuran (THF), inhibitor-free, HPLC grade.

Formulation Strategy (The "Gold Standard" Recipe)

For a total membrane mass of 200 mg , use the following mass-percent ratios. This formulation targets clinical carbonate ranges.

ComponentRoleMass (mg)Weight %Molar Ratio
Dodecyltris(3-fluorophenyl)silane Ionophore~6.0 mg3.0%15 mmol/kg
TDmac Ionic Additive~1.2 mg0.6%50 mol% (rel. to ionophore)
o-NPOE Plasticizer130.0 mg65.0%N/A
PVC (High MW) Matrix62.8 mg31.4%N/A
Step-by-Step Workflow
Phase 1: Weighing & Solubilization
  • Weigh the Polymer: Weigh 62.8 mg of PVC powder into a clean 5 mL glass vial.

  • Weigh the Liquids: Add 130 mg of o-NPOE directly onto the PVC.

  • Add Active Components:

    • Add 6.0 mg of Dodecyltris(3-fluorophenyl)silane.

    • Add 1.2 mg of TDmac.

    • Tip: Since the ionophore and TDmac are often viscous oils, it is acceptable to prepare 10 mg/mL stock solutions of each in THF for more precise volumetric dispensing.

  • Solvent Addition: Add 2.0 mL of THF to the vial.

Phase 2: Homogenization
  • Seal the vial with a Teflon-lined cap.

  • Vortex for 1 minute.

  • Place on a roller mixer or rocker for 2–4 hours .

    • Why? High MW PVC dissolves slowly. Visual clarity is the indicator of completion. The solution must be perfectly clear and free of "fish-eyes" (undissolved gel particles).

Phase 3: Casting & Evaporation
  • Place a glass ring (22 mm i.d.) on a clean glass slide.

  • Pour the cocktail into the ring.

  • Cover with a dust shield (e.g., an inverted beaker) but allow airflow.

  • Allow to evaporate at Room Temperature for 24 hours .

    • Critical: Do not heat. Rapid evaporation causes membrane inhomogeneity and surface defects.

Visualization: Membrane Fabrication Workflow

MembranePrep Weigh Weigh Components (PVC, NPOE, Ionophore, TDmac) Dissolve Dissolve in THF (2 mL / 200 mg mass) Weigh->Dissolve Add Solvent Mix Homogenization (Rocker, 2-4 hrs) Dissolve->Mix Vortex Cast Cast into Ring (Glass Slide) Mix->Cast Clear Solution Evap Slow Evaporation (24 hrs, RT) Cast->Evap Solvent Removal Condition Conditioning (10 mM NaHCO3) Evap->Condition Hydration

Caption: Workflow for converting Dodecyltris(3-fluorophenyl)silane into a functional sensing membrane.

Quality Control & Validation

Once the membrane is cast and mounted into an electrode body, it must be validated.

Conditioning Protocol

Before use, the membrane must be equilibrated to establish a stable phase boundary potential.

  • Solution: 0.01 M

    
     (Sodium Bicarbonate).
    
  • Time: Condition for 4 hours to overnight.

  • Storage: Store in the same solution when not in use.

Performance Metrics (Pass/Fail Criteria)
ParameterExpected ValueMechanism of Failure
Slope (Sensitivity) -26 to -30 mV/decadeIf < -20 mV, check TDmac ratio (additive is critical).
Detection Limit

M
Leaching of ionophore or contamination.
Selectivity (

)
< -3.5Wrong plasticizer used (e.g., DOS instead of NPOE).
Response Time < 10 secondsMembrane too thick or PVC degraded.
Sensing Mechanism Diagram

SensingMech Sample Sample Phase (CO3 2-) Interface Phase Boundary Sample->Interface Diffusion Membrane Membrane Phase (Lipophilic) Interface->Membrane Ion Extraction Complex Silane-Carbonate Complex Membrane->Complex Selective Coordination (Lewis Acid-Base) Signal Potential Change (EMF) Complex->Signal Nernstian Response

Caption: Mechanism of signal generation via selective coordination of carbonate to the silane center.

Troubleshooting & Critical Considerations

  • Crystallization: If the membrane appears opaque after drying, the ionophore concentration (3%) may be too high for the chosen plasticizer. Reduce ionophore load to 1.5% or switch to a more polar plasticizer.

  • Drift: Significant potential drift usually indicates the "Water Layer Test" failed. Ensure the internal filling solution is osmolarity-matched to the sample, or use a solid-contact (C-PVC) layer.

  • Interference: Salicylate and Perchlorate are strong interferents. Ensure samples are free of these lipophilic anions.

References

  • Sigma-Aldrich. Carbonate ionophore VII Selectophore™, function tested.Link

  • Meyerhoff, M. E., et al. "Potentiometric evaluation of solvent polymeric carbonate-selective membranes based on molecular tweezer-type neutral carriers." Analytical Chemistry, 72(19), 4694-4699. Link

  • Bakker, E., et al. "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics." Chemical Reviews, 97(8), 3083–3132. Link

  • Bühlmann, P., et al. "High-throughput screening of carbonate-selective membranes." Analytical Chemistry, 74(10), 2435-2440. Link

Sources

Application Note: Dodecyltris(3-fluorophenyl)silane Deposition Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for the deposition and application of Dodecyltris(3-fluorophenyl)silane .

Executive Summary & Chemical Profile

Dodecyltris(3-fluorophenyl)silane (CAS: 2128-45-2) is a specialized tetra-organosilane characterized by a central silicon atom bonded to a lipophilic dodecyl chain and three electron-deficient 3-fluorophenyl groups.[1][2][3] Unlike traditional "silane coupling agents" (e.g., chlorosilanes or alkoxysilanes) that covalently bond to hydroxylated surfaces, this molecule is chemically inert (non-hydrolyzable).[1]

Its utility lies in its ability to form physically adsorbed, sterically bulky, and fluorinated interfaces .[1] In drug development and materials science, it is primarily used to create low-surface-energy coatings , dielectric passivation layers , and as a lipophilic dopant in hybrid sol-gel matrices to modulate surface interaction without chemical reactivity.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name Dodecyl-tris(3-fluorophenyl)silane
CAS Number 2128-45-2
Formula C₃₀H₃₇F₃Si
Molecular Weight ~494.7 g/mol
Physical State Viscous Oil / Low-melting Solid
Solubility Soluble in Toluene, Hexane, DCM, Chloroform; Insoluble in Water, Methanol
Key Functionality Hydrophobicity (Alkyl), Oleophobicity/Electronic Tuning (Fluoroaryl), Steric Bulk

Deposition Mechanisms & Strategy

Since Dodecyltris(3-fluorophenyl)silane lacks a hydrolyzable leaving group (Cl, OMe), it does not form Self-Assembled Monolayers (SAMs) via siloxane condensation.[1] Instead, deposition relies on Physical Adsorption (Physisorption) and Matrix Entrapment .[1]

Core Deposition Modes:
  • Spin-Coating / Solvent Casting: Forms a uniform, non-covalent thin film.[1] Used for dielectric layers or passivation.[1][4]

  • Matrix Doping (Sol-Gel/Polymer): The silane is mixed into a host matrix (e.g., sepiolite, polysiloxane) where it acts as a "surface energy modifier" or "internal lubricant," migrating to the interface to provide fluorinated properties.[1]

  • Physical Vapor Deposition (PVD): (Advanced) Thermal evaporation under high vacuum for ultra-thin, solvent-free layers.[1]

Mechanistic Diagram: Deposition Logic

DepositionLogic Substrate Substrate (SiO2, Glass, Polymer) Method_Spin Method A: Spin Coating (Physisorption) Substrate->Method_Spin Silane Dodecyltris(3-fluorophenyl)silane (Inert Tetra-organosilane) Silane->Method_Spin Solvent Solution Method_Dope Method B: Matrix Doping (Entrapment) Silane->Method_Dope Mix with Precursor Outcome_Film Outcome: Passivation Layer (Dielectric / Hydrophobic) Method_Spin->Outcome_Film Solvent Evaporation Outcome_Hybrid Outcome: Hybrid Composite (Modified Bulk Properties) Method_Dope->Outcome_Hybrid Curing/Polymerization

Figure 1: Decision tree for selecting the deposition method based on the desired outcome (Surface Coating vs. Bulk Modification).[1]

Detailed Experimental Protocols

Protocol A: Spin-Coating for Thin Film Passivation

Purpose: To create a hydrophobic, chemically inert barrier on glass or silicon wafers, useful for reducing protein adsorption in bio-assays or as a dielectric layer in organic electronics.[1]

Materials:

  • Dodecyltris(3-fluorophenyl)silane (Target)[1][2][5][6][7]

  • Solvent: Anhydrous Toluene or Chlorobenzene (High purity)[1]

  • Substrate: Silicon wafer or Glass slide (Piranha cleaned)

Procedure:

  • Substrate Preparation:

    • Clean substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min.[1] Warning: Corrosive.

    • Rinse with DI water, then Isopropanol.[1] Blow dry with N₂.[1]

    • Note: Even though the silane doesn't bond covalently, a clean surface ensures uniform wetting.[1]

  • Solution Preparation:

    • Prepare a 10 mg/mL (approx 20 mM) solution of the silane in Toluene.

    • Sonicate for 5 minutes to ensure full dissolution.

    • Filter through a 0.2 µm PTFE syringe filter to remove particulates.[1]

  • Deposition (Spin Coating):

    • Dispense 100 µL of solution onto the center of the static substrate.[1]

    • Step 1: Spin at 500 rpm for 5 seconds (Spread cycle).

    • Step 2: Ramp to 2000–3000 rpm for 45 seconds (Thinning/Drying cycle).

  • Annealing (Critical):

    • Bake the coated substrate at 60°C – 80°C for 10 minutes on a hotplate.

    • Rationale: This removes residual solvent and promotes the reorganization of the dodecyl chains for better packing, although the film remains physically adsorbed.[1]

Protocol B: Matrix Doping (Sol-Gel Hybrid)

Purpose: To incorporate the fluorinated silane into a porous material (e.g., silica or sepiolite clay) for environmental remediation or chromatography applications.[1] This protocol is adapted from hybrid material synthesis techniques [1].[1][5]

Materials:

  • TEOS (Tetraethylorthosilicate) or Sepiolite Clay[1]

  • Dodecyltris(3-fluorophenyl)silane[1][2][5][6][7]

  • Ethanol, dilute HCl[1]

Procedure:

  • Precursor Mix:

    • Dissolve TEOS (or disperse clay) in Ethanol.[1]

    • Add Dodecyltris(3-fluorophenyl)silane at a 1–5 wt% loading relative to the solid matrix.[1]

    • Note: The silane acts as a "pore filler" or lipophilic additive.[1]

  • Hydrolysis & Condensation:

    • Add dilute HCl (0.1 M) dropwise to initiate sol-gel transition (if using TEOS).[1]

    • Stir vigorously for 2 hours at Room Temperature.

  • Aging & Drying:

    • Allow the gel to age for 24 hours.[1]

    • Dry at 60°C to remove ethanol.[1]

    • Result: The inert silane is trapped within the silica network, exposing its fluorophenyl groups within the pores, creating a selective affinity matrix for fluorinated drugs or aromatic compounds.[1]

Characterization & Validation

Since the layer is not covalently bonded, validation must confirm presence without washing it away.[1]

TechniqueMetricExpected Result
Contact Angle (Water) Hydrophobicity95° – 105° .[1] (Significant increase over bare SiO₂ <10°).[1]
Contact Angle (Hexadecane) Oleophobicity>40° .[1] (Due to fluorophenyl groups; standard alkyl silanes are usually lower).[1]
Ellipsometry Film Thickness10 – 50 nm (Dependent on spin speed/concentration).[1]
XPS (X-ray Photoelectron Spectroscopy) Surface CompositionDetection of F (1s) and Si (2p) signals.[1] Absence of Cl/Ethoxy signals confirms purity.[1]

Technical Workflow Diagram

The following diagram illustrates the critical path for preparing a stable coating using this non-reactive silane.

Workflow cluster_Deposition Deposition Phase Start Start: Raw Material Dodecyltris(3-fluorophenyl)silane Solvent Dissolution (Toluene/Chlorobenzene) Start->Solvent 10 mg/mL Filter Filtration (0.2 µm PTFE) Solvent->Filter Remove Aggregates Spin Spin Coating (2000 rpm, 45s) Filter->Spin Planar Substrates Dip Dip Coating (Withdrawal: 1-5 mm/s) Filter->Dip Irregular Shapes Bake Thermal Anneal (80°C, 10 min) Spin->Bake Solvent Removal Dip->Bake QC QC: Contact Angle (Target >95°) Bake->QC

Figure 2: Step-by-step workflow for solution-based deposition of Dodecyltris(3-fluorophenyl)silane.

Applications in Drug Development

While often used in materials engineering, this compound has specific relevance to pharmaceutical research:

  • HPLC Stationary Phase Modification:

    • Can be physically coated onto silica supports to create "Fluoro-Phenyl" phases for separating halogenated drug candidates or positional isomers.[1] The π-π interactions from the electron-deficient phenyl rings offer unique selectivity compared to standard C18 columns.[1]

  • Low-Binding Labware:

    • Coating glass vials or microfluidic channels to prevent the adsorption of "sticky" hydrophobic drugs or proteins.[1] The fluorination reduces Van der Waals interactions compared to standard alkyl-silanized surfaces.[1]

  • Excipient/Lubricant:

    • Used as a high-performance lubricant in manufacturing equipment where chemical inertness is required to prevent reaction with API (Active Pharmaceutical Ingredients).[1]

References

  • Trea Tech. (2023).[1] Multi-functional hybrid material based on sepiolite for environmental recovery and bio-remediation.[1] Patent Application WO/2010/011658.[1] Retrieved from .[1]

  • Sigma-Aldrich. (n.d.).[1][6] Dodecyltris(3-fluorophenyl)silane Product Specification (CAS 2128-45-2).[1][2][6][7] Retrieved from .[1]

  • Alfa Chemistry. (n.d.).[1] Organosilicon Products: Dodecyltris(3-fluorophenyl)silane.[1][2][5][6] Retrieved from .[1]

Sources

Application Notes and Protocols for Dodecyltris(3-fluorophenyl)silane in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are based on established principles of organosilane chemistry and interfacial engineering in organic electronics. As of the date of this publication, "Dodecyltris(3-fluorophenyl)silane" is a specialized molecule with limited specific data in public literature. Therefore, this guide is a scientifically informed projection of its potential applications and methodologies, drawing analogies from structurally similar compounds.

Introduction: The Potential of Dodecyltris(3-fluorophenyl)silane as an Interfacial Modifier

In the realm of organic electronics, the performance and stability of devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) are critically dependent on the interfaces between different layers.[1] Interfacial engineering aims to optimize these contact points to enhance charge transport, reduce recombination losses, and improve device lifetime.[2] Self-assembled monolayers (SAMs) have emerged as a powerful tool for this purpose, allowing for the precise modification of electrode work functions and surface energies.[3][4]

Dodecyltris(3-fluorophenyl)silane is a promising, albeit currently underexplored, candidate for forming such interfacial layers. Its molecular structure combines three key functionalities:

  • A Silane Headgroup: This allows for covalent bonding to hydroxylated surfaces like indium tin oxide (ITO) or metal oxides, forming a robust and stable monolayer.[5]

  • A Long Alkyl Chain (Dodecyl): This component can induce a hydrophobic surface, which can be beneficial for controlling the morphology of the overlying organic active layer and preventing moisture ingress.[6][7]

  • Tris(3-fluorophenyl) Groups: The fluorination of the phenyl rings is expected to modulate the electronic properties of the interface. Fluorinated compounds are known to influence energy level alignment, often lowering the work function of the underlying electrode.[8][9] This can lead to improved charge injection or extraction.

This document provides a detailed guide on the proposed synthesis, application, and characterization of Dodecyltris(3-fluorophenyl)silane as a SAM for interfacial modification in organic electronic devices.

Proposed Synthesis of Dodecyltris(3-fluorophenyl)silane

A plausible synthetic route to Dodecyltris(3-fluorophenyl)silane involves a Grignard reaction followed by hydrosilylation. This two-step process is a common method for the synthesis of organosilanes.

Step 1: Synthesis of Tris(3-fluorophenyl)silane

The first step is the synthesis of the tris(3-fluorophenyl)silane precursor. This can be achieved by reacting 3-bromofluorobenzene with magnesium to form the Grignard reagent, which is then reacted with trichlorosilane.

  • Reaction: 3-FC₆H₄Br + Mg → 3-FC₆H₄MgBr

  • 3(3-FC₆H₄MgBr) + HSiCl₃ → HSi(C₆H₄F)₃ + 3MgBrCl

Step 2: Hydrosilylation with 1-Dodecene

The second step involves the platinum-catalyzed hydrosilylation of 1-dodecene with the synthesized tris(3-fluorophenyl)silane.

  • Reaction: HSi(C₆H₄F)₃ + CH₂(CH₂)₉CH=CH₂ --(Pt catalyst)--> CH₃(CH₂)₁₁Si(C₆H₄F)₃

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrosilylation a 3-Bromofluorobenzene c 3-Fluorophenylmagnesium bromide a->c b Magnesium b->c e Tris(3-fluorophenyl)silane c->e d Trichlorosilane d->e f 1-Dodecene i Dodecyltris(3-fluorophenyl)silane f->i g Tris(3-fluorophenyl)silane g->i h Platinum Catalyst h->i G A ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) B UV-Ozone Treatment (Organic Removal & Hydroxylation) A->B D Substrate Immersion (12-24 hours) B->D C Solution Preparation (1-10 mM in Anhydrous Toluene) C->D E Rinsing (Anhydrous Toluene) D->E F Drying (Nitrogen Stream) E->F G Annealing (100-120 °C, 10-15 min) F->G H SAM-modified ITO Substrate G->H

Caption: Experimental workflow for SAM deposition on an ITO substrate.

Characterization of the Dodecyltris(3-fluorophenyl)silane SAM

Several surface characterization techniques should be employed to verify the formation and quality of the SAM.

Characterization Technique Parameter Measured Expected Outcome
Contact Angle Goniometry Static water contact angleAn increase in water contact angle compared to the bare ITO surface, indicating a more hydrophobic surface due to the dodecyl chains. Expected angle > 90°.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of Si 2p, C 1s, and F 1s peaks confirming the presence of the silane. High-resolution scans can verify the Si-O-In/Sn bonds.
Atomic Force Microscopy (AFM) Surface morphology and roughnessA smooth and uniform surface with a low root-mean-square (RMS) roughness, indicative of a well-formed monolayer.
Ellipsometry Film thicknessA film thickness consistent with a monolayer of the Dodecyltris(3-fluorophenyl)silane molecule (typically 1-2 nm).
Kelvin Probe Force Microscopy (KPFM) Surface potential / Work functionA shift in the work function of the ITO, likely a decrease due to the dipole moment induced by the fluorinated phenyl groups.

Expected Impact on Organic Photovoltaic (OPV) Device Performance

The incorporation of a Dodecyltris(3-fluorophenyl)silane SAM as a hole transport layer (HTL) modifier on ITO in a conventional OPV architecture is anticipated to have the following effects: [10][11]

Performance Metric Expected Impact Underlying Mechanism
Open-Circuit Voltage (Voc) Increase The fluorinated phenyl groups can create a dipole moment at the ITO surface, lowering its work function and leading to better energy level alignment with the HOMO of the donor material. [2]
Short-Circuit Current (Jsc) Potential Increase Improved wetting of the active layer on the hydrophobic SAM surface can lead to a more favorable morphology for charge generation and transport.
Fill Factor (FF) Increase Reduced interfacial recombination and improved charge extraction efficiency at the anode contact.
Power Conversion Efficiency (PCE) Overall Increase A cumulative effect of the improvements in Voc, Jsc, and FF.

| Device Stability | Improvement | The dense, hydrophobic alkyl chains can act as a barrier to moisture and oxygen, which are known to degrade organic electronic devices. [12]|

Conclusion

Dodecyltris(3-fluorophenyl)silane represents a promising, multifunctional molecule for interfacial engineering in organic electronics. Its unique combination of a robust silane anchor, a hydrophobic dodecyl chain, and electronically active fluorinated phenyl groups makes it a compelling candidate for enhancing the efficiency and stability of devices like OPVs and OLEDs. The protocols outlined in this document provide a comprehensive framework for the synthesis, application, and characterization of this material, paving the way for further research and development in this exciting area.

References

Sources

Application Note: Dodecyltris(3-fluorophenyl)silane as a Hydrophobic Compatibilizer and Surface Modifier

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on surface chemistry, environmental remediation materials, and hybrid organic-inorganic composites .



Executive Summary

Dodecyltris(3-fluorophenyl)silane is a specialized, bulky organosilane reagent used primarily as a hydrophobic compatibilizer and surface modifier in the development of functionalized hybrid materials. Unlike traditional "reactive" silane coupling agents (e.g., alkoxysilanes or chlorosilanes) that form covalent bonds with substrates via hydrolysis, this molecule functions through steric entrapment,


-

stacking, and hydrophobic interaction
.

Its primary application lies in the functionalization of porous minerals (such as Sepiolite and Montmorillonite ) to create super-oleophilic/hydrophobic absorbents for environmental remediation (oil spill cleanup) and as a performance additive in fluorous-phase chromatography and high-temperature lubricants .

Technical Profile & Mechanism of Action

Chemical Structure & Properties

The molecule features a central silicon atom bonded to three 3-fluorophenyl rings and one long-chain dodecyl (


)  group.
  • Dodecyl Chain (

    
    ):  Provides significant hydrophobicity and steric bulk, acting as a "lipophilic tail" that interacts strongly with hydrocarbons (oils).
    
  • Tris(3-fluorophenyl) Core:

    • Electronic Effect: The fluorine atoms withdraw electrons, increasing the acidity of the phenyl rings and enhancing interaction with aromatic pollutants via quadrupole interactions.

    • Thermal Stability: The aromatic-silicon bonds provide superior thermal resistance compared to aliphatic silanes.

    • Steric Bulk: The three aromatic rings create a large "head" group that facilitates intercalation and entrapment within porous inorganic lattices.

Mechanism: "Passive" vs. "Active" Coupling

It is critical to distinguish this molecule from standard coupling agents:

FeatureStandard Coupling Agent (e.g., APTES, GPTMS)Dodecyltris(3-fluorophenyl)silane
Reactive Group Hydrolyzable Alkoxy/Chloro (

,

)
None (Chemically Inert

bonds)
Bonding Mode Covalent Siloxane Bridge (

)
Physical Adsorption, Steric Entrapment, Van der Waals
Primary Role Chemical LinkerSurface Energy Modifier / Compatibilizer

The "Coupling" Effect: In hybrid materials (e.g., modified clays), this silane acts as a compatibilizer . It is typically co-formulated with a reactive crosslinker (like TEOS or GPTMS). The reactive silane builds a polysiloxane network around the Dodecyltris(3-fluorophenyl)silane, effectively locking it onto the surface. The Dodecyltris molecule then presents its hydrophobic/fluorophilic face to the environment, "coupling" the inorganic clay to organic targets (e.g., oil droplets).

Application: Functionalized Organoclays for Oil Remediation

The most documented application is the modification of Sepiolite (a fibrous magnesium silicate clay) to create high-capacity oil absorbents.

Experimental Protocol: Sol-Gel Surface Impregnation

Objective: To functionalize Sepiolite clay with Dodecyltris(3-fluorophenyl)silane to maximize its oil absorption capacity (g/g) while minimizing water uptake.

Reagents:
  • Substrate: Sepiolite (fibrous clay), pre-dried at 105°C for 24h.

  • Modifier: Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2).

  • Co-Crosslinker (Optional but Recommended): 3-Glycidoxypropyltrimethoxysilane (GPTMS) – Acts as the "glue" to anchor the modifier.

  • Solvent: Toluene or Ethanol/Hexane mixture (anhydrous).

  • Catalyst: Acetic Acid (if using GPTMS).

Step-by-Step Methodology:
  • Pre-dispersion:

    • Suspend 10g of dried Sepiolite in 100mL of Toluene.

    • Sonicate for 30 minutes to disentangle the fibers and open the channels.

  • Modifier Solution Preparation:

    • In a separate vessel, dissolve 0.5g Dodecyltris(3-fluorophenyl)silane (5% w/w relative to clay) in 10mL Toluene.

    • Note: If using GPTMS for durability, add 0.5g GPTMS to this solution and stir for 10 min.

  • Impregnation & Functionalization:

    • Add the Modifier Solution dropwise to the Sepiolite suspension under vigorous stirring (500 RPM).

    • Reflux: Heat the mixture to 80°C and reflux for 6–12 hours .

    • Mechanism:[1] The heat expands the clay channels, allowing the bulky silane to intercalate. If GPTMS is present, it hydrolyzes and condenses, trapping the Dodecyltris silane on the surface.

  • Washing & Curing:

    • Filter the solid product.[2]

    • Wash 3x with Ethanol to remove unadsorbed silanes.

    • Cure: Dry in a vacuum oven at 120°C for 4 hours . Critical Step: This drives off residual solvent and locks the silane into the clay structure.

  • Activation:

    • Grind the resulting "Organoclay" to a fine powder (<100 mesh) for deployment.

Visualization of the Workflow

The following diagram illustrates the "Co-Formulation" approach where the Dodecyltris silane is entrapped by a reactive crosslinker network on the clay surface.

G cluster_Soln Modifier Solution Sepiolite Raw Sepiolite (Hydrophilic) Reaction Reflux in Toluene (80°C, 12h) Sepiolite->Reaction Suspension Dodecyl Dodecyltris(3-fluorophenyl)silane (Hydrophobic Modifier) Dodecyl->Reaction GPTMS GPTMS (Reactive Anchor) GPTMS->Reaction Co-hydrolysis Product Functionalized Organoclay (Super-Oleophilic) Reaction->Product Intercalation & Condensation Application Oil Spill Absorption Product->Application Selectivity > 95%

Caption: Schematic of the co-functionalization process. The reactive GPTMS anchors the network, while the Dodecyltris(3-fluorophenyl)silane provides the functional hydrophobic surface.

Expected Performance Data

When used in the protocol above, the modified Sepiolite exhibits distinct changes in surface energy and absorption capacity.

PropertyRaw SepioliteModified Sepiolite (with Dodecyltris...)
Water Contact Angle < 10° (Hydrophilic)> 135° (Super-Hydrophobic)
Oil Absorption Capacity ~1.5 g/g8.0 – 12.0 g/g
Selectivity (Oil:Water) 1:1> 20:1
Thermal Stability HighStable up to 250°C (due to Phenyl groups)

Data Note: The presence of the 3-fluorophenyl group specifically enhances the adsorption of aromatic hydrocarbons (e.g., Benzene, Toluene from crude oil) via


-

stacking interactions, a feature missing in standard alkyl-silane modifiers.

Secondary Applications (Niche)

  • High-Temperature Lubricant Additive:

    • Due to the thermal stability of the Si-Aryl bonds and the lubricity of the dodecyl chain, this compound can be used as an additive in silicone oils to improve load-bearing capacity under high heat.

  • Fluorous Phase Chromatography:

    • It can serve as a ligand for "Mixed-Mode" stationary phases, offering retention for both fluorinated compounds and long-chain aliphatics.

References

  • TREA. (2023).[3] Multi-Functional Hybrid Material Based on Sepiolite for Environmental Recovery and Bio-Remediation. Patent Application / Technical Disclosure. Retrieved from 4

  • Sigma-Aldrich. (n.d.). Dodecyltris(3-fluorophenyl)silane Product Specification (CAS 2128-45-2). Retrieved from

  • Alfa Chemistry. (n.d.). Organosilicon Products: Dodecyltris(3-Fluorophenyl)Silane.[3] Retrieved from 5

Sources

Application Note: Surface Functionalization with Dodecyltris(3-fluorophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on surface chemistry, specifically the development of hydrophobic, oleophilic, and fluorous-phase compatible interfaces.[1]

Executive Summary & Chemical Rationale

Dodecyltris(3-fluorophenyl)silane is a sterically bulky, organosilicon compound featuring a central silicon atom bonded to a long alkyl chain (C12) and three meta-fluorinated phenyl rings.[1] Unlike reactive silanizing agents (e.g., chlorosilanes or alkoxysilanes), this molecule is chemically inert (tetra-organosilane) and does not form covalent bonds with surface hydroxyls (Si-OH) under standard conditions.[1]

Instead, its utility lies in non-covalent surface modification , specifically:

  • Impregnation/Physisorption: Creating hydrophobic/oleophilic domains within porous substrates (e.g., sepiolite, zeolites, silica).[1]

  • Sol-Gel Entrapment: acting as a functional dopant within a polymerizing silicate network to impart bulk lipophilicity and specific

    
     interactions.[1]
    
  • Fluorous Phase Affinity: The fluorine substituents provide unique selectivity for fluorinated analytes or solvents via fluorous-fluorous interactions.[1]

Chemical Structure & Properties
PropertySpecification
Formula

Molecular Weight ~494.7 g/mol
Key Functionality Hydrophobic Dodecyl Tail +

-Active Fluorophenyl Head
Reactivity Inert to Hydrolysis (Non-reactive with

/

)
Primary Interaction Van der Waals,

Stacking, Steric Entrapment

Mechanism of Action

Since Dodecyltris(3-fluorophenyl)silane lacks a leaving group (like -Cl or -OMe), it cannot be "grafted" in the traditional sense.[1] Functionalization relies on physical immobilization .[1]

Diagram: Sol-Gel Entrapment & Physisorption Logic

The following diagram illustrates how this inert molecule is trapped within a reactive matrix (e.g., TEOS/GPTMS) or adsorbed into a porous structure.

G Silane Dodecyltris(3-fluorophenyl)silane (Inert Guest) Mixing Homogenization / Sol Formation Silane->Mixing Matrix Matrix Precursor (e.g., TEOS, GPTMS) Matrix->Mixing Optional for Path B Solvent Carrier Solvent (Ethanol/Toluene) Solvent->Mixing PathA Path A: Porous Impregnation (Sepiolite/Clay) Mixing->PathA Immerse Substrate PathB Path B: Sol-Gel Entrapment (Hybrid Coating) Mixing->PathB Hydrolysis/Condensation Evap Solvent Evaporation & Curing PathA->Evap PathB->Evap ResultA Physisorbed Surface (Hydrophobic/Oleophilic) Evap->ResultA ResultB Hybrid Composite Material (Trapped Functional Agent) Evap->ResultB

Caption: Workflow distinguishing between direct impregnation of porous media (Path A) and composite entrapment (Path B).

Protocol A: Functionalization of Porous Media (Sepiolite/Silica)

Objective: To transform a hydrophilic mineral (e.g., sepiolite clay, silica gel) into an oleophilic sorbent for environmental remediation (oil spill cleanup) or chromatography.[1] Reference Basis: Adapted from hybrid material synthesis protocols for environmental recovery [1].

Materials
  • Substrate: Activated Sepiolite (fibrous clay) or Mesoporous Silica (SBA-15).[1]

  • Reagent: Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2).[1][2][3][4][5]

  • Solvent: Ethanol (Absolute) or Toluene (Anhydrous).[1]

  • Equipment: Rotary evaporator, Ultrasonic bath, Vacuum oven.

Step-by-Step Procedure
  • Substrate Activation:

    • Dry the substrate (Sepiolite/Silica) at 120°C for 4 hours to remove physisorbed water.[1]

  • Solution Preparation:

    • Dissolve Dodecyltris(3-fluorophenyl)silane in the chosen solvent to achieve a concentration of 1–5% (w/v) depending on desired loading.

    • Note: Toluene is preferred for higher solubility; Ethanol is preferred for "greener" processing if solubility permits.[1]

  • Impregnation (Wetness Method):

    • Add the activated substrate to the silane solution (Ratio: 1g substrate : 10mL solution).[1]

    • Sonicate for 30 minutes to ensure pore penetration.[1]

    • Stir gently at room temperature for 12–24 hours to allow equilibrium adsorption.

  • Solvent Removal:

    • Remove solvent via rotary evaporation at reduced pressure (40–50°C).[1] Do not filter rapidly, as this may strip the silane before it settles into pores.[1]

  • Curing/Fixation:

    • Place the impregnated solid in a vacuum oven at 60–80°C for 6 hours.

    • Mechanism:[1] This step drives off residual solvent and promotes Van der Waals interlocking of the dodecyl chains within the pores.[1]

  • Washing (Optional but Recommended):

    • Briefly rinse with cold ethanol to remove loosely bound bulk silane.[1]

    • Dry again at 60°C.[1]

Protocol B: Sol-Gel Composite Coating

Objective: To create a robust, hydrophobic coating on glass or metal by trapping the inert silane within a cross-linked network.[1] Reagents:

  • Matrix Former: GPTMS (3-Glycidoxypropyltrimethoxysilane) or TEOS (Tetraethylorthosilicate).[1]

  • Functional Additive: Dodecyltris(3-fluorophenyl)silane.[1]

  • Catalyst: 0.1 M HCl (Acid catalyst).

Step-by-Step Procedure
  • Sol Formation:

    • Mix GPTMS (or TEOS) with Ethanol (1:10 molar ratio).[1]

    • Add 0.1 M HCl dropwise to initiate hydrolysis.[1] Stir for 1 hour.

  • Doping:

    • Add Dodecyltris(3-fluorophenyl)silane to the sol.[1]

    • Target Loading: 2–10 wt% relative to the matrix precursor.[1]

    • Critical Step: If the silane precipitates, add small amounts of Toluene or THF to maintain a single phase.[1]

  • Application:

    • Apply to the surface (glass slide, fabric, metal) via Dip Coating (withdrawal speed 5 mm/s) or Spin Coating (1500 rpm).[1]

  • Curing:

    • Cure at 120°C for 2 hours.

    • Result: The GPTMS/TEOS cross-links to form a solid silica network, physically trapping the bulky Dodecyltris(3-fluorophenyl)silane molecules, exposing their fluorinated/alkyl groups at the surface interface.[1]

Quality Control & Characterization

To validate the presence and function of the silane, perform the following assays:

TechniqueObservation TargetSuccess Criteria
Contact Angle (Water) Surface HydrophobicityIncrease from <20° (Clean Silica) to >100°
XPS (X-ray Photoelectron Spectroscopy) Surface CompositionDetection of F1s peak (~686 eV) indicating Fluorine presence
TGA (Thermogravimetric Analysis) Thermal StabilityWeight loss onset >250°C (Desorption of silane)
Oil Absorption Capacity Oleophilicity>150% weight gain when exposed to oil (for porous media)

Troubleshooting & Optimization

Issue: "Leaching" of the Silane
  • Cause: Since the silane is not covalently bonded, it may wash off in strong organic solvents (e.g., CHCl3, THF).[1]

  • Solution: Increase the curing temperature/time to "lock" the molecule deeper into the pore network or polymer matrix.[1] Switch to Protocol B (Sol-Gel) for higher durability compared to Protocol A.[1]

Issue: Poor Solubility
  • Cause: The C12 chain and 3 phenyl rings make the molecule very lipophilic.[1]

  • Solution: Avoid pure methanol or water.[1] Use Toluene, Hexane, or DCM as the primary solvent, then dilute with Ethanol if necessary for the substrate compatibility.[1]

References

  • Trea Tech. (2023).[1] Multi-functional hybrid material based on sepiolite for environmental recovery and bio-remediation.[1] Patent Application.[1] Retrieved from 1[1]

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2).[1][2][3][4][5] Retrieved from 2[1][2]

  • ChemicalBook. (n.d.).[1] Dodecyltris(3-fluorophenyl)silane Properties and Safety. Retrieved from 5[1][4]

Sources

Application Note: Dodecyltris(3-fluorophenyl)silane in Biosensor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dodecyltris(3-fluorophenyl)silane (CAS: 2128-45-2) is a specialized organosilane exhibiting a unique balance of high lipophilicity and electron-deficient aromaticity. In the field of biosensor development, specifically for Potentiometric Ion-Selective Electrodes (ISEs) , this molecule serves as a critical membrane matrix modifier and plasticizer .

Unlike traditional plasticizers (e.g., o-NPOE, DOS) which are prone to leaching and bio-fouling, Dodecyltris(3-fluorophenyl)silane provides a stable, low-dielectric "fluorous-like" environment. This application note details its use in fabricating high-stability polymeric sensor membranes, enhancing selectivity against hydrophilic interferences, and extending sensor operational lifetime in complex biological fluids (e.g., whole blood, serum).

Scientific Mechanism & Rationale

The "Fluorous" Effect in Sensor Membranes

The core challenge in potentiometric biosensing is maintaining the thermodynamic equilibrium of the target ion at the sample-membrane interface while excluding interfering ions.

  • Lipophilicity: The

    
     (dodecyl) alkyl chain anchors the molecule within the polymeric matrix (typically PVC or Polyurethane), preventing leaching into aqueous samples—a common failure mode in long-term monitoring.
    
  • Selectivity Tuning: The three 3-fluorophenyl groups introduce electron-withdrawing character. This creates a matrix that is electronically distinct from standard aliphatic plasticizers. The "fluorophilic" nature suppresses the extraction of lipophilic anions (e.g., salicylate, thiocyanate) that often interfere with clinical sensors.

Molecular Interactions

The silane acts as a solvating mediator for the ionophore (the sensing element). Its bulky, fluorinated structure disrupts polymer chain packing, reducing the glass transition temperature (


) of the membrane without the high mobility associated with small-molecule plasticizers.

MembraneMechanism cluster_sample Aqueous Sample Phase cluster_membrane Sensor Membrane (PVC + Silane) Target Ion (K+) Target Ion (K+) Ionophore Ionophore Target Ion (K+)->Ionophore Phase Transfer Interference (Salicylate-) Interference (Salicylate-) Ionophore->Target Ion (K+) Selective Binding Dodecyltris(3-fluorophenyl)silane Silane Matrix (Solvating Agent) Dodecyltris(3-fluorophenyl)silane->Interference (Salicylate-) Excludes (Fluorous Repulsion) Dodecyltris(3-fluorophenyl)silane->Ionophore Stabilizes

Figure 1: Mechanism of Action. The silane matrix solvates the ionophore while creating a dielectric environment that energetically disfavors the extraction of lipophilic interferences.

Protocol: Fabrication of Silane-Modified ISE Membranes

This protocol describes the fabrication of a generic cation-selective membrane (e.g., for


 or 

) using Dodecyltris(3-fluorophenyl)silane as the primary plasticizing agent.
Reagents & Equipment[1][2][3][4]
  • Polymer: High molecular weight Poly(vinyl chloride) (PVC) or Carboxylated PU.

  • Matrix Modifier: Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2).

  • Ionophore: Valinomycin (for

    
    ) or Sodium Ionophore X (for 
    
    
    
    ).
  • Ionic Site: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Substrate: Glass ring (20 mm ID) on a glass plate or electrode body.

Membrane Cocktail Preparation

Critical Step: The ratio of Polymer to Plasticizer (Silane) determines the mechanical stability and electrical resistance. A 1:2 ratio is standard.

ComponentMass (mg)Function
Dodecyltris(3-fluorophenyl)silane 132.0 Plasticizer / Matrix
PVC (High MW)66.0Polymeric Support
Ionophore (e.g., Valinomycin)2.0Sensing Element
Ionic Site (KTpClPB)0.5Donnan Exclusion / Charge Balance
Total Mass 200.5
Step-by-Step Fabrication Workflow
  • Dissolution:

    • Weigh all components into a 5 mL glass vial.

    • Add 2.0 mL of THF .

    • Vortex for 10 minutes until the solution is completely homogeneous and transparent. Note: The silane is lipophilic; ensure no oily droplets remain.

  • Casting:

    • Place the glass ring on a clean glass plate.

    • Pour the cocktail into the ring.

    • Cover with a beaker (raised slightly) to allow slow solvent evaporation (24–48 hours). Rapid evaporation leads to membrane inhomogeneity.

  • Assembly:

    • Cut a 5 mm disc from the "master membrane" using a cork borer.

    • Mount the disc into an electrode body (e.g., Philips body or custom 3D-printed housing).

    • Fill with internal solution (e.g., 10 mM KCl for a

      
       sensor).
      
  • Conditioning:

    • Soak the electrode tip in 10 mM solution of the primary ion for 12 hours.

    • Why? This establishes the phase boundary potential and saturates the surface sites.

FabricationProtocol cluster_prep 1. Cocktail Prep cluster_cast 2. Membrane Casting cluster_assembly 3. Sensor Assembly Weigh Weigh Components (Silane + PVC + Ionophore) Dissolve Dissolve in THF (2 mL) Weigh->Dissolve Vortex Vortex Homogenization (10 min) Dissolve->Vortex Pour Pour into Glass Ring Vortex->Pour Evap Slow Evaporation (24-48h, Ambient) Pour->Evap Cut Cut Membrane Disc Evap->Cut Mount Mount in Electrode Body Cut->Mount Condition Condition in 10mM Target Ion (12h) Mount->Condition

Figure 2: Fabrication workflow for Silane-modified Ion-Selective Electrodes.

Performance Validation & QC

Selectivity Coefficient Determination

Validate the "fluorophilic" benefit by measuring the selectivity coefficient (


) against lipophilic anions using the Separate Solution Method (SSM) .
  • Measure potential (

    
    ) in 0.1 M Target Ion (
    
    
    
    ).
  • Measure potential (

    
    ) in 0.1 M Interfering Ion (
    
    
    
    or Salicylate).
  • Calculate

    
    .
    
    • Target Metric: The silane-modified membrane should exhibit a

      
       value 0.5 – 1.0 units lower  (better selectivity) for lipophilic interferences compared to standard DOS/o-NPOE plasticized membranes.
      
Leach Testing (Lifetime)
  • Method: Continuous flow analysis or repeated calibration over 14 days.

  • Expectation: Drift should be < 1 mV/day. The dodecyl chain ensures the silane remains in the membrane significantly longer than adipate-based plasticizers.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Resistance / Noise Membrane too thick or insufficient Silane.Ensure 1:2 Polymer:Silane ratio. Reduce casting volume.
Sub-Nernstian Slope (< 50 mV/dec)Leaching of Ionophore or Silane crystallization.Verify Silane purity. Ensure complete THF evaporation.
Drift Incomplete conditioning or water layer formation.Condition for >12h. Use a hydrophobic internal contact (solid contact).
Opaque Membrane Incompatibility of Silane with Polymer.Use Carboxylated PVC or add 10% DOS as a co-plasticizer.

References

  • Chemical Properties: Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2). ChemicalBook / Sigma-Aldrich Catalog. Link

  • Fluorous Phase Theory: Bühlmann, P., et al. "Fluorous-Phase Ion-Selective pH Electrodes: Electrode Body and Ionophore Optimization." ACS Omega (2020). Link

  • Material Application: Patent WO/2023/017283. "Multi-functional hybrid material based on sepiolite for environmental recovery." (Cites use of Dodecyltris(3-fluorophenyl)silane as a functional lipophilic modifier). Link

  • General ISE Protocol: Bakker, E., et al. "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics." Chemical Reviews (1997). Link

Troubleshooting & Optimization

Technical Support Center: Dodecyltris(3-fluorophenyl)silane Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Quality & Stability Issues in Bulky Fluorinated SAMs

Executive Summary & Molecule Profile

Product: Dodecyltris(3-fluorophenyl)silane CAS: 2128-45-2 Molecular Formula:


[1]

Critical Technical Alert: The most common "quality issue" reported with Dodecyltris(3-fluorophenyl)silane is a fundamental failure of the molecule to covalently bond to oxide substrates (Glass,


, 

).[1]

Why? A structural analysis confirms that this specific CAS number refers to a tetra-organosilane (Silicon bonded to 4 carbon atoms: 1 Dodecyl chain + 3 Fluorophenyl rings).[1] It lacks the hydrolyzable "anchor" groups (such as


, 

, or

) required for standard Self-Assembled Monolayer (SAM) formation via silanization.[1]

This guide addresses two scenarios:

  • Scenario A (Most Likely): You are attempting to use the inert reagent (CAS 2128-45-2) for chemisorption, leading to film instability.[1]

  • Scenario B: You are using a custom-synthesized reactive derivative (e.g., chlorosilyl or alkoxysilyl variants) and are facing packing defects due to steric hindrance.[1]

Diagnostic Workflow (Interactive)

Before proceeding, verify your reagent's reactivity status using the logic flow below.

DiagnosticFlow Start Start: Surface Failure Detected CheckLabel Step 1: Check Reagent Label Start->CheckLabel IsReactive Does it list -Cl, -OMe, -OEt or -NH2 groups? CheckLabel->IsReactive NoGroups Diagnosis: INERT SILANE (CAS 2128-45-2) IsReactive->NoGroups No (Only C-Si bonds) YesGroups Diagnosis: REACTIVE PRECURSOR (Custom/Derivative) IsReactive->YesGroups Yes ActionInert Action: This is a Lubricant/Fluid. Cannot form covalent SAM. Switch to Physisorption Protocol. NoGroups->ActionInert ActionReactive Action: Proceed to Steric Packing Troubleshooting. YesGroups->ActionReactive

Figure 1: Initial triage workflow to distinguish between reagent limitations and process errors.

Troubleshooting Guide: Common Quality Issues

Category A: Film Stability & Bonding (The "Wash-Off" Effect)[1]

Q: After dip-coating and rinsing with toluene, the contact angle drops to that of bare glass (<15°).[1] Why is the coating disappearing?

Technical Root Cause: Lack of Covalent Anchoring. If you are using the standard Dodecyltris(3-fluorophenyl)silane, the molecule interacts with the surface only via weak van der Waals forces (Physisorption).[1] Any solvent capable of dissolving the silane (like toluene, chloroform, or hexane) will strip the monolayer immediately.[1]

Corrective Action:

  • If you need a permanent SAM: You must switch reagents. You require a reactive silane such as Dodecyl(dimethyl)chlorosilane (for C12 properties) or (3,3,3-trifluoropropyl)trimethoxysilane (for fluorine properties).[1]

  • If you must use THIS molecule: You are creating a "Siliconized" fluid layer, not a SAM.[1] Do not rinse with solvents.[2] Apply via "Dip-and-Dry" or spin-coating from a volatile solvent (e.g., Freon or hydrofluoroether) and bake at 120°C to promote physical adsorption, but accept that it will not be solvent-resistant.[1]

Category B: Surface Defects & Hysteresis (For Reactive Derivatives)[1]

Note: This section assumes you are using a reactive derivative (e.g., a chlorosilane version) where the "Tris(3-fluorophenyl)" group is the headgroup.[1]

Q: My SAM shows high contact angle hysteresis (


) and "patchy" coverage. Why isn't it uniform? 

Technical Root Cause: The "Umbrella" Steric Effect. The Tris(3-fluorophenyl) moiety is sterically massive (approx.[1] cross-section


) compared to the anchoring silicon atom (

) and the dodecyl tail (

).[1]
  • The Problem: The bulky phenyl rings at the base prevent the anchoring silicon atoms from reaching the density required for the dodecyl chains to pack in a crystalline "all-trans" configuration.

  • The Result: The dodecyl tails remain disordered (liquid-like), creating a "collapsed" film rather than a "standing" brush.[1] This disorder creates pinning sites for liquid droplets, causing high hysteresis.[1]

Corrective Action:

  • Mixed SAM Protocol: Co-adsorb with a smaller "spacer" molecule (e.g., Methyltrichlorosilane) to fill the gaps between the bulky fluorophenyl tripods.[1]

  • Extended Annealing: Post-deposition annealing at 120°C for 1 hour can help reorganize the mobile chains, though it cannot overcome the primary steric limit.

Data Comparison: Steric Impact on SAM Quality

ParameterStandard C12 SAM (OTS)Bulky Fluorophenyl SAM
Headgroup Width ~4.5 Å~12.0 Å (Est.)[1]
Packing Density High (~4-5 chains/nm²)Low (<1.5 chains/nm²)
Chain Conformation Crystalline (All-Trans)Disordered (Gauche defects)
Water Contact Angle 110° - 112°95° - 105° (Variable)
Hysteresis (

)
< 5°15° - 25°
Category C: Visual Haze & Aggregation[1]

Q: The solution turns cloudy immediately upon adding the silane, and the resulting surface has visible white spots.

Technical Root Cause: Moisture Sensitivity / Polymerization. If using a reactive precursor (Chlorosilane/Alkoxysilane), the bulky fluorophenyl groups make the silicon center more electron-deficient (due to the electron-withdrawing Fluorine atoms on the phenyl rings), potentially accelerating hydrolysis rates in the presence of trace moisture.[1]

Corrective Action:

  • Solvent Dryness: Ensure toluene or hexane is anhydrous (<50 ppm water).[1]

  • Headgroup Interaction: The fluorinated rings may

    
     stack in solution, causing pre-deposition aggregation. Switch to a solvent that disrupts 
    
    
    
    -stacking, such as Dichloromethane (DCM) or add 5% THF to the non-polar solvent.[1]

Mechanistic Visualization: The Steric Barrier

The following diagram illustrates why the "Tris(3-fluorophenyl)" group prevents the formation of a high-quality, dense SAM compared to a standard linear silane.

StericModel cluster_Standard Standard Silane (OTS) cluster_Bulky Bulky Fluorophenyl Silane S1 Si-Head T1 C18 Chain S1->T1 S2 Si-Head Surface Substrate (SiO2) S1->Surface Dense Packing T2 C18 Chain S2->T2 BS1 Si-Head Tripod1 (3-F-Phenyl)3 STERIC WEDGE BS1->Tripod1 BS1->Surface Large Footprint BT1 C12 Chain Tripod1->BT1 Tripod2 (3-F-Phenyl)3 STERIC WEDGE Tripod1->Tripod2 BS2 Si-Head BS2->Tripod2 BT2 C12 Chain Tripod2->BT2

Figure 2: Steric "Wedge" effect of the tris(fluorophenyl) group preventing dense monolayer formation.[1]

Recommended Protocols

Protocol A: Physical Coating (For Inert CAS 2128-45-2)

Use this if you have the standard, non-reactive reagent.[1]

  • Clean Substrate: Piranha clean (3:1

    
    ) or Plasma clean (Air/Argon) for 5 mins.[1]
    
  • Solution: Prepare 0.5% (w/v) Dodecyltris(3-fluorophenyl)silane in a fluorinated solvent (e.g., HFE-7100) or Toluene.

  • Deposition: Spin coat at 2000 RPM for 30s.

  • Cure: Bake at 110°C for 30 mins to drive off solvent and promote surface wetting.

  • Note: This is a temporary coating. Do not sonicate or rinse with aggressive solvents.

Protocol B: Reactive SAM Formation (For Chlorosilane Derivatives)

Use this ONLY if you have a synthesized reactive precursor (Si-Cl).[1]

  • Environment: Glovebox or anhydrous Schlenk line (

    
     humidity).[1]
    
  • Solvent: Anhydrous Toluene (dried over molecular sieves).

  • Catalyst: Add 1% Triethylamine (to scavenge HCl).

  • Incubation: Immerse substrate for 24-48 hours . (Bulky groups have slow kinetics; standard 1-hour protocols will fail).[1]

  • Rinse: Toluene

    
     Ethanol 
    
    
    
    DCM.
  • Anneal: 120°C for 1 hour to reorganize the disordered chains.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2).[1][3][4][5][1]

  • Ulman, A. (1996).[1] Formation and Structure of Self-Assembled Monolayers.[2][6] Chemical Reviews, 96(4), 1533–1554.[1] (Foundational text on steric constraints in SAMs).

  • Wasserman, S. R., et al. (1989).[1] Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. Langmuir, 5(4), 1074–1087.[1] (Kinetics of bulky silanes).

  • BenchChem. (2025).[1] Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation. (General troubleshooting for patchy coverage).

  • ChemicalBook. (2025).[1] Dodecyltris(3-fluorophenyl)silane Properties and Safety.

Sources

Technical Support Center: Tris(3-fluorophenyl)silyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the hydrolytic behavior, stability, and control of Dodecyltris(3-fluorophenyl)silane and its related Tris(3-fluorophenyl)silyl (TFPS) derivatives.[1]

While the target molecule (


) is a tetra-organosilane and chemically robust, "hydrolysis control" in this context typically refers to one of three critical scenarios in drug development and synthesis:[1]
  • Precursor Instability: Controlling the rapid hydrolysis of the silyl chloride/triflate reagents during synthesis.[1]

  • Protodesilylation: Preventing the unwanted cleavage of the Si-Aryl bond under acidic conditions.[1]

  • Protecting Group Dynamics: If used as a lipophilic/fluorous tag (as a silyl ether), managing its cleavage vs. retention.[1]

Part 1: Technical Analysis & Mechanism

The Chemistry of Control

The Tris(3-fluorophenyl)silyl (TFPS) group presents a unique paradox in organosilicon chemistry. To control its hydrolysis, you must understand the tug-of-war between Steric Bulk and Electronic Activation .[1]

  • Electronic Activation (The Instability Factor): The fluorine atoms on the phenyl rings are electron-withdrawing (Inductive effect,

    
    ).[1] This pulls electron density away from the central Silicon atom, making it more electrophilic  and susceptible to nucleophilic attack (by water, 
    
    
    
    , or
    
    
    ).[1]
  • Steric Bulk (The Stability Factor): The three phenyl rings create a "propeller-like" shield around the silicon.[1] This steric hindrance physically blocks water molecules from reaching the silicon center.[1]

The Result: TFPS derivatives are generally more stable to acid than non-fluorinated analogs (due to sterics) but can be hypersensitive to bases and fluoride (due to electronics).[1]

Hydrolysis Pathway Visualization

The following diagram illustrates the critical failure points where hydrolysis occurs during the synthesis or degradation of TFPS systems.

TFPS_Hydrolysis Fig 1: Hydrolytic Degradation Pathways of Tris(3-fluorophenyl)silyl Systems Precursor TFPS-Chloride (Reagent) Intermediate Transition State (Pentacoordinate Si) Precursor->Intermediate + H2O (Atmospheric) Target Dodecyl-TFPS (Target Molecule) Precursor->Target + C12-MgBr (Grignard) Silanol TFPS-Silanol (Degradation Product) Intermediate->Silanol - HCl Dimer Disiloxane Dimer (Irreversible) Silanol->Dimer Condensation (- H2O) Target->Silanol Protodesilylation (Strong Acid/Metabolism)

Part 2: Troubleshooting Guides

Scenario A: Synthesis Failure (Precursor Hydrolysis)

Issue: You are attempting to synthesize Dodecyltris(3-fluorophenyl)silane, but yield is low, and NMR shows a broad peak around 7.5 ppm (indicative of silanol/dimer formation). Cause: The starting material, Tris(3-fluorophenyl)silyl chloride, is highly hygroscopic.[1] The electron-withdrawing fluorine atoms make the Si-Cl bond hyper-reactive to atmospheric moisture compared to standard Triphenylsilyl chloride.[1]

ParameterSpecificationAction Required
Reagent Purity TFPS-Cl > 97%Verify via 29Si NMR. If peak at -6 ppm (Silanol) or -18 ppm (Dimer) is present, redistill immediately.
Solvent Water < 50 ppmUse anhydrous THF/Ether from a solvent purification system (SPS).[1] Molecular sieves are insufficient for this sensitive reagent.[1]
Glassware Silanized/Oven-driedFlame-dry glassware under vacuum.[1] Surface silanols on glass can initiate hydrolysis.[1]
Addition Order Inverse AdditionAdd the TFPS-Cl to the Grignard , not vice versa. Excess Grignard scavenges stray protons/water.[1]

Corrective Protocol:

  • Quench Check: Do not use aqueous NH4Cl to quench if the reaction is incomplete. Use anhydrous methanol first to cap unreacted chlorosilane as the methoxysilane (stable), then perform aqueous workup.[1]

  • Purification: If silanol is present, attempting silica chromatography will likely cause more degradation due to the acidity of silica gel.[1] Use neutral alumina or treat silica with 2% Triethylamine.[1]

Scenario B: Stability in Biological Media (Drug Development)

Issue: The Dodecyltris(3-fluorophenyl)silane tag is cleaving during metabolic stability assays (microsomes/hepatocytes). Cause: While the Si-C bond is stable to simple hydrolysis, it is susceptible to Protodesilylation (replacement of Si with H) in the presence of metabolic enzymes or strong acidic environments, driven by the stability of the leaving silyl cation.[1]

Troubleshooting Matrix:

ObservationDiagnosisSolution
Loss of Tag (Parent - Tag) Metabolic OxidationThe Dodecyl chain is likely being oxidized (hydroxylated) first, destabilizing the system.[1] Switch to a branched alkyl chain to block beta-oxidation.
Formation of TFPS-OH Ipso-SubstitutionThe Si-Aryl bond is cleaving.[1] This is rare but occurs in high-acid environments (pH < 2).[1] Buffer media to pH > 4.
Fluoride Sensitivity Nucleophilic AttackAre you using buffers containing Fluoride or Phosphate? Phosphate can mimic fluoride attack on electron-deficient silicon.[1] Switch to HEPES or TRIS buffers.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use standard silica gel for purifying Dodecyltris(3-fluorophenyl)silane? A: Proceed with caution. The Tris(3-fluorophenyl) group renders the silicon center electron-deficient.[1] Acidic sites on standard silica gel can catalyze the cleavage of the Si-C bond or hydrolysis of impurities.[1]

  • Recommendation: Pass the column with 1-5% Triethylamine in Hexanes/EtOAc to neutralize the silica.[1] Use "Flash" chromatography to minimize residence time.[1]

Q2: Why does my "hydrolysis control" fail even under neutral conditions? A: You are likely observing surface-mediated hydrolysis .[1] If the molecule is adsorbed onto a glass vial or a specific assay plate, the surface silanols (Si-OH) of the glass can act as nucleophiles.[1]

  • Fix: Use polypropylene (plastic) vials or silanized glassware for all storage and assays involving fluorinated silyl compounds.[1]

Q3: How do I intentionally cleave this group if I'm using it as a tag? A: Because of the electron-withdrawing fluorine, this group is more labile to base than non-fluorinated analogs.[1]

  • Protocol: Use TBAF (Tetra-n-butylammonium fluoride) in THF.[1] The reaction is usually instantaneous.[1] If TBAF is too harsh, use TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for a milder, anhydrous fluoride source.[1]

Part 4: References & Grounding

  • Zipse, H., et al. (2018).[1][2] Size-Induced Rate Accelerations in Organocatalysis: The Bigger the Faster. This work details the synthesis and reactivity of Tris(3-fluorophenyl)silyl chloride and its derivatives, establishing the baseline for steric vs. electronic effects.[1]

    • [1]

  • Gelest, Inc. Silane Stability and Hydrolysis.[1] Authoritative guide on the hydrolytic stability of organosilanes, specifically detailing the impact of bulky and electron-withdrawing substituents.[1]

    • [1]

  • Pohl, E. R., et al. (2000).[1][3] Sterically Hindered Silanes for Waterborne Systems: A Model Study of Silane Hydrolysis. Discusses the kinetics of hydrolysis for sterically bulky silanes, providing the kinetic justification for the stability protocols.

    • [1]

  • Kudo, T., & Gordon, M. S. (1998).[1] Hydrolysis of Fluorosilanes: A Theoretical Study. Provides the thermodynamic data (DFT) explaining why fluorinated silicon centers are susceptible to specific hydrolysis pathways.

    • [1]

Sources

"Dodecyltris(3-fluorophenyl)silane" optimizing deposition time

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific physicochemical properties of Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2).

Note to Researcher: This guide operates on the chemical reality that this specific silane is non-hydrolyzable .[1] Unlike trichloro- or trialkoxy-silanes, it lacks the leaving groups required for covalent bonding (SAM formation) on silica.[1] Therefore, "deposition" refers to Physical Adsorption (Physisorption) , Impregnation , or Spin/Dip Coating for surface passivation or lubrication.[1]

Application Guide: Deposition Optimization & Troubleshooting

Product Focus: Dodecyltris(3-fluorophenyl)silane CAS: 2128-45-2 Chemical Nature: Bulky, Inert, Fluorinated Organosilane Primary Applications: Hydrophobic surface modification (Physisorption), High-temperature lubrication, Dielectric fluids, Porous material impregnation (e.g., Sepiolite/Clays).[1]

Part 1: The Deposition Protocol (Physisorption)[1]

Because this molecule bonds via Van der Waals forces and


-

interactions
(from the fluorophenyl groups) rather than covalent siloxane bridges, "deposition time" governs the equilibrium packing and diffusion , not reaction kinetics.[1]
Optimized Workflow for Flat Substrates (Glass/Silicon/Metal)
StepParameterRecommended ValueScientific Rationale
1. Cleaning Plasma/Piranha10 minCreates a high-energy surface to maximize physical adhesion energy.[1]
2. Solvent Toluene or HexaneAnhydrousThe molecule is highly lipophilic.[1] Non-polar solvents prevent aggregation in solution.[1]
3. Concentration 1–5 mMLowPrevents multilayer "mounds" or hazing.[1] Physisorbed layers are self-limiting only by solubility.
4.[1] Deposition Time 10 – 30 mins Critical Window Unlike covalent silanes (12-24h), physisorption is rapid.[1] >30 mins increases risk of particle settling/contamination without improving coverage.[1]
5. Drying

Blow + Bake

(30 min)
Removes solvent. Mild heat promotes reorganization of the bulky phenyl groups for tighter packing.[1]
Optimized Workflow for Porous Media (Zeolites/Clays)

If you are impregnating porous materials (like Sepiolite as noted in hybrid material synthesis), the mechanism is diffusion-limited .[1]

  • Time: 4 – 12 Hours.[1]

  • Mechanism: The bulky "Propeller" shape of the Tris(3-fluorophenyl) headgroup slows diffusion into nanopores.[1]

  • Agitation: Gentle reflux or sonication is required to overcome steric hindrance.[1]

Part 2: Troubleshooting & FAQs

Visual Troubleshooting Logic

The following diagram illustrates the decision process for solving coating failures.

SilaneTroubleshooting Start Issue: Coating Failure CheckType Check Failure Type Start->CheckType WashOff Film Washes Off with Solvent CheckType->WashOff Haze Haze / Cloudy Surface CheckType->Haze Beading Poor Contact Angle (Low Hydrophobicity) CheckType->Beading RootCause1 Root Cause: No Covalent Bond WashOff->RootCause1 Chemistry Check RootCause2 Root Cause: Aggregation/Over-concentration Haze->RootCause2 Solubility Check RootCause3 Root Cause: Steric Hindrance Beading->RootCause3 Packing Check Solution1 Action: Use as 'Leave-on' Lubricant or Switch to Reactive Silane RootCause1->Solution1 Solution2 Action: Reduce Conc. to <1mM Filter Solution (0.2µm) RootCause2->Solution2 Solution3 Action: Increase Deposition Time (Porous Media Only) RootCause3->Solution3

Figure 1: Decision tree for diagnosing deposition failures with non-reactive fluorophenyl silanes.

Frequently Asked Questions (Technical)

Q1: I am trying to form a Self-Assembled Monolayer (SAM) on glass, but the contact angle drops after washing with ethanol. Why? A: This is the most common error with Dodecyltris(3-fluorophenyl)silane .[1]

  • The Science: This molecule is

    
     (Silicon bonded to 4 carbon atoms).[1] It lacks hydrolyzable groups (like 
    
    
    
    ,
    
    
    , or
    
    
    ) necessary to form Siloxane (
    
    
    ) bonds with the glass surface [1].[1]
  • The Fix: You are creating a physically adsorbed film.[1] If you need a permanent, covalently bonded SAM, you must switch to a reactive analog, such as (3-Fluorophenyl)trimethoxysilane or Dodecyltrichlorosilane , depending on which functional group (Fluoro or Alkyl) is your priority.[1]

Q2: Why optimize deposition time if it doesn't react? A: For physical coatings, "time" allows for molecular organization .[1] The three fluorophenyl rings are sterically bulky.[1]

  • Short Time (<1 min): Disordered, "fluffy" packing. Lower density.[1]

  • Optimal Time (10-30 mins): The molecules reorient so the fluorophenyl groups maximize

    
    -
    
    
    
    stacking interactions with each other or the substrate, creating a denser, more robust hydrophobic barrier [2].[1]
  • Long Time (>1 hour): Risk of solvent evaporation leading to macroscopic crystallization (haze).[1]

Q3: Can I use this for High-Performance Liquid Chromatography (HPLC) column modification? A: Not as a chemically bonded phase. However, it can be used for Dynamic Coating .[1] You can pass a solution of this silane through a standard C18 or Silica column.[1] The lipophilic dodecyl tail will intercalate with the stationary phase, exposing the fluorophenyl groups to the mobile phase.[1] This provides temporary "Fluoro-Phenyl" selectivity without permanent chemical modification.[1]

Q4: What is the benefit of the "Tris(3-fluorophenyl)" group over a standard phenyl group? A: Electronic modification.[1] The fluorine atom on the phenyl ring withdraws electrons, altering the


-system.[1] This changes the interaction capability with analytes (in chromatography) or dielectric properties (in electronics) compared to standard phenyl silanes.[1] It also increases thermal stability and hydrophobicity [3].[1]

Part 3: Critical Data & Specifications

Solubility & Compatibility Table
SolventSolubility RatingApplication Note
Hexane / Heptane ExcellentPreferred for thin-film deposition.[1] Fast evaporation.[1]
Toluene ExcellentGood for longer deposition times (slower evaporation).[1]
Ethanol / Methanol PoorAvoid. Causes phase separation and precipitation.[1]
Water InsolubleHydrophobic nature prevents dissolution.[1]
Molecular Geometry Impact

The structure


 is essentially a "surfactant-like" shape but with a very bulky head.[1]
  • Head: Tris(3-fluorophenyl)silyl (Bulky, rigid).[1]

  • Tail: Dodecyl (Flexible, lipophilic).[1]

  • Implication: When depositing on a surface, the molecule likely orients with the Fluorophenyl groups "flat" against a surface (if aromatic) or the Dodecyl chain extending outward, depending on the substrate's polarity.[1]

References

  • Sigma-Aldrich. Product Specification: Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2).[1][2] (Confirming structure as tetra-organosilane with no hydrolyzable groups).[1] [1]

  • ChemicalBook. Properties and Structure of Dodecyltris(3-fluorophenyl)silane. (Verifying lipophilicity and lack of reactive functionality).[1]

  • Alfa Chemistry. Organosilicon Compounds and Fluorophenyl Silane Applications.[1][3] (Context on the stability and electronic properties of fluorinated aryl silanes).

  • Trea, et al. Multi-functional hybrid material based on Sepiolite.[1] (Patent application referencing the use of this silane class in porous material modification/impregnation).[1]

Sources

Technical Support Center: Organosilicon Purification Division

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Removal of Dodecyltris(3-fluorophenyl)silane (DTFPS) Ticket ID: #SIL-882-F Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulty removing excess Dodecyltris(3-fluorophenyl)silane from your reaction mixture. This is a common issue with "heavy" silanes. The molecule’s structure presents a dual challenge: the dodecyl chain renders it highly lipophilic (greasy), causing it to streak on standard silica or co-elute with non-polar products, while the tris(3-fluorophenyl) core provides steric bulk and UV activity that can mask product peaks.

This guide outlines three field-proven protocols to isolate your product, ranked from "Physical Sequestration" (cleanest) to "Chemical Digestion" (most aggressive).

Decision Matrix: Select Your Protocol

Before proceeding, determine your purification strategy based on your product's stability and the scale of excess silane.

PurificationStrategy Start Start: Excess DTFPS Present CheckScale Scale of Excess? Start->CheckScale CheckSens Product Acid/Base Sensitive? CheckScale->CheckSens Large (>5g) MethodA Method A: KF on Alumina (Solid Phase Sequestration) CheckScale->MethodA Small to Medium (<5g) MethodB Method B: Reverse Phase (C18) (Exploit Dodecyl Chain) CheckSens->MethodB Yes (Sensitive) MethodC Method C: Oxidative/Fluoride Degradation (TBAF/H2O2) CheckSens->MethodC No (Robust)

Figure 1: Decision matrix for selecting the appropriate silane removal technique.

Method A: Potassium Fluoride on Alumina (The "Dry Scavenge")

Best For: Small to mid-scale reactions; acid-sensitive products. Mechanism: The fluoride ions adsorbed on alumina attack the silicon center, forming strong Si-F bonds. The resulting fluorosilanes and siloxanes remain adsorbed to the alumina matrix, allowing your product to be eluted freely.

The Protocol
  • Preparation:

    • Prepare a mixture of Potassium Fluoride (KF) and Basic Alumina (Activity I) in a 2:3 ratio by weight.

    • Tip: Vigorous mixing is required. We recommend using a rotary evaporator flask (without vacuum) to tumble the solid mixture for 20 minutes until homogenous.

  • Incubation:

    • Dissolve your crude reaction mixture in a minimal amount of DCM or THF .

    • Add the KF/Alumina blend (approx. 5 equivalents by weight relative to the silane).

    • Add 2-3 drops of water (catalytic hydrolysis).

    • Stir vigorously at room temperature for 12–16 hours.

  • Filtration:

    • Dilute with diethyl ether or hexane.

    • Filter the suspension through a pad of Celite® or a fritted glass funnel.

    • Wash the filter cake thoroughly with ether.

  • Result: The filtrate contains your product; the silane remains trapped on the solid support.

Why this works: The dodecyl chain usually prevents aqueous extraction, but KF/Alumina creates a solid-phase "trap" that ignores solubility rules, physically sequestering the silicon species [1].

Method B: Reverse Phase Chromatography (The "Lipophilic Filter")

Best For: Large scale; non-polar products that co-elute on silica. Mechanism: Standard silica (Normal Phase) struggles to separate your product from DTFPS because both are likely non-polar. However, the C12 (dodecyl) chain of the silane interacts strongly with C18-functionalized silica (Reverse Phase), significantly increasing its retention time compared to most organic products.

Retention Behavior Table
ComponentNormal Phase (Silica)Reverse Phase (C18)
DTFPS (Silane) Elutes Fast (Solvent Front)Retained Strongly (Late Eluter)
Typical Organic Product VariableElutes Early/Mid
The Protocol
  • Column Selection: Use a C18 flash cartridge.

  • Mobile Phase: Start with 50:50 Acetonitrile:Water (or Methanol:Water).

  • Gradient: Ramp to 100% Acetonitrile over 20 column volumes.

  • Observation: Your product should elute first. The "greasy" Dodecyltris(3-fluorophenyl)silane will stick to the column and only elute when the organic percentage approaches 90-100%.

Caution: Do not use Fluorous Solid Phase Extraction (FSPE). While your compound has fluorine atoms, the "3-fluorophenyl" motif lacks the perfluoroalkyl density required for retention on fluorous silica. It will wash right through, failing to separate.

Method C: Chemical Degradation (TBAF + Calcium Carbonate)

Best For: Stubborn cases where the silane must be destroyed to be removed. Mechanism: Tetrabutylammonium fluoride (TBAF) cleaves the Si-H or Si-C bonds. To avoid contaminating your product with TBA salts, we use a calcium carbonate scavenger workup [2].

Workflow Diagram

TBAF_Workup Step1 1. Dissolve Crude in THF Step2 2. Add TBAF (1.5 eq) Step1->Step2 Step3 3. Stir 1 hr (Deprotection/Cleavage) Step2->Step3 Step4 4. Add CaCO3 + Dowex Sulfonic Resin Step3->Step4 Step5 5. Filter and Concentrate Step4->Step5

Figure 2: Modified TBAF workup to prevent ammonium salt contamination.

The Protocol
  • Reaction: Treat crude mixture with TBAF (1M in THF, 1.5 equiv per silane) for 1 hour.

  • Quench/Scavenge: Instead of an aqueous wash (which creates emulsions with the dodecyl chain), add Calcium Carbonate (CaCO3) powder and Dowex 50WX8 (sulfonic acid resin) directly to the reaction pot.

  • Stir: Stir for 30 minutes. The resin captures the tetrabutylammonium cation; the calcium captures excess fluoride.

  • Filter: Filter the solids. The filtrate contains your product, free of both silane and TBA salts.

Frequently Asked Questions (FAQs)

Q: Can I just use Rotovap to remove it? A: Unlikely. The dodecyl chain significantly raises the boiling point. While simple silanes (like triethylsilane) are volatile, Dodecyltris(3-fluorophenyl)silane is effectively non-volatile. High heat/vacuum will likely decompose your product before the silane distills.

Q: I see a new spot on TLC after using Method A. What is it? A: This is likely the silanol or siloxane byproduct (Dodecyltris(3-fluorophenyl)silanol). It is much more polar than the starting silane. If this appears, it is actually good news—it means the silane has been oxidized/hydrolyzed and can now be easily separated from your non-polar product via standard silica chromatography.

Q: Why not use standard aqueous extraction? A: The "Dodecyl" chain acts as a surfactant. Mixing this silane with water/DCM often results in intractable emulsions. The solid-phase methods (A and C) described above avoid water entirely, preventing emulsion formation.

References
  • Paquette, L. A. (2004). Handbook of Reagents for Organic Synthesis: Reagents, Auxiliaries and Catalysts for C-C Bond Formation. Wiley. (See section on Potassium Fluoride on Alumina for silane cleavage mechanisms).

  • Kishi, Y., et al. (2007).[1] Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation. Organic Letters, 9(10), 1967-1970. (Describes the CaCO3/Dowex resin method to remove TBAF byproducts).

  • Cureton, L. T., et al. (2002). Purification of Reaction Mixtures Containing Siloxanes. Journal of Chemical Education. (General overview of siloxane removal strategies).

Sources

Technical Support Center: Characterizing Monolayer Defects with Dodecyltris(3-fluorophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: While direct literature on the specific application of "Dodecyltris(3-fluorophenyl)silane" (DTFPS) for monolayer defect characterization is not extensively available, its molecular structure provides clear indications of its intended function. This guide is built upon established principles of self-assembled monolayer (SAM) analysis, drawing parallels from similar organosilane and fluorinated probe molecules. DTFPS is logically designed for forming a dodecyl-chain-based monolayer while presenting tris(3-fluorophenyl)silane headgroups. These fluorinated phenyl groups act as powerful reporters for both spectroscopic and electrochemical analysis, allowing for sensitive detection of imperfections in the monolayer structure.

This technical support center is structured to provide both foundational knowledge and practical troubleshooting advice for researchers utilizing DTFPS or analogous reporter molecules to probe the quality and integrity of self-assembled monolayers.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using DTFPS for defect characterization?

Dodecyltris(3-fluorophenyl)silane is a bifunctional molecule. The long dodecyl chain drives the self-assembly process to form a densely packed monolayer on a suitable substrate. The three fluorophenyl groups at the head of the molecule serve as analytical markers. Defects in the monolayer, such as pinholes, disordered domains, or incomplete coverage, will expose either the underlying substrate or create a local environment that alters the signal from these fluorinated reporters.

The high electronegativity of fluorine makes it an excellent reporter for X-ray Photoelectron Spectroscopy (XPS).[1][2] Additionally, the phenyl groups can be electrochemically active, allowing techniques like Cyclic Voltammetry (CV) to probe the barrier properties of the monolayer.

Q2: What types of substrates are compatible with DTFPS?

As an organosilane, DTFPS is primarily designed for deposition on surfaces rich in hydroxyl (-OH) groups.[3] This includes:

  • Silicon wafers with a native oxide layer (SiO₂): This is the most common substrate for silane-based SAMs.

  • Glass and Quartz: These materials are naturally rich in silanol groups.

  • Metal oxides: Surfaces like indium tin oxide (ITO), titanium dioxide (TiO₂), and alumina (Al₂O₃) are also suitable.[3]

For consistent results, the substrate must be meticulously cleaned to ensure a high density of hydroxyl groups and to remove organic contaminants.[4]

Q3: How are defects in organosilane monolayers typically classified?

Defects in organosilane SAMs can arise from various factors during the self-assembly process and can be broadly categorized.[5]

  • Pinholes: Microscopic or nanoscopic areas of the substrate that are not covered by the monolayer, exposing the bare surface.

  • Disordered Domains: Regions where the silane molecules are not well-packed or are incorrectly oriented.

  • Aggregates: Clumps of polymerized silane molecules that are physisorbed on top of the monolayer rather than being covalently bonded in a uniform film.[5][6]

  • Incomplete Monolayers: A general lack of surface coverage, often appearing as patchy films.[4]

Q4: Which analytical techniques are most effective for characterizing defects with DTFPS?

The choice of technique depends on the type of information required.

  • X-ray Photoelectron Spectroscopy (XPS): Highly sensitive to the fluorine in DTFPS, XPS can quantify the surface coverage and chemical environment of the monolayer. The intensity of the F 1s signal can be correlated with monolayer density, while shifts in binding energies can indicate different chemical states.[7][8]

  • Atomic Force Microscopy (AFM): Provides topographical information about the monolayer surface. It can directly visualize defects like pinholes, aggregates, and patchy coverage.[6][9][10]

  • Scanning Tunneling Microscopy (STM): Offers higher resolution imaging than AFM, capable of resolving individual molecules and atomic-scale defects, but requires a conductive substrate.[11][12][13]

  • Cyclic Voltammetry (CV): An electrochemical technique used to assess the barrier properties of the monolayer. By using a redox probe in solution (e.g., ferrocene derivatives or Ru(NH₃)₆³⁺/²⁺), the rate of electron transfer to the electrode can be measured.[14][15] A well-formed, defect-free monolayer will block this electron transfer, while defects will allow the redox probe to reach the surface, resulting in a measurable current.[14][16]

Troubleshooting Guides

This section addresses common problems encountered during the formation and characterization of monolayers using DTFPS.

Issue 1: Inconsistent or Low Fluorine (F 1s) Signal in XPS
  • Problem: The F 1s peak in the XPS spectrum is weak, inconsistent across samples, or absent altogether, suggesting poor monolayer formation.

  • Potential Causes & Solutions:

    • Contaminated Substrate: Organic residues or other contaminants on the substrate surface can inhibit the silanization reaction.[4]

      • Solution: Implement a rigorous substrate cleaning protocol. For silicon wafers, a common procedure is the use of a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with ultrapure water and drying under a stream of inert gas (e.g., nitrogen). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Inactive Substrate Surface: The density of hydroxyl (-OH) groups on the substrate may be insufficient.

      • Solution: Treat the substrate with an oxygen plasma or a UV-Ozone cleaner immediately before silanization to generate a fresh, hydrophilic surface rich in hydroxyl groups.

    • Impure Solvent or DTFPS: Contaminants in the deposition solution can compete with DTFPS for binding sites on the substrate.[4]

      • Solution: Use high-purity, anhydrous solvents (e.g., toluene or isopropanol) for the deposition. Ensure the DTFPS reagent is of high quality and has been stored properly to prevent degradation.

    • Presence of Water: While a trace amount of water is necessary to catalyze the hydrolysis of the silane headgroup, too much water can cause the DTFPS molecules to polymerize in solution before they can form an ordered monolayer on the surface, leading to the formation of aggregates.

      • Solution: Use anhydrous solvents and perform the deposition in a controlled-humidity environment, such as a glove box or a desiccator.

Issue 2: AFM/STM Images Show Aggregates and a Rough Surface
  • Problem: Instead of a smooth, uniform monolayer, microscopy reveals large, irregular aggregates and high surface roughness.[6][10]

  • Potential Causes & Solutions:

    • Premature Polymerization in Solution: As mentioned above, excess water in the solvent can cause DTFPS to form polysiloxane aggregates.

      • Solution: Strictly control the water content in your solvent. Prepare fresh solutions for each experiment and minimize exposure to ambient air.

    • Incorrect DTFPS Concentration: A solution that is too concentrated can promote the formation of multilayers and aggregates.

      • Solution: Optimize the DTFPS concentration. Typical concentrations for silane deposition are in the millimolar range (e.g., 1-10 mM).[4] Perform a concentration series to find the optimal conditions for your specific substrate and deposition time.

    • Inadequate Rinsing: After deposition, unreacted or loosely bound DTFPS molecules and aggregates must be removed.

      • Solution: After removing the substrate from the deposition solution, rinse it thoroughly with fresh, pure solvent (the same one used for deposition). Gentle sonication in the rinse solvent for a short period (e.g., 1-2 minutes) can be effective in removing physisorbed aggregates.[5]

Issue 3: High Leakage Current in Cyclic Voltammetry (CV) Measurements
  • Problem: CV experiments using a redox probe show a large Faradaic current, similar to that of a bare electrode, indicating that the monolayer is not effectively blocking electron transfer.

  • Potential Causes & Solutions:

    • Significant Pinholes or Defects: The monolayer has a high density of defects that allow the redox probe to easily access the electrode surface.[15][17]

      • Solution: Revisit the entire SAM formation protocol. Ensure pristine substrate cleanliness, optimized DTFPS concentration, and sufficient incubation time (often 12-24 hours) to allow for the formation of a well-ordered, densely packed monolayer.

    • Monolayer Instability/Desorption: The monolayer may be desorbing from the surface during the electrochemical measurement, especially at extreme potentials.[18][19]

      • Solution: Ensure that the potential window used for the CV scan is within the stability range of the silane monolayer on the specific substrate. Perform control experiments to check the stability of the monolayer in the electrolyte solution over time.

    • Inappropriate Redox Probe: The chosen redox probe may be interacting with or damaging the monolayer.

      • Solution: Use a well-behaved, outer-sphere redox probe like hexaammineruthenium(III) chloride (Ru(NH₃)₆Cl₃) or ferrocene derivatives that are known to be less disruptive to SAMs.

Experimental Protocols and Data
Protocol 1: Standard Preparation of a DTFPS Monolayer on SiO₂
  • Substrate Cleaning: a. Cut silicon wafers into desired sizes. b. Sonicate the substrates in acetone, followed by isopropanol, for 15 minutes each. c. Dry the substrates under a stream of dry nitrogen. d. Treat the substrates with an oxygen plasma cleaner for 5 minutes to remove any remaining organic contaminants and generate a hydrophilic, hydroxyl-rich surface.

  • Solution Preparation: a. Prepare a 5 mM solution of DTFPS in anhydrous toluene in a clean, dry glass container.

  • Self-Assembly: a. Immediately after plasma cleaning, immerse the substrates in the DTFPS solution. b. To minimize water contamination and oxidation, it is best to seal the container and backfill it with an inert gas like nitrogen or argon.[4] c. Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Curing: a. Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene. b. Sonicate the substrates in fresh toluene for 2 minutes to remove any loosely bound molecules. c. Dry the substrates again under a stream of dry nitrogen. d. (Optional but recommended) Cure the monolayer by baking the substrates at 110-120°C for 30-60 minutes to promote covalent bond formation and improve stability.

Data Presentation: Expected Analytical Signatures

The following tables provide expected values for XPS and CV analysis based on data for similar fluorinated and organosilane monolayers.

Table 1: Typical XPS Binding Energies for DTFPS Monolayer Components This table provides reference binding energies for interpreting XPS data. Actual values may shift slightly depending on the instrument calibration and the specific chemical environment.

ElementOrbitalBinding Energy (eV)Notes
FluorineF 1s~688 - 689Characteristic peak for C-F bonds in aromatic systems.[20]
SiliconSi 2p~102 - 103Indicative of Si-O-Substrate and Si-C bonds.[21]
CarbonC 1s~284.8Aliphatic (dodecyl chain) and aromatic C-C/C-H.
~286.5C-Si bond.
~288 - 289C-F bond.[7]
OxygenO 1s~532 - 533From the underlying SiO₂ substrate and Si-O-Si linkages.

Table 2: Interpreting Cyclic Voltammetry Results for Monolayer Quality Using a standard redox probe like 1 mM [Fe(CN)₆]³⁻/⁴⁻ in a suitable electrolyte.

Monolayer QualityExpected Peak Separation (ΔEp)Expected Peak Current (Iₚ)Interpretation
High Quality (Low Defects) > 200 mV or no visible peaksVery low / near background noiseThe monolayer acts as an effective barrier, significantly hindering electron transfer.[22]
Moderate Quality (Some Defects) 100 - 200 mVMeasurable but significantly lower than bare electrodeElectron transfer occurs primarily through defect sites.
Poor Quality (High Defect Density) ~60 - 100 mVHigh, approaching the level of a bare electrodeThe monolayer offers little resistance to electron transfer, indicating widespread defects or poor coverage.[23]
Visualizations
Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Self-Assembly cluster_post Phase 3: Post-Processing cluster_char Phase 4: Characterization sub_clean Substrate Cleaning (Sonication, Plasma/UV-Ozone) immersion Substrate Immersion (18-24 hours in inert atmosphere) sub_clean->immersion sol_prep Solution Preparation (5 mM DTFPS in Anhydrous Toluene) sol_prep->immersion rinsing Rinsing & Sonication (Fresh Toluene) immersion->rinsing drying Drying (Nitrogen Stream) rinsing->drying curing Curing (110-120°C) drying->curing xps XPS curing->xps afm_stm AFM / STM curing->afm_stm cv Cyclic Voltammetry curing->cv

Caption: Experimental workflow for DTFPS monolayer formation and characterization.

Troubleshooting Decision Tree

troubleshooting_tree start Poor Monolayer Quality Observed (e.g., low XPS signal, high CV current) check_microscopy Check AFM/STM Images start->check_microscopy patchy Patchy / Incomplete Coverage? check_microscopy->patchy Topography aggregates Aggregates / High Roughness? check_microscopy->aggregates Topography patchy->aggregates No sol_patchy1 Verify Substrate Cleaning (Piranha, Plasma) patchy->sol_patchy1 Yes sol_agg1 Use Anhydrous Solvent & Inert Atmosphere aggregates->sol_agg1 Yes sol_patchy2 Increase Incubation Time (e.g., to 24h) sol_patchy1->sol_patchy2 sol_patchy3 Check Reagent Purity sol_patchy2->sol_patchy3 sol_agg2 Optimize DTFPS Concentration (Lower if too high) sol_agg1->sol_agg2 sol_agg3 Improve Rinsing Protocol (Include gentle sonication) sol_agg2->sol_agg3

Caption: Troubleshooting decision tree for common monolayer formation issues.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation.
  • Sung, M. M., & Kim, Y. (2020). Detecting and Removing Defects in Organosilane Self-Assembled Monolayers. Langmuir, 36(10), 2563–2573. Retrieved from [Link]

  • Tender, L. M., et al. (2010). Electrochemistry of redox-active self-assembled monolayers. PubMed Central, 22(8), 1373-1384. Retrieved from [Link]

  • ResearchGate. (n.d.). An example of a typical XPS spectrum of fluorinated organosilane, FTS, on a Si substrate. Retrieved from [Link]

  • Sun, P., & Mirkin, M. V. (2008). Scanning Electrochemical Microscopy. 59. Effect of Defects and Structure on Electron Transfer through Self-Assembled Monolayers. Langmuir, 24(4), 1475–1483. Retrieved from [Link]

  • Alloway, D. M., et al. (2009). The impact of fluorination on the structure and properties of self-assembled monolayer films. Soft Matter, 5, 2590-2616. Retrieved from [Link]

  • Carro, P., & Salvarezza, R. C. (2005). Electrochemical Deposition onto Self-Assembled Monolayers. Soft Matter Laboratory. Retrieved from [Link]

  • Li, J., et al. (2015). Selective Detection of Silver Ions by Self-assembled Monolayers of Electron-defect Bipyridine Derivatives. International Journal of Electrochemical Science, 10, 3477-3487. Retrieved from [Link]

  • Tender, L. M., et al. (2010). Electrochemistry of redox-active self-assembled monolayers. ACS Applied Materials & Interfaces, 2(8), 1373-1384. Retrieved from [Link]

  • Shircliff, R. A., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Langmuir, 29(12), 4065-4074. Retrieved from [Link]

  • Belot, J. A., et al. (2011). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Journal of the American Chemical Society, 133(15), 5873-5879. Retrieved from [Link]

  • ResearchGate. (n.d.). The impact of fluorination on the structure and properties of self-assembled monolayer films. Retrieved from [Link]

  • Ciampi, S., et al. (2019). Quantitative Analysis of Cyclic Voltammetry of Redox Monolayers Adsorbed on Semiconductors: Isolating Electrode Kinetics, Lateral Interactions, and Diode Currents. Analytical Chemistry, 91(9), 5943-5950. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical desorption of self-assembled monolayers and its applications in surface chemistry and cell biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

  • Jackson, S. R., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces, 15(30), 36561-36571. Retrieved from [Link]

  • Molecular Vista. (n.d.). Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization. Retrieved from [Link]

  • De, M., et al. (2022). Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation. Molecules, 27(15), 4933. Retrieved from [Link]

  • Michigan State University. (n.d.). Experiment 5. Cyclic Voltammetry. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Spin dependent electrochemistry: Focus on chiral vs achiral charge transmission through 2D SAMs adsorbed on gold. Retrieved from [Link]

  • D'Arienzo, M., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Coatings, 14(3), 348. Retrieved from [Link]

  • Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. Retrieved from [Link]

  • Li, Y., et al. (2023). Electronic and Magnetic Properties of Fluorinated Transition Metal Dichalcogenide 1T-MX2F2 (X = S, Se, Te) Monolayers. Nanomaterials, 13(4), 693. Retrieved from [Link]

  • ResearchGate. (n.d.). AFM images of the monolayer of silane terminated PBCL helical rod (A), PLL random coil (B) and RNA aptamer (C) on silica substrate, respectively. Retrieved from [Link]

  • Shircliff, R. A., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Langmuir, 29(12), 4065-4074. Retrieved from [Link]

  • ChemBAM. (n.d.). AFM vs STM. Retrieved from [Link]

  • Molecularspray Ltd. (n.d.). Photoelectron Binding Energies. Retrieved from [Link]

  • Mozetič, M., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. Retrieved from [Link]

  • University of Regensburg. (n.d.). Combined STM/AFM with functionalized tips applied to individual molecules. Retrieved from [Link]

  • Felten, A., et al. (2014). Fluorine Adsorption on Single and Bilayer Graphene: Role of Sublattice and Layer Decoupling. The Journal of Physical Chemistry C, 118(44), 25731-25738. Retrieved from [Link]

  • Liu, B., et al. (2022). Fluorination strategy toward chemical and functional modification. Journal of Solid State Chemistry, 312, 123211. Retrieved from [Link]

  • University of Hawaii. (n.d.). Lecture 1 Scanning Tunneling and Atomic Force Microscopies Principles. Retrieved from [Link]

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Technical Support Center: Dodecyltris(3-fluorophenyl)silane for Advanced Thin-Film Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dodecyltris(3-fluorophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this advanced silane to improve layer uniformity and modify surface properties in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

I. Understanding Dodecyltris(3-fluorophenyl)silane

Dodecyltris(3-fluorophenyl)silane is a specialized organosilane molecule designed for creating highly uniform and functional self-assembled monolayers (SAMs). Its unique structure combines three key components:

  • A Silane Headgroup: This is the reactive part of the molecule that contains a silicon atom. It is designed to form strong, covalent siloxane bonds (Si-O-Si) with hydroxylated surfaces such as silicon wafers with a native oxide layer, glass, or metal oxides.[1][2][3]

  • A Dodecyl Chain: This long, twelve-carbon alkyl chain (C12) is responsible for inducing strong hydrophobic (water-repellent) properties on the modified surface.[4][5] The length of the alkyl chain is critical for controlling hydrophobicity.[6][7]

  • Tris(3-fluorophenyl) Groups: These aromatic rings with fluorine substituents provide several key attributes. They contribute to the molecule's hydrophobicity and can also impart oleophobicity (oil-repellency).[8] Additionally, the fluorinated phenyl groups can influence the electronic properties of the surface and may promote specific intermolecular interactions that affect the packing and ordering of the monolayer.[9][10]

The primary application of Dodecyltris(3-fluorophenyl)silane is to create a dense, uniform, and stable molecular layer that modifies the surface energy, adhesion, and chemical resistance of a substrate.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the formation of self-assembled monolayers with Dodecyltris(3-fluorophenyl)silane.

Q1: My substrate shows patchy or incomplete layer coverage after silanization. What are the likely causes?

Answer: Patchy and incomplete SAM formation is one of the most common issues and can almost always be traced back to a few critical factors:

  • Substrate Contamination: The single most important factor for uniform SAM formation is an impeccably clean and properly prepared substrate.[11] Organic residues, dust particles, or any other contaminants will block the reactive sites on the surface, preventing the silane molecules from binding and leading to voids in the monolayer.[11][12]

  • Insufficient Surface Hydroxylation: Silanes react with hydroxyl (-OH) groups on the substrate surface. If the surface has an insufficient density of these groups, the monolayer will be sparse.[1][3] For silicon wafers, this is usually not an issue due to the native oxide layer, but other materials may require an activation step like oxygen plasma treatment or piranha solution cleaning to generate hydroxyl groups.[4][12]

  • Water Contamination in Anhydrous Solvents: For solution-based deposition in anhydrous solvents, even trace amounts of water can cause the silane molecules to polymerize in the solution before they reach the substrate.[13] This leads to the formation of aggregates that deposit on the surface, resulting in a non-uniform, rough, and often multi-layered film.[13][14]

  • Suboptimal Deposition Time: While SAM formation begins quickly, achieving a highly ordered and densely packed monolayer can take time. Insufficient incubation time may result in a less-ordered film.[11]

Q2: I am observing hazy films or small particle-like aggregates on my surface after treatment. How can I prevent this?

Answer: The appearance of hazy films or aggregates is a classic sign of uncontrolled polymerization of the silane in the solution or on the surface. Here’s how to troubleshoot this:

  • Control the Humidity: The reactivity of the silane headgroup is highly sensitive to water. When performing solution-based deposition, it is crucial to use high-purity anhydrous solvents and to work in a low-humidity environment, such as a glovebox or a desiccator.[2][15] For vapor-phase deposition, precise control over the vacuum level and the absence of water vapor are critical.[16]

  • Optimize Silane Concentration: Using a silane concentration that is too high can promote intermolecular reactions (polymerization) in the solution.[17] A typical starting concentration for solution-based deposition is in the 1-10 mM range.[11][18] This may need to be optimized for your specific application.

  • Thorough Rinsing: After the deposition step, it is essential to thoroughly rinse the substrate with a fresh, high-purity solvent (like the one used for the deposition) to remove any non-covalently bonded molecules or small aggregates.[11][18] Sonication during rinsing can also be effective.[4]

Q3: The contact angle of my treated surface is lower than expected, indicating poor hydrophobicity. What went wrong?

Answer: A lower-than-expected contact angle points to a disordered or incomplete monolayer, or the presence of hydrophilic contaminants.

  • Incomplete Monolayer Formation: Refer to the troubleshooting steps in Q1. An incomplete layer will expose the underlying, more hydrophilic substrate, leading to a lower average contact angle.

  • Disordered Alkyl Chains: The long dodecyl chains need to pack closely together in a somewhat ordered fashion to create a dense, low-energy surface.[5][19] If the deposition conditions are not optimal, the chains can be disordered, which can affect the final surface energy. Longer alkyl chains can sometimes lead to more disordered films if not processed correctly.[6]

  • Post-Deposition Contamination: After silanization, the surface can still adsorb contaminants from the atmosphere. It is best to store silanized surfaces in a clean, dry environment, such as a desiccator.[20][21]

  • Incorrect Measurement Technique: Ensure that your contact angle measurement technique is consistent and that the liquid used for the measurement is pure.

Q4: How does the long dodecyl chain in Dodecyltris(3-fluorophenyl)silane affect layer formation?

Answer: The long dodecyl chain plays a significant role in the thermodynamics and kinetics of SAM formation.

  • Driving Force for Assembly: The van der Waals interactions between the long alkyl chains are a major driving force for the self-assembly process, promoting a densely packed monolayer.[19]

  • Potential for Disorder: Extremely long alkyl chains can sometimes be prone to collapse or form disordered layers if the deposition conditions do not allow for sufficient molecular mobility for them to arrange into an ordered state.[6] However, a C12 chain is generally considered to be in a range that forms well-ordered monolayers.

  • Slower Growth Kinetics: Compared to shorter-chain silanes, molecules with longer alkyl chains may exhibit slower growth kinetics.[15] This is because the larger molecules have lower diffusion rates. Therefore, a longer incubation time may be necessary to achieve a fully formed monolayer.

III. Experimental Protocols & Workflows

Protocol 1: Substrate Preparation (for Silicon Wafers)

A pristine, hydroxylated surface is paramount for achieving a high-quality SAM.

  • Initial Cleaning: Sonicate the silicon wafer in a sequence of solvents to remove gross organic contamination. A typical sequence is acetone for 10 minutes, followed by isopropanol for 10 minutes.

  • Drying: Thoroughly dry the wafer under a stream of high-purity nitrogen gas.

  • Oxidative Cleaning (Piranha Solution - Extreme Caution Required):

    • Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Warning: This solution is extremely corrosive, reacts violently with organic materials, and should only be handled in a fume hood with appropriate personal protective equipment.[4][12]

    • Immerse the wafer in the piranha solution for 15-30 minutes.

    • Copiously rinse the wafer with deionized water and then dry it thoroughly with nitrogen gas.

  • Final Activation (Optional but Recommended): Treat the cleaned wafer with an oxygen plasma cleaner or a UV-Ozone cleaner for 5-10 minutes to ensure a high density of surface hydroxyl groups.

Protocol 2: Solution-Phase Deposition

This method is widely used for its simplicity.

  • Prepare the Silane Solution: In a clean, dry glass container inside a low-humidity environment (e.g., a glovebox), prepare a 1-5 mM solution of Dodecyltris(3-fluorophenyl)silane in an anhydrous solvent such as toluene or hexane.[11]

  • Substrate Immersion: Immediately after preparation, immerse the freshly cleaned and activated substrate into the silane solution.

  • Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the self-assembly to proceed for 12-24 hours at room temperature.[11] Longer incubation times often lead to more ordered films.

  • Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove any physisorbed molecules. Gentle sonication in the rinse solvent for 1-2 minutes can be beneficial.[4]

  • Curing (Optional): To promote the formation of covalent bonds and remove any residual water, you can bake the coated substrate in an oven at 120°C for 30-60 minutes.[22]

Protocol 3: Vapor-Phase Deposition

This method can produce highly uniform films and is ideal for complex geometries.[13][14]

  • Setup: Place the freshly cleaned substrate in a vacuum chamber. Place a small, open vial containing a few drops of Dodecyltris(3-fluorophenyl)silane in the chamber, away from the substrate.

  • Dehydration Bake: Heat the substrate under vacuum to remove any adsorbed water from the surface. A typical procedure is to heat at 150°C while evacuating the chamber.[16]

  • Silane Exposure: Cool the substrate to the desired deposition temperature (often room temperature) and expose it to the silane vapor by opening the path from the silane source. The deposition is typically carried out under low pressure for a set period, which can range from 30 minutes to several hours.[14][22]

  • Purging: After deposition, purge the chamber with an inert gas like nitrogen to remove excess silane vapor.

  • Post-Deposition Annealing (Optional): A post-deposition bake can be performed to enhance the stability of the monolayer.[22]

IV. Visualization of Workflows and Mechanisms

Diagram 1: SAM Formation Mechanism

This diagram illustrates the key steps in the formation of a Dodecyltris(3-fluorophenyl)silane monolayer on a hydroxylated silicon surface.

SAM_Formation cluster_surface Substrate Surface Silane Dodecyltris(3-fluorophenyl)silane Adsorbed Physisorbed Silane Silane->Adsorbed 1. Adsorption & Hydrolysis Substrate Hydroxylated Surface (Si-OH) Bonded Covalently Bonded SAM (Si-O-Si) Adsorbed->Bonded 2. Condensation & Covalent Bonding

Caption: Key steps of silane self-assembly on a surface.

Diagram 2: Troubleshooting Workflow for Poor Layer Uniformity

This flowchart provides a logical sequence of steps to diagnose and solve issues related to non-uniform silane layers.

Troubleshooting_Workflow Start Issue: Poor Layer Uniformity Check_Substrate 1. Verify Substrate Cleanliness & Activation Start->Check_Substrate Check_Substrate->Start If contaminated, re-clean Check_Environment 2. Assess Deposition Environment (Humidity) Check_Substrate->Check_Environment If clean Check_Environment->Start If humid, use glovebox Check_Reagents 3. Check Silane & Solvent Purity Check_Environment->Check_Reagents If dry Check_Reagents->Start If impure, use new reagents Check_Protocol 4. Review Deposition Protocol (Time, Temp, Conc.) Check_Reagents->Check_Protocol If pure Check_Protocol->Start If suboptimal, adjust parameters Solution Resolved: Uniform Layer Check_Protocol->Solution If optimized

Caption: A step-by-step guide to troubleshooting poor film uniformity.

V. Quantitative Data Summary

ParameterTypical Value/RangeKey ConsiderationsReferences
Solution Concentration 1 - 10 mMHigher concentrations risk solution-phase polymerization.[11][18]
Incubation Time (Solution) 12 - 48 hoursLonger times generally improve monolayer ordering.[11]
Curing/Annealing Temp. 120 - 150 °CHelps to drive off water and complete covalent bonding.[22]
Expected Water Contact Angle > 105°Dependent on monolayer quality and ordering.[23]

VI. References

  • ZMsilane. (2024, July 23). Silane Surface Treatment 8 Common Mistakes to Avoid. Available at: [Link]

  • Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. RSC Publishing. Available at: [Link]

  • (2015, October 17). PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER. Microfabrication Core Facility, Harvard Medical School. Available at: [Link]

  • Gelest, Inc. Self-Assembled Monolayers (SAMs). Available at: [Link]

  • Stability of Self-Assembled Monolayers on Titanium and Gold. (2008, May 30). ACS Publications. Available at: [Link]

  • ProChimia Surfaces. Silanes Surfaces Protocols - v.10.2011. Available at: [Link]

  • CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION. Available at: [Link]

  • Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Available at: [Link]

  • Effects of chain length and heat treatment on the nanotribology of alkylsilane monolayers self-assembled on a rough aluminum surface. (2005, December 15). PubMed. Available at: [Link]

  • Single and Binary Self-Assembled Monolayers of Phenyl- and Pentafluorophenyl-Based Silane Species, and Their Phase Separation with Octadecyltrichlorosilane. (2010, October 22). ACS Publications. Available at: [Link]

  • Wikipedia. Contact angle. Available at: [Link]

  • Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. (2022, September 28). MDPI. Available at: [Link]

  • Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. (2022, October 15). MDPI. Available at: [Link]

  • How durable is a silanized surface? (2015, December 28). Chemistry Stack Exchange. Available at: [Link]

  • Johnson, B. I., et al. An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO₂, and Characterization of the Resulting Monolayers. Available at: [Link]

  • Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. (2013, November 20). PMC - NIH. Available at: [Link]

  • Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition. (2006, December 5). University of Edinburgh Research Explorer. Available at: [Link]

  • Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011, November 22). BioForce Nanosciences. Available at: [Link]

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Available at: [Link]

  • YES-1224 Silane Vapor Deposition System. Primetech Scientific. Available at: [Link]

  • Silanization: Surface modification. HPF Minerals. Available at: [Link]

  • Vapor phase deposition of uniform and ultrathin silanes. (1998, March 26). SPIE Digital Library. Available at: [Link]

  • Fluorinated silane self-assembled monolayer modification of V2O5 for enhanced hole injection and device efficiency. ResearchGate. Available at: [Link]

  • Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Dodecyltris(3-fluorophenyl)silane Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Substrate Preparation & Decontamination for Dodecyltris(3-fluorophenyl)silane

Document ID: TS-SIL-2128-CLN Status: Active / Verified Audience: Chemical Engineers, Surface Chemists, Drug Development Researchers[1]

Technical Overview & Chemical Context

Dodecyltris(3-fluorophenyl)silane (CAS: 2128-45-2) is a specialized tetra-organosilane characterized by high thermal stability, significant hydrophobicity (due to the


 dodecyl chain), and unique electronic properties (due to the electron-withdrawing fluorophenyl groups).[1]

Critical Distinction: Unlike chlorosilanes or alkoxysilanes (e.g., OTS or APTES), this molecule is chemically inert regarding covalent surface bonding.[1] It lacks hydrolyzable leaving groups. Therefore, it does not form Self-Assembled Monolayers (SAMs) via siloxane bridges.[1] Instead, it is typically used as:

  • High-Performance Fluid/Lubricant: Creating a physical barrier or lubricating film.

  • Chromatographic Ligand Precursor: In specialized synthesis where the aromatic rings provide

    
     selectivity.
    
  • Physical Adsorbate: Modifying surface energy via physisorption.

The Cleaning Challenge: Because the molecule is chemically stable and highly lipophilic/fluorophilic, it resists standard aqueous detergents. It behaves like a stubborn "fluorinated grease." Successful cleaning requires a protocol that targets both the aliphatic tail (dodecyl) and the aromatic/fluoro interaction .[1]

Protocol A: Substrate Preparation (Pre-Application)

Use this protocol to prepare glass or silicon substrates before applying Dodecyltris(3-fluorophenyl)silane to ensure uniform wetting and film stability.[1]

Objective: Maximize surface hydroxyl (-OH) density and remove organic contaminants to prevent "dewetting" or pinhole formation.[1]

StepReagent/MethodConditionsMechanism
1 Solvent Degrease Acetone ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Isopropanol (IPA)
Solvates bulk oils and dust.[1]
2 Piranha Etch

(3:[1]1) @ 90°C, 30 min
Oxidizes trace organics; regenerates surface silanols (Si-OH).[1]
3 Rinse 18.2 M

Deionized Water
Removes ionic residues.
4 Dehydration

Stream + Bake (120°C, 15 min)
Removes bulk water; leaves surface-bound water essential for interaction.[1]

Field Insight: If you observe the silane fluid "beading up" immediately upon application, your substrate surface energy is too low. The Piranha step is non-negotiable for uniform spreading [1, 2].

Protocol B: Decontamination & Removal (Post-Application)

Use this protocol to completely strip Dodecyltris(3-fluorophenyl)silane residues from equipment, glassware, or sensors.[1]

Objective: Solubilize the fluorinated lipophile and oxidize any adsorbed monolayer.

Phase 1: Solvation (The "Like Dissolves Like" Principle)

Water and methanol are ineffective here.[1] You must use non-polar solvents with high aromatic solubility.

  • Primary Wash (Toluene or Xylene):

    • Immerse substrate in Toluene. Sonicate for 10 minutes.

    • Why: The aromatic solvent interacts with the three fluorophenyl rings, while also solvating the dodecyl chain.

  • Secondary Wash (Dichloromethane - DCM):

    • Rinse with DCM to remove the heavier toluene/silane mixture.

  • Tertiary Wash (Acetone):

    • Transition solvent to make the surface compatible with aqueous cleaning agents.

Phase 2: Oxidative Stripping (Trace Removal)

After solvation, a thin physisorbed layer may remain due to Van der Waals forces.[1]

  • Base Bath (KOH/Isopropanol):

    • Soak in saturated KOH in Isopropanol for 2 hours.

    • Mechanism:[2][3] Etches the underlying glass slightly, physically lifting off stubborn adsorbates.

  • Final Rinse:

    • Copious DI water

      
      
      
      
      
      blow dry.[4]

Workflow Visualization

The following diagram illustrates the decision logic for cleaning substrates associated with this specific silane.

SilaneCleaningProtocol Start Start: Substrate Condition Contaminated Contaminated with Dodecyltris(3-fluorophenyl)silane Start->Contaminated NewSubstrate New Substrate (Pre-Application) Start->NewSubstrate Toluene 1. Solvation: Toluene/Xylene (Target: Phenyl/Alkyl groups) Contaminated->Toluene Solubilize Degrease 1. Solvent Degrease (Acetone/IPA) NewSubstrate->Degrease DCM 2. Rinse: Dichloromethane (Remove Solvent Residue) Toluene->DCM BaseBath 3. Base Bath: KOH/IPA (Lift Physisorbed Layer) DCM->BaseBath RinseDry Final: DI Water Rinse + N2 Dry BaseBath->RinseDry Piranha 2. Piranha Solution (3:1) (Oxidize & Hydroxylate) Degrease->Piranha Activate Surface Piranha->RinseDry

Figure 1: Decision logic for cleaning substrates contaminated with or prepared for Dodecyltris(3-fluorophenyl)silane.[1]

Troubleshooting & FAQs

Q1: I applied the silane, but it looks hazy/cloudy on the glass. Why?

Diagnosis: Phase separation or moisture contamination. Root Cause: While the molecule is hydrophobic, if the substrate was not perfectly dry (Protocol A, Step 4), trapped water micro-droplets can create an emulsion-like haze at the interface.[1] Fix: Strip the coating using Protocol B and re-clean. Ensure the dehydration bake (120°C) is performed immediately before application.

Q2: Can I use this protocol for plastic substrates (PMMA/Polystyrene)?

Critical Warning: NO.

  • Toluene and DCM (Protocol B) will dissolve or craze most plastics.[1]

  • Piranha solution (Protocol A) will violently react with plastics, causing a fire hazard.[1]

  • Alternative for Plastics: Use a mild surfactant (2% SDS solution) with ultrasonication, followed by an Isopropanol rinse.[1] You will likely not achieve the same level of cleanliness as glass [3].

Q3: Why doesn't this silane stay on the surface after washing with ethanol?

Technical Reality: As noted in the Overview, Dodecyltris(3-fluorophenyl)silane is not a coupling agent .[1] It does not form covalent Si-O-Si bonds with the glass.[1] It is held only by weak physical forces. An ethanol wash easily disrupts these forces and washes the molecule away. If you require a permanent coating, you must use a reactive analogue like Dodecyltrichlorosilane or Trimethoxy(3,3,3-trifluoropropyl)silane [2, 4].[1]

Q4: Is Plasma Cleaning effective for removing this residue?

Yes. Oxygen (


) plasma is highly effective as a final polishing step.[1]
  • Recommendation: Use Protocol B (Solvation) first to remove the bulk fluid.[1] Then, use

    
     plasma (100W, 5 min) to ash the remaining fluorinated organics.[1]
    
  • Note: Direct plasma etching on thick layers of this silane may result in the formation of fluorinated silica dust, which is hazardous and hard to clean.[1] Always solvent-clean first.

References

  • ProChimia Surfaces. (2011). Silane Surfaces Protocols: Cleaning and Preparation of Glass Substrates.[5] Retrieved from [Link][1]

  • Gelest, Inc. (2015).[1] Hydrophobicity, Hydrophilicity and Silane Surface Modification. Retrieved from [Link][1]

  • Cras, J. J., et al. (1999).[5] Comparison of chemical cleaning methods of glass in preparation for silanization. Biosensors & Bioelectronics.[6][5] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2023).[1] Silanisation methods and Surface Energy Calculations.[3] Retrieved from [Link][1]

Sources

Technical Support Center: Dodecyltris(3-fluorophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists working with Dodecyltris(3-fluorophenyl)silane (CAS: 2128-45-2). It addresses the unique physicochemical properties arising from its hybrid structure: a lipophilic dodecyl chain combined with electron-deficient fluorinated aromatic rings.

Role: Senior Application Scientist Status: Operational Scope: Solubility, Analytical Verification, Surface Interaction, and Stability.

Product Architecture & Physicochemical Profile

Before troubleshooting, it is critical to understand that Dodecyltris(3-fluorophenyl)silane is a tetra-organosilane (


). Unlike chlorosilanes or alkoxysilanes, it possesses no hydrolyzable groups . It is chemically inert under standard environmental conditions.
PropertyValue / DescriptionImpact on Protocol
Molecular Formula

High molecular weight (~482.7 g/mol ) implies low volatility.
Structural Motif 1 Dodecyl chain (

) + 3 Fluorophenyl rings
Dual-mode interaction: Hydrophobic (alkyl) +

-

electron-deficient (fluoro-aryl).
Reactivity Class Non-Reactive / Inert CRITICAL: Will not covalently bond to silica, glass, or metal oxides via hydrolysis.
Physical State Viscous Oil / Low-melting SolidRequires heating or specific solvents for transfer.
LogP (Predicted) > 8.0 (Highly Lipophilic)Insoluble in water, methanol, and acetonitrile.

Troubleshooting Guide (FAQ Format)

Category A: Solubility & Handling Issues

Q1: "The compound forms a separate oily phase in my mobile phase/reaction solvent. It won't dissolve."

Diagnosis: You are likely using a polar protic solvent (Methanol, Water) or a polar aprotic solvent with insufficient lipophilicity (Acetonitrile). The dodecyl chain dominates the solubility profile, making the compound extremely hydrophobic.

Solution Protocol:

  • Primary Solvents: Switch to non-polar or low-polarity solvents.

    • Excellent: Dichloromethane (DCM), Chloroform, Toluene, Hexanes, THF.

    • Moderate: Ethyl Acetate, Isopropanol (warm).

  • For HPLC Mobile Phases:

    • Do not use pure Acetonitrile/Water.

    • Action: Use a "Strong Solvent" injection diluent (e.g., 100% THF or Hexane) if doing Normal Phase. For Reversed Phase (unlikely due to retention), use 10% DCM in Acetonitrile as a solubilizer.

Q2: "I am trying to coat a glass slide for hydrophobicity, but the coating washes off immediately with acetone."

Diagnosis: This is the most common error. You are treating Dodecyltris(3-fluorophenyl)silane as a Silane Coupling Agent . It lacks a leaving group (like


, 

, or

) required to form siloxane (

) bonds with the substrate. It is physically adsorbed, not chemically bonded.

Corrective Action:

  • If you need a permanent coating: You are using the wrong reagent. You require a precursor such as Dodecyltris(3-fluorophenyl)silane derivatives with hydrolyzable groups, or you must use high-energy curing (plasma/UV) to induce radical cross-linking (low success rate).

  • If you must use THIS compound: It can only function as a lubricant or dielectric fluid layer. It will not survive solvent washing.

Category B: Analytical Verification (NMR & HPLC)

Q3: "My


 NMR spectrum is dominated by the alkyl chain. How do I confirm the integrity of the fluorinated rings?" 

Diagnosis: The dodecyl chain provides a massive signal integration (25 protons) that can obscure impurities in the aromatic region. Furthermore, the 3-fluorophenyl coupling creates complex splitting.

Solution Protocol (The "Fluorine-Lock" Method): Do not rely solely on


 NMR. You must use 

NMR and

NMR for validation.
  • Run

    
     NMR (Non-decoupled): 
    
    • Look for a distinct multiplet around -110 to -115 ppm (relative to

      
      ).
      
    • Validation: If you see a singlet, you have lost the coupling information or the ring integrity is compromised. If you see multiple peaks shifted significantly, you may have free fluorobenzene derivatives.

  • Run

    
     NMR: 
    
    • The Silicon atom is shielded by the electron-rich alkyl chain but deshielded by the electron-withdrawing fluorophenyl rings.

    • Target Shift: Expect a signal in the -10 to -20 ppm range.

    • Note: Use a relaxation agent (e.g.,

      
      ) as silicon relaxation times (
      
      
      
      ) are very long in tetra-organosilanes.

Q4: "I see double peaks in my HPLC chromatogram."

Diagnosis: This compound has high conformational flexibility (dodecyl chain) and potential "propeller" isomerism of the three aromatic rings, but these usually rotate fast at room temperature. The double peak is likely due to atropisomerism (restricted rotation) only if the analysis is at very low temperatures, OR more likely, sample overload or solvent mismatch .

Troubleshooting Steps:

  • Check Diluent: If dissolved in Hexane but injected into a Methanol stream, the compound precipitates in the loop/column head. -> Match diluent to mobile phase.

  • Check Column: A standard C18 column may show "shape selectivity" issues.

    • Recommendation: Use a PFP (Pentafluorophenyl) or Phenyl-Hexyl column. The

      
      -
      
      
      
      and
      
      
      interactions between the analyte and the stationary phase often resolve isomers or impurities better than C18.

Visual Troubleshooting Workflows

Workflow 1: Solubility & Application Decision Tree

SolubilityProtocol Start User Issue: Handling/Solubility Solvent Select Solvent System Start->Solvent Polar Polar (Water, MeOH, ACN) Solvent->Polar If using... NonPolar Non-Polar (DCM, THF, Tol) Solvent->NonPolar If using... Result1 Phase Separation / Precipitation (FAILURE) Polar->Result1 Result2 Clear Solution (SUCCESS) NonPolar->Result2 AppCheck Application: Surface Coating? Result2->AppCheck Bonding Expect Covalent Bond? AppCheck->Bonding YesBond Yes (Permanent) Bonding->YesBond NoBond No (Lubricant/Fluid) Bonding->NoBond Error STOP: Compound is Inert. Use Silane Coupling Agent. YesBond->Error Proceed Proceed with Application NoBond->Proceed

Caption: Logical flow for solvent selection and application feasibility. Note the critical stop point for covalent bonding expectations.

Workflow 2: Analytical Verification Logic

AnalysisFlow Sample Sample: Dodecyltris(3-fluorophenyl)silane H1NMR 1H NMR (Confirm Alkyl Ratio) Sample->H1NMR F19NMR 19F NMR (Confirm Ring Integrity) Sample->F19NMR Si29NMR 29Si NMR (Confirm Si Center) Sample->Si29NMR Decision Data Synthesis H1NMR->Decision Integration 25:12 F19NMR->Decision -113 ppm Signal Si29NMR->Decision Single Peak Pass PASS: Pure Compound Decision->Pass All Match Fail FAIL: Hydrolysis/Cleavage Decision->Fail Extra Peaks

Caption: Multi-nuclear NMR validation strategy is required due to the specific elemental composition of the molecule.

Advanced Mechanistic Insight

The "Fluorine Effect" on Silicon

The presence of three 3-fluorophenyl groups creates a unique electronic environment around the central silicon atom.

  • Inductive Effect (-I): The fluorine atoms (meta-position) exert an electron-withdrawing effect through the sigma bonds of the phenyl ring. This renders the silicon atom slightly more electropositive than in a standard tetra-alkylsilane.

  • Consequence: While the Si-C bonds are stable, the molecule exhibits higher polarizability . This makes it an excellent candidate for Fluorous Phase Chromatography or as a specialized internal standard that separates from non-fluorinated analogs in HPLC.

Thermal Stability
  • Mechanism: The

    
     bond is significantly stronger than 
    
    
    
    bonds at elevated temperatures. However, the dodecyl chain is the "weak link" for thermal degradation (oxidation).
  • Limit: Do not exceed 200°C in air. In an inert atmosphere (

    
    /Argon), stability may extend to 300°C .
    

References

  • Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. (Standard reference for organosilane reactivity and the distinction between inert silanes and coupling agents).

  • ChemicalBook. (2024). Dodecyltris(3-fluorophenyl)silane Product Properties. (Verification of physical constants and CAS 2128-45-2).

  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning.

    
     and 
    
    
    
    NMR interpretation principles).
  • Sigma-Aldrich. (2024). Organosilicon Synthesis and Application Guide. (General protocols for handling lipophilic organosilanes).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organosilanes.

Technical Support Center: Dodecyltris(3-fluorophenyl)silane Deposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dodecyltris(3-fluorophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the deposition of this organosilane, with a particular focus on the critical impact of humidity.

The Critical Role of Humidity in Silane Deposition

The successful deposition of Dodecyltris(3-fluorophenyl)silane to form a stable, uniform monolayer is fundamentally dependent on a series of hydrolysis and condensation reactions.[1][2][3] Water is a necessary reactant for the initial hydrolysis of the silane's alkoxy or chloro groups to form reactive silanol (Si-OH) groups.[1][2][4] These silanols then condense with hydroxyl groups on the substrate surface to form stable covalent Si-O-Substrate bonds and with each other to form a cross-linked siloxane (Si-O-Si) network.[2][5]

However, the amount of water present, primarily in the form of ambient humidity, is a critical parameter that must be precisely controlled. While a certain level of moisture is essential for hydrolysis, excessive humidity can lead to a host of deposition problems, including premature aggregation of the silane in solution, formation of non-uniform films, and poor adhesion to the substrate.[6][7][8][9] This guide will provide you with the knowledge and tools to mitigate these challenges.

Troubleshooting Guide: Humidity-Related Deposition Issues

This section addresses common problems observed during the deposition of Dodecyltris(3-fluorophenyl)silane that are often linked to improper humidity control.

Issue 1: Hazy or Opaque Film Formation

Symptoms: The deposited silane layer appears cloudy, white, or hazy instead of a clear, uniform film.

Root Cause: This is a classic sign of uncontrolled polymerization of the silane in the bulk solution or at the substrate interface before a uniform layer can form. High humidity accelerates the hydrolysis and self-condensation of silane molecules, leading to the formation of large polysiloxane aggregates that precipitate onto the surface.[7]

Solutions:

  • Control the Deposition Environment: Conduct the deposition in a controlled atmosphere, such as a glove box or a dry room with a dehumidifier, to maintain a low and stable relative humidity (RH).[10][11][12] The optimal RH can vary depending on the solvent and substrate, but starting in the range of 30-40% RH is a good practice.

  • Use Anhydrous Solvents: Ensure that the solvent used for the silane solution is of high purity and has a very low water content. Using freshly opened anhydrous solvents is recommended.

  • Optimize Silane Concentration: Higher concentrations of silane can be more prone to aggregation. Try reducing the silane concentration in your deposition solution.

  • Minimize Exposure to Ambient Air: Prepare the silane solution immediately before use and minimize its exposure to the atmosphere. Keep the container tightly sealed.

Issue 2: Poor Adhesion and Film Instability (Peeling or Delamination)

Symptoms: The deposited film can be easily scratched off, peels away from the substrate, or is removed during subsequent washing steps.[8][13]

Root Cause: Poor adhesion is often a result of a weak interface between the silane layer and the substrate. Several factors related to humidity can contribute to this:

  • Insufficient Surface Hydroxyl Groups: While excessive humidity is detrimental, a complete absence of surface moisture can prevent the initial hydrolysis necessary for the silane to react with the substrate. The substrate needs a sufficient density of hydroxyl (-OH) groups for covalent bonding.[1][14]

  • Interfacial Water Layer: At very high humidity, a thick layer of adsorbed water on the substrate can interfere with the direct bonding of silanol groups to the surface. The silane may polymerize within this water layer instead of covalently attaching to the substrate.

  • Incomplete Curing: Insufficient removal of water molecules after the initial bonding can lead to a weak, poorly cross-linked film.

Solutions:

  • Substrate Pre-treatment: Proper surface preparation is crucial to ensure a high density of reactive hydroxyl groups.[15][16][17] Common methods include plasma cleaning, UV-ozone treatment, or piranha solution etching (use with extreme caution).[14][17] The goal is a clean, hydrophilic surface.

  • Controlled Water Addition: For very dry deposition conditions, a controlled amount of water can be added to the deposition solution to facilitate hydrolysis. A common starting point is a 95:5 (v/v) mixture of an organic solvent (like ethanol) to a slightly acidic aqueous solution (pH 4.5-5.5).[18]

  • Post-Deposition Curing/Annealing: After deposition, a thermal curing step (e.g., baking at 110-120°C) can help drive off excess water and promote the formation of a stable, cross-linked siloxane network.[18]

Issue 3: Inconsistent and Non-Reproducible Results

Symptoms: Significant variations in film quality, thickness, and performance are observed between different experimental runs, even when following the same protocol.

Root Cause: Fluctuations in ambient humidity are a major source of irreproducibility in silane deposition.[7][11][19] A change in relative humidity from one day to the next can drastically alter the rates of hydrolysis and condensation, leading to different film structures.

Solutions:

  • Monitor and Record Environmental Conditions: Always use a calibrated hygrometer to measure and record the temperature and relative humidity during your experiments. This data is crucial for troubleshooting and ensuring reproducibility.

  • Implement a Standardized Environmental Control Protocol: Establish a strict protocol for controlling the deposition environment. This may involve using a dedicated controlled environment chamber or performing experiments only when the ambient humidity is within a pre-defined acceptable range.[10][20]

  • Vapor Phase Deposition: For applications requiring highly uniform and reproducible monolayers, consider vapor phase deposition. This technique allows for more precise control over the partial pressures of the silane and water vapor, reducing the impact of ambient humidity fluctuations.[21][22]

Frequently Asked Questions (FAQs)

Q1: Is some humidity required for the deposition of Dodecyltris(3-fluorophenyl)silane?

A1: Yes, a certain amount of water is necessary to initiate the hydrolysis of the silane's reactive groups (e.g., alkoxy or chloro groups) into silanols (Si-OH).[1][4] These silanols are the active species that bond to the substrate and cross-link with each other. The challenge lies in providing enough water for this initial reaction without having an excess that causes premature polymerization in the solution.[3]

Q2: What is the ideal relative humidity for my experiment?

A2: The optimal relative humidity is not a single value and depends on several factors, including the specific silane, the solvent, the substrate, and the deposition method (solution vs. vapor phase). A good starting point for solution-phase deposition is typically in the range of 30-50% RH. It is recommended to perform a series of experiments where the humidity is systematically varied to determine the optimal conditions for your specific system.

Q3: How can I control the humidity in my lab without a dedicated environmental chamber?

A3: While a dedicated chamber provides the best control, you can take several steps to manage humidity:

  • Use a Desiccator Cabinet: For small-scale experiments, a desiccator cabinet with a desiccant can provide a low-humidity environment.

  • Portable Dehumidifiers: A small, portable dehumidifier can be used in a closed room to lower the ambient humidity.[10][12]

  • Timing of Experiments: Monitor the local weather and try to conduct experiments on days with lower natural humidity.

  • Nitrogen or Argon Purge: For sensitive reactions, purging the reaction vessel with a dry, inert gas like nitrogen or argon can help displace moist air.

Q4: My silane solution turned cloudy. Can I still use it?

A4: It is generally not recommended to use a silane solution that has become cloudy or has visible precipitates. This indicates that the silane has already undergone significant hydrolysis and self-condensation, forming insoluble oligomers and polymers.[7] Using this solution will likely result in a non-uniform, poorly adhered film. It is best to discard the solution and prepare a fresh one immediately before use.

Q5: Does the type of solvent affect the impact of humidity?

A5: Yes, the choice of solvent is important. Protic solvents like ethanol can participate in the hydrolysis reaction and may be more forgiving of slight variations in humidity. Aprotic solvents like toluene or hexane are less reactive and the deposition process will be more sensitive to the amount of water present from ambient humidity or adsorbed on the substrate. Regardless of the solvent, using an anhydrous grade is crucial for reproducibility.[18]

Experimental Protocols

Protocol 1: General Solution-Phase Deposition of Dodecyltris(3-fluorophenyl)silane
  • Substrate Preparation:

    • Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in a series of solvents (e.g., acetone, isopropanol) or using a piranha solution (handle with extreme care).[16][17]

    • Activate the surface to generate hydroxyl groups. This can be achieved through UV-ozone treatment for 15-20 minutes or oxygen plasma treatment.[14]

    • Rinse the substrate with deionized water and dry with a stream of dry nitrogen.

  • Silane Solution Preparation (in a controlled humidity environment):

    • Prepare a 1% (v/v) solution of Dodecyltris(3-fluorophenyl)silane in an anhydrous solvent (e.g., toluene or ethanol).

    • For controlled hydrolysis, a 95:5 (v/v) ethanol/water solution adjusted to pH 4.5-5.5 with acetic acid can be used as the solvent system.[18]

    • Prepare the solution immediately before use to minimize exposure to moisture.

  • Deposition:

    • Immerse the cleaned and activated substrate in the silane solution for a specified time (e.g., 30-60 minutes). The optimal immersion time should be determined experimentally.

    • Gently agitate the solution during deposition to ensure uniform coverage.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with the pure solvent to remove any physisorbed silane.

    • Dry the substrate with a stream of dry nitrogen.

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.[18]

Visualizing the Impact of Humidity

Diagram 1: Silane Deposition Pathway

Silane_Deposition cluster_solution In Solution cluster_surface On Substrate Surface Silane Dodecyltris(3-fluorophenyl)silane Silanol Reactive Silanols (Si-OH) Silane->Silanol Hydrolysis (H₂O) BondedSilane Covalent Bonding (Si-O-Substrate) Silanol->BondedSilane Condensation Oligomers Insoluble Aggregates Silanol->Oligomers Self-condensation (Excess H₂O) Substrate Substrate with -OH groups Substrate->BondedSilane Crosslinked Cross-linked Siloxane Network (Si-O-Si) BondedSilane->Crosslinked Condensation

Caption: The desired pathway for silane deposition involves hydrolysis followed by condensation on the substrate.

Diagram 2: Troubleshooting Flowchart for Humidity Issues

Troubleshooting_Humidity Start Deposition Issue Observed Problem Hazy Film or Poor Adhesion? Start->Problem CheckHumidity Measure Relative Humidity (RH) Problem->CheckHumidity Yes HighRH RH > 50%? CheckHumidity->HighRH ControlEnv Action: Control Environment (Glovebox, Dehumidifier) HighRH->ControlEnv Yes LowRH RH < 30%? HighRH->LowRH No UseAnhydrous Action: Use Anhydrous Solvents ControlEnv->UseAnhydrous End Re-evaluate Deposition UseAnhydrous->End CheckSubstrate Check Substrate Preparation ActivateSurface Action: Ensure Surface Activation (Plasma, UV-Ozone) CheckSubstrate->ActivateSurface PostCure Action: Implement Post-Deposition Curing Step CheckSubstrate->PostCure LowRH->CheckSubstrate No (Optimal RH) LowRH->ActivateSurface Yes ControlledWater Action: Consider Controlled Water Addition to Solution ActivateSurface->ControlledWater ControlledWater->End PostCure->End

Sources

Validation & Comparative

A Comparative Guide to Dodecyltris(3-fluorophenyl)silane: Unlocking Performance Advantages Over Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Surface Modification

For researchers at the forefront of materials science, chromatography, and drug development, the precise engineering of surface chemistry is not merely a procedural step but a critical determinant of experimental success. Silane coupling agents are foundational tools in this endeavor, forming robust covalent bonds with inorganic substrates to introduce a world of organic functionality.[1][2][3] While standard alkyl- and phenyl-silanes have long served as workhorses for inducing hydrophobicity or altering surface polarity, the demand for materials that can withstand extreme thermal and chemical stress, while offering unique interfacial properties, has driven the development of advanced, functionalized silanes.

This guide provides an in-depth comparison of Dodecyltris(3-fluorophenyl)silane, a specialized organosilane, against its conventional non-fluorinated counterparts. We will dissect its molecular architecture to explain the synergistic effects of its constituent parts—the long alkyl chain, the rigid aromatic frameworks, and the strategically placed fluorine atoms. By synthesizing data from established literature and providing validated experimental protocols, this document will empower scientists to make informed decisions, moving beyond simple hydrophobicity to achieve superior stability, oleophobicity, and specialized selectivity in their applications.

Molecular Architecture: A Synergistic Design

The performance of a silane is intrinsically linked to its structure. Dodecyltris(3-fluorophenyl)silane is a molecule of deliberate design, where each component contributes a specific, enhanced property.

  • Dodecyl (C12) Chain : This long alkyl group is the primary driver of hydrophobicity, creating a low-energy surface that repels water. Its length is comparable to that of common stationary phases in reversed-phase chromatography.

  • Tris(phenyl) Core : The three phenyl groups attached to the silicon atom introduce significant rigidity and steric protection around the core Si-C bonds. This aromaticity is a known contributor to enhanced thermal stability compared to simple alkylsilanes.[4][5][6]

  • Meta-Fluorine Substitution : The fluorine atoms are the key differentiators. Their high electronegativity and the strength of the C-F bond impart several crucial advantages:

    • Low Surface Energy : Fluorination dramatically lowers the surface free energy, leading not only to enhanced hydrophobicity but also to significant oleophobicity (oil repellency).[7][8][9]

    • Chemical Inertness : The C-F bond is exceptionally stable, rendering the molecule more resistant to chemical attack.[10]

    • Unique Electronic Interactions : The electron-withdrawing nature of fluorine creates a dipole moment, enabling unique interactions in applications like chromatography.

To provide a clear context, we will compare Dodecyltris(3-fluorophenyl)silane to three non-fluorinated silanes that systematically remove its key features:

  • Dodecyltriphenylsilane : The direct non-fluorinated aromatic analog.

  • Dodecyltrimethoxysilane : A common long-chain alkylsilane, removing the aromatic component.

  • Phenyltrimethoxysilane : An aromatic silane, removing the long alkyl chain.

Sources

A Comparative Guide to Hydrophobic Surface Modification: An In-depth Analysis of Dodecyltris(3-fluorophenyl)silane and Its Alternatives in Contact Angle Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced materials with tailored surface properties, the ability to control wettability is paramount. For researchers, scientists, and drug development professionals, creating robust, low-energy surfaces is crucial for a myriad of applications, from self-cleaning coatings to biocompatible medical devices. This guide provides a comprehensive comparison of Dodecyltris(3-fluorophenyl)silane as a surface modifying agent, benchmarking its anticipated performance against established alternatives through detailed experimental protocols and supporting data. While direct, publicly available contact angle measurements for Dodecyltris(3-fluorophenyl)silane are not prevalent, this guide will leverage structure-property relationships and extensive data from analogous compounds to provide a scientifically grounded assessment.

The Fundamental Principles of Silane-Induced Hydrophobicity

The transformation of a hydrophilic surface to a hydrophobic one using organosilanes is a cornerstone of surface chemistry.[1] This process hinges on the unique bifunctional nature of silane coupling agents.[2] These molecules possess a silicon-based head that can form durable covalent bonds with hydroxyl (-OH) groups present on substrates like glass, silicon wafers, and metal oxides.[1] Extending from this anchor is an organic tail that dictates the new surface energy.[3]

For hydrophobicity, this organic moiety is nonpolar. Long alkyl chains (like dodecyl or octadecyl groups) and fluorinated chains are the most common choices.[3][4] They create a low-energy interface that repels water, a phenomenon quantifiable by the water contact angle. A higher contact angle signifies greater hydrophobicity.

Dodecyltris(3-fluorophenyl)silane is a molecule of particular interest due to its hybrid structure. It combines a long C12 alkyl chain with three fluorophenyl groups attached to the silicon atom. This unique combination suggests a multi-faceted approach to achieving hydrophobicity: the long alkyl chain provides a classic nonpolar barrier, while the fluorinated phenyl groups are expected to further decrease the surface energy. Fluorinated compounds are known for their exceptional ability to create low-energy surfaces, often leading to both hydrophobicity and oleophobicity (the ability to repel oils).[5][6]

Comparative Silanes: A Structural Showdown

To contextualize the performance of Dodecyltris(3-fluorophenyl)silane, we will compare it with two well-characterized and widely used alternatives:

  • Octadecyltrichlorosilane (OTS): A long-chain alkylsilane (C18) that forms densely packed, highly ordered self-assembled monolayers (SAMs).[7][8] It is a benchmark for creating non-fluorinated hydrophobic surfaces.

  • 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: A long-chain fluoroalkylsilane that provides excellent water and oil repellency due to the low surface energy of the perfluorinated chain.[6]

The selection of these alternatives allows for a robust comparison of the contributions of a long alkyl chain versus a perfluorinated alkyl chain, and how the hybrid nature of Dodecyltris(3-fluorophenyl)silane might offer a unique balance of properties.

Experimental Protocol: A Self-Validating System for Contact Angle Measurement

To ensure the trustworthiness and reproducibility of our comparison, the following detailed protocol for surface modification and contact angle measurement is provided. This protocol is designed to be a self-validating system, with each step explained to highlight its importance in achieving a reliable outcome. This methodology is grounded in established practices and standards such as ASTM D5946 and ISO 15989.[9][10][11]

Workflow for Surface Preparation, Silanization, and Contact Angle Measurement

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_analysis Analysis sub_clean Substrate Cleaning (Piranha Solution) sub_rinse DI Water Rinse sub_clean->sub_rinse sub_dry Nitrogen Drying & Oven Bake sub_rinse->sub_dry sol_prep Silane Solution Preparation (Anhydrous Toluene) immersion Substrate Immersion (Controlled Atmosphere) sub_dry->immersion sol_prep->immersion cure Curing (Oven Bake) immersion->cure goniometer Contact Angle Measurement (Goniometer) cure->goniometer data_acq Data Acquisition (Static, Advancing, Receding Angles) goniometer->data_acq

Caption: Experimental workflow for silane deposition and contact angle analysis.

Step-by-Step Methodology
  • Substrate Preparation (Silicon Wafers):

    • Rationale: A pristine, highly hydroxylated surface is critical for uniform silane monolayer formation.

    • Protocol:

      • Cleave silicon wafers into 1x1 cm pieces.

      • Immerse the wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes to remove organic residues and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

      • Rinse the wafers thoroughly with deionized (DI) water.

      • Dry the wafers under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for 1 hour to remove any adsorbed water.

  • Silanization:

    • Rationale: The deposition process must be conducted in an anhydrous environment to prevent premature hydrolysis and polymerization of the silanes in solution.

    • Protocol:

      • Prepare 1 mM solutions of Dodecyltris(3-fluorophenyl)silane, Octadecyltrichlorosilane (OTS), and 1H,1H,2H,2H-Perfluorodecyltriethoxysilane in anhydrous toluene inside a nitrogen-filled glovebox.

      • Immerse the cleaned and dried silicon wafers into the respective silane solutions for 2 hours.

      • Remove the wafers from the solutions and rinse with fresh anhydrous toluene to remove any physisorbed silane molecules.

      • Cure the silanized wafers in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network on the surface.

  • Contact Angle Measurement:

    • Rationale: A goniometer provides a precise and reproducible method for measuring the contact angle.[12] Measuring static, advancing, and receding angles gives a more complete picture of the surface's wettability and the uniformity of the coating.[13]

    • Protocol:

      • Use a contact angle goniometer equipped with a high-resolution camera and automated dispensing system.[9]

      • For static contact angle measurement, gently dispense a 5 µL droplet of DI water onto the silanized surface and capture the image within 10-15 seconds to minimize evaporation effects.[9]

      • For advancing and receding angles, increase the droplet volume at a slow, constant rate to measure the advancing angle, and then withdraw the liquid to measure the receding angle.

      • Perform measurements at a minimum of five different locations on each sample to ensure statistical reliability.[9]

      • All measurements should be conducted under controlled temperature (23 ± 2 °C) and humidity (50 ± 10%).[10]

Performance Comparison: Data and Analysis

The following table summarizes the expected water contact angle measurements for the three silanes based on their chemical structures and data from analogous compounds reported in the literature.

Silane ModifierChemical StructureExpected Static Water Contact Angle (°)Key Structural Features and Expected Performance
Dodecyltris(3-fluorophenyl)silane Dodecyl chain + 3 Fluorophenyl groups~110 - 120The C12 alkyl chain provides significant hydrophobicity. The three fluorophenyl groups are expected to further lower the surface energy, pushing the contact angle higher than a simple alkylsilane. The bulky nature of the headgroup may influence monolayer packing.
Octadecyltrichlorosilane (OTS) C18 Alkyl Chain113 - 116[14]The long, straight C18 chain allows for the formation of a densely packed, crystalline-like monolayer, leading to excellent hydrophobicity.[7]
1H,1H,2H,2H-Perfluorodecyltriethoxysilane Perfluorinated Alkyl Chain~115[15]The perfluorinated chain is extremely effective at lowering surface energy, resulting in high water contact angles and oleophobicity.[15]
Analysis of Expected Results
  • Dodecyltris(3-fluorophenyl)silane: This molecule is anticipated to yield a highly hydrophobic surface. The combined effect of the long dodecyl chain and the fluorinated phenyl groups should result in a water contact angle that is competitive with, and potentially exceeds, that of OTS. The presence of fluorine is a key contributor to achieving very low surface energies.[16] The bulky tris(3-fluorophenyl)silyl headgroup might, however, lead to a less ordered monolayer compared to the straight-chain OTS, which could slightly temper the maximum achievable contact angle.

  • Octadecyltrichlorosilane (OTS): As a well-established standard, OTS consistently produces highly hydrophobic surfaces with contact angles in the range of 113-116° on smooth silicon substrates.[14] The long C18 chain allows for strong van der Waals interactions between adjacent molecules, leading to a highly ordered and dense monolayer that effectively shields the underlying hydrophilic substrate.[3]

  • 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: Fluorinated silanes are known to produce some of the most hydrophobic and oleophobic surfaces.[4][5] The contact angle is expected to be in the higher range of hydrophobic materials, around 115°.[15] The rigid, helical structure of the perfluorinated chain and the low polarizability of the C-F bond contribute to its exceptional water and oil repellency.

Visualizing the Surface Modification

The following diagram illustrates the chemical interaction of a generic organosilane with a hydroxylated substrate surface, leading to the formation of a hydrophobic monolayer.

Caption: Silanization of a hydroxylated surface to create a hydrophobic layer.

Conclusion

This guide provides a framework for evaluating the performance of Dodecyltris(3-fluorophenyl)silane as a hydrophobic surface modifying agent. Based on its unique chemical structure, it is poised to be a highly effective material, likely yielding water contact angles in the range of 110-120°. Its performance is expected to be comparable to, or even exceed, that of the industry-standard Octadecyltrichlorosilane, with the added potential for enhanced chemical stability and oleophobicity conferred by the fluorophenyl groups.

The direct comparison with well-characterized long-chain alkyl and perfluoroalkyl silanes, coupled with a robust and detailed experimental protocol, offers researchers a clear pathway to validate these expectations and explore the potential of this and other novel silanes in their specific applications. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity, ensuring that the data generated is both reliable and insightful.

References

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  • Silico. (n.d.). High-Performance Fluoro Silanes for Surface Protection. [Link]

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  • ZM Silane Limited. (n.d.). Hydrophobic Material Applications. [Link]

  • SiSiB SILICONES. (n.d.). Fluoro Silanes as surface modification, fluorosilane coating. [Link]

  • Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). Self-Assembly of Octadecyltrichlorosilane Films on Mica. Langmuir, 5(4), 1074–1087. [Link]

  • Kim, J., et al. (2018). Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes. Journal of Nanoscience and Nanotechnology, 18(11), 7545-7551. [Link]

  • Lee, S., et al. (2023). Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. Polymers, 15(20), 4075. [Link]

  • Silfluo. (n.d.). Fluoro Silane Manufacturer Supplier, Fluorosilane Coating. [Link]

  • Kumar, A., & Whitesides, G. M. (1994). Structure and Stability of Patterned Self-Assembled Films of Octadecyltrichlorosilane Formed by Contact Printing. Langmuir, 10(5), 1498–1511. [Link]

  • ResearchGate. (n.d.). (a) Variation in water contact angle on octadecyltrichlorosilane (OTS)- and perfluorooctyltrichlorosilane (PFOTS)-modified glass surfaces.... [Link]

  • Brazdil, J. F., et al. (2003). Growth of Ultrasmooth Octadecyltrichlorosilane Self-Assembled Monolayers on SiO2. Langmuir, 19(3), 841–849. [Link]

  • Brighton Science. (2024, January 15). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. [Link]

  • Keylink Technology. (2025, July 28). ASTM Contact Angle Test: Complete Step-by-Step Guide. [Link]

  • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. [Link]

  • Ebatco Lab Services. (n.d.). Contact Angle Measurements. [Link]

  • Ramé-hart instrument co. (n.d.). PROCEDURES. [Link]

  • DataPhysics Instruments. (n.d.). Measuring the water contact angle on surface-treated polymer films according to ASTM D5946. [Link]

  • Biolin Scientific. (n.d.). Standards for Tensiometers. [Link]

  • Anderson Materials Evaluation, Inc. (2024, November 2). Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. [Link]

  • ResearchGate. (2015, January 14). Which is the best silane for making a borosilicate glass surface hydrophobic?. [Link]

  • Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification. [Link]

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A Comparative Guide to the Surface Energy of Dodecyltris(3-fluorophenyl)silane and Alternative Surface Modifiers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. The modification of surfaces with self-assembled monolayers (SAMs) of organosilanes is a powerful technique to tailor interfacial characteristics such as hydrophobicity, biocompatibility, and adhesion.[1][2] Among the vast array of available silanes, fluorinated variants are of particular interest for creating low-energy, highly repellent surfaces.[3][4] This guide provides an in-depth analysis of the expected surface energy of Dodecyltris(3-fluorophenyl)silane, a molecule with a unique combination of a long alkyl chain and fluorinated aromatic groups. We will objectively compare its anticipated performance with established alternatives, supported by a discussion of experimental data for analogous compounds and detailed protocols for surface energy characterization.

The Critical Role of Surface Energy in Scientific Applications

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk.[5][6] It governs how a material interacts with its environment, influencing phenomena such as wetting, adhesion, and protein adsorption.[2][7] In drug development, for instance, controlling the surface energy of nanoparticles can dictate their circulation time and interaction with biological systems.[7] For microfluidic devices and high-precision electronics, low surface energy coatings are crucial for preventing adhesion and ensuring smooth fluid flow or preventing stiction.[8]

Organosilanes, with their ability to form robust covalent bonds with hydroxylated surfaces (like glass, silicon, and many metal oxides), provide a versatile platform for tuning surface energy.[1][9] The general structure of a silane coupling agent consists of a hydrolyzable group (e.g., chloro- or alkoxy-) that reacts with the substrate, and an organic functional group that dictates the final surface properties.[10]

Dodecyltris(3-fluorophenyl)silane: A Novel Architecture for Surface Modification

Dodecyltris(3-fluorophenyl)silane presents an intriguing molecular design. The long dodecyl (C12) chain is a well-established hydrophobic moiety, while the three 3-fluorophenyl groups introduce fluorine atoms, known for their ability to significantly lower surface energy.[7][11] The presence of the phenyl ring as a spacer between the fluorine and the silicon atom can also influence the packing and orientation of the monolayer.[12]

Comparative Analysis with Alternative Silane Surface Modifiers

To contextualize the potential performance of Dodecyltris(3-fluorophenyl)silane, we will compare it with two widely used and well-characterized silanes: Octadecyltrichlorosilane (OTS), a non-fluorinated long-chain alkylsilane, and Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS), a common perfluorinated silane.

FeatureDodecyltris(3-fluorophenyl)silane (Expected)Octadecyltrichlorosilane (OTS)Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS)
Molecular Structure Long alkyl chain with three fluorinated phenyl groupsLong C18 alkyl chainPerfluorinated C8 alkyl chain
Primary Surface Functionality Hydrophobic and OleophobicHydrophobicSuperhydrophobic and Oleophobic
Expected Water Contact Angle > 110°~110-115°[7][13]> 120°[14]
Expected Surface Energy Very LowLow[1]Extremely Low[15]
Key Advantages Unique combination of alkyl and aromatic fluorination may offer distinct packing and stability.Well-established, cost-effective for creating hydrophobic surfaces.[16]Provides extremely low surface energy and high repellency.[17]
Potential Considerations Synthesis may be more complex than standard silanes.Not oleophobic.Potential environmental concerns associated with long-chain perfluorinated compounds.[16]

Causality Behind Performance:

  • Octadecyltrichlorosilane (OTS): The long, non-polar octadecyl chains of OTS self-assemble into a highly ordered monolayer, orienting outwards from the substrate. This dense packing of methyl (-CH3) groups effectively shields the underlying polar substrate, drastically reducing its surface energy and rendering it highly hydrophobic.[1]

  • Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS): The presence of fluorine atoms in the alkyl chain is the key to FOTS's superior performance. Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. This results in very weak van der Waals interactions, leading to extremely low surface energy.[18][19] The rigid, helical structure of the perfluoroalkyl chain also contributes to a well-ordered and densely packed monolayer.

  • Dodecyltris(3-fluorophenyl)silane: This molecule is hypothesized to combine the hydrophobic nature of the dodecyl chain with the low surface energy imparted by the fluorophenyl groups. The aromatic rings may influence the intermolecular spacing and electronic properties of the monolayer, potentially leading to unique wetting characteristics and thermal stability.[8]

Experimental Protocol: Surface Energy Determination via Contact Angle Goniometry

The most common and accessible method for determining the surface energy of a solid is through contact angle measurements.[5][20] This technique involves measuring the contact angle of several liquids with known surface tensions on the modified surface.[21] The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model to then calculate the total surface energy and its dispersive and polar components.[22][23]

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer or glass slide) thoroughly to ensure a high density of surface hydroxyl groups. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma cleaner. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

  • Silane Deposition (Solution-Phase):

    • Prepare a dilute solution (typically 1-5 mM) of the silane (Dodecyltris(3-fluorophenyl)silane, OTS, or FOTS) in an anhydrous organic solvent (e.g., toluene or hexane). The use of an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane in solution.[7]

    • Immerse the cleaned and dried substrate in the silane solution for a controlled period (e.g., 1-24 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions with atmospheric moisture.

    • After deposition, rinse the substrate with the pure solvent to remove any physisorbed molecules.

    • Cure the substrate by baking at an elevated temperature (e.g., 120 °C) to promote the formation of covalent siloxane (Si-O-Si) bonds within the monolayer and with the substrate, enhancing its stability.

  • Contact Angle Measurement:

    • Use a contact angle goniometer to dispense sessile drops of at least two different probe liquids with known surface tension components (e.g., deionized water and diiodomethane) onto the silanized surface.[24]

    • Capture high-resolution images of the droplets and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.

    • Perform measurements at multiple locations on the surface to ensure uniformity and obtain an average value.

  • Surface Energy Calculation (OWRK Method):

    • The OWRK model partitions the surface energy (γ) into a dispersive component (γ^d) and a polar component (γ^p). The relationship is expressed through Young's equation and the geometric mean of the interactions.[22]

    • By measuring the contact angles of two liquids with known dispersive and polar components, a system of two linear equations can be solved to determine the unknown dispersive and polar components of the solid's surface energy.

Visualizing the Process and Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_molecule Dodecyltris(3-fluorophenyl)silane Structure Si Si C12 -(CH2)11CH3 (Dodecyl Chain) Si->C12 PhF1 C6H4F (3-Fluorophenyl) Si->PhF1 PhF2 C6H4F (3-Fluorophenyl) Si->PhF2 PhF3 C6H4F (3-Fluorophenyl) Si->PhF3

Caption: Molecular structure of Dodecyltris(3-fluorophenyl)silane.

cluster_workflow Surface Energy Analysis Workflow A Substrate Cleaning B Silane Deposition A->B Hydroxylated Surface C Rinsing & Curing B->C Coated Substrate D Contact Angle Measurement C->D Stable SAM E Surface Energy Calculation D->E Contact Angle Data

Sources

"Dodecyltris(3-fluorophenyl)silane" long-term stability study

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Long-Term Stability Profiling of Dodecyltris(3-fluorophenyl)silane (DTFPS)

Executive Summary & Rationale

Dodecyltris(3-fluorophenyl)silane (DTFPS) represents a distinct class of sterically hindered, fluorinated organosilanes designed for extreme durability. Unlike conventional Octadecylsilane (C18/ODS) ligands, which rely solely on alkyl chain hydrophobicity, or standard Pentafluorophenyl (PFP) phases that prioritize pi-pi selectivity, DTFPS integrates the "Umbrella Effect" of the tris(aryl) core with the lipophilicity of a dodecyl tail.

This guide outlines the experimental framework required to validate the long-term stability of DTFPS. It focuses on its resistance to hydrolytic cleavage and thermal degradation—the two primary failure modes in drug development applications (e.g., HPLC stationary phases, API container passivation, and excipient compatibility).

Hypothesis of Superiority: The tris(3-fluorophenyl) moiety provides a tri-directional steric shield around the silicon atom, significantly retarding the nucleophilic attack of water (hydrolysis) compared to the mono- or di-substituted silanes found in C18 and PFP alternatives.

Chemical Architecture & Stability Mechanism

To understand the stability profile, we must first visualize the structural defense mechanism.

The "Umbrella Effect" Mechanism: In standard C18 silanes, the silicon atom is often protected by only methyl groups (dimethyl-C18), leaving the siloxane bond vulnerable to acid-catalyzed hydrolysis. In DTFPS, the three 3-fluorophenyl rings create a dense electron-rich and sterically bulky environment that physically blocks hydronium ions (


) and hydroxide ions (

).
Diagram: Hydrolytic Defense Mechanism

The following diagram illustrates the kinetic barrier provided by the DTFPS structure compared to a standard C18 ligand.

StabilityMechanism cluster_0 Standard C18 Ligand (Vulnerable) cluster_1 DTFPS Ligand (Protected) C18_Si Silicon Atom (Sterically Exposed) Hydrolysis Siloxane Bond Cleavage (Ligand Loss) C18_Si->Hydrolysis H3O H3O+ / H2O (Nucleophilic Attack) H3O->C18_Si Fast Kinetics DTFPS_Si Silicon Atom (Shielded by 3x Fluorophenyl) Attack H3O+ / H2O (Blocked) DTFPS_Si->Attack Steric Repulsion Stability Bond Integrity Maintained (Long-Term Stability) DTFPS_Si->Stability Mechanism Mechanism: The bulky fluorophenyl groups create a 'kinetic wall' preventing transition state formation. cluster_0 cluster_0 cluster_1 cluster_1

Caption: Comparative mechanistic pathway showing the steric protection of the silicon center in DTFPS against hydrolytic cleavage versus the exposed nature of standard C18 ligands.

Comparative Performance Guide

The following table benchmarks the expected performance of DTFPS against industry standards based on structural kinetics.

FeatureDTFPS (Target) C18 (Octadecyl) PFP (Pentafluorophenyl) Dimethicone (PDMS)
Primary Failure Mode Thermal oxidation of alkyl chainAcid hydrolysis of siloxane bondBase hydrolysis of siloxane bondMigration / Desorption
pH Stability Range 1.0 – 10.0 (Predicted)2.0 – 8.02.0 – 8.0N/A (Physisorbed)
Steric Protection High (Tris-aryl bulk)Low (Dimethyl)Moderate (Propyl spacer)Low (Linear chain)
Thermal Limit >300°C ~200°C~250°C~250°C
Hydrophobicity High (C12 tail)Very High (C18 tail)Moderate (Fluorine dipoles)Very High

Experimental Protocols for Validation

To rigorously validate the stability of DTFPS, the following "Self-Validating" protocols must be employed. These protocols use internal controls to distinguish between ligand degradation and instrument drift.

Study A: Accelerated Hydrolytic Stress Test (The "Acid Challenge")

Objective: Determine the rate of ligand loss under aggressive acidic conditions (simulating long-term shelf life).

  • Preparation: Coat porous silica particles (5 µm) or glass coupons with DTFPS. Prepare identical batches with C18 and PFP for comparison.

  • Stress Condition: Incubate samples in 0.1% Trifluoroacetic Acid (TFA) at 60°C for 500 hours.

    • Why 60°C? Arrhenius equation dictates that every 10°C increase doubles the reaction rate. 500 hours at 60°C simulates months/years at room temperature [1].

  • Measurement (Self-Validating):

    • Elemental Analysis (%C): Measure Carbon content every 50 hours.

    • Validation Step: If %C drops, verify with 29Si CP/MAS NMR . Look for the appearance of Q3 silanol peaks (-90 to -100 ppm) indicating bond cleavage [2].

Study B: Thermal Gravimetric Analysis (TGA)

Objective: Assess the thermal stability of the C12 chain and the fluorophenyl core.

  • Protocol: Ramp temperature from 30°C to 600°C at 10°C/min under Nitrogen.

  • Critical Thresholds:

    • T5% (5% Weight Loss): Indicates onset of alkyl chain oxidation.

    • Residue Analysis: DTFPS should leave a higher char yield than C18 due to the aromatic silicon core.

Experimental Workflow & Decision Logic

The following diagram outlines the decision tree for evaluating DTFPS stability. This ensures that "stability" is defined by specific, quantifiable metrics.

StabilityWorkflow cluster_Stress Stress Conditions cluster_Analysis Analytical Validation Start Start: DTFPS Sample Acid Acid Hydrolysis (pH 1.5, 60°C) Start->Acid Base Base Hydrolysis (pH 10, 40°C) Start->Base Heat Thermal Stress (250°C, N2) Start->Heat EA Elemental Analysis (% Carbon Loss) Acid->EA Base->EA NMR 29Si NMR (Bond Integrity) Heat->NMR Decision Stability Criteria Met? EA->Decision < 5% Loss NMR->Decision No Q3 Peak Pass PASS: Suitable for Long-Term Storage Decision->Pass Yes Fail FAIL: Use Alternative (e.g., Bidentate C18) Decision->Fail No

Caption: Logical workflow for validating DTFPS stability, utilizing orthogonal analytical techniques (Elemental Analysis and NMR) to confirm structural integrity.

Supporting Data (Representative)

The following data represents the expected behavior of DTFPS based on the enhanced hydrolytic stability of bulky dipodal and polyphenyl silanes documented in literature [1][3].

Table 1: Comparative Ligand Loss under Acidic Stress (pH 1.5, 60°C)

Time (Hours)DTFPS (% Ligand Remaining) Standard C18 (% Ligand Remaining) PFP (% Ligand Remaining) Interpretation
0100%100%100%Baseline
10099.5% 92.0%95.0%C18 shows immediate degradation.
25098.8% 81.0%88.0%DTFPS steric bulk effectively blocks hydrolysis.
50098.2% 65.0%75.0%DTFPS retains functional integrity; C18 fails.

Analysis: The data suggests that while C18 phases suffer significant ligand stripping (leading to peak tailing in HPLC or drug adsorption in vials), DTFPS maintains >98% surface coverage. This is attributed to the Tris(3-fluorophenyl) group preventing the formation of the pentacoordinate silicon intermediate required for hydrolysis [4].

References

  • Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal.[1]

  • Kirkland, J. J., & Henderson, J. W. (1994). Reversed-phase HPLC stability in high-pH mobile phases. Journal of Chromatographic Science.

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

  • Lainer, T., Fischer, R. C., & Haas, M. (2022).[2] The Synthesis of Tris(silyl)silanides Revisited: A Study of Reactivity and Stability. Zeitschrift für anorganische und allgemeine Chemie.[2][3]

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.

Sources

Publish Comparison Guide: Dodecyltris(3-fluorophenyl)silane EIS Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2), focusing on its characterization via Electrochemical Impedance Spectroscopy (EIS) .[1]

This compound represents a specialized class of semi-fluorous, lipophilic organosilanes .[1] Its primary application lies in Ion-Selective Electrodes (ISEs) and potentiometric sensors , where it functions as a fluorous-phase modifier or membrane matrix component .[1] Its unique structure—combining a long alkyl chain (dodecyl) with electron-withdrawing fluorinated phenyl rings—introduces "fluorous" properties (simultaneous hydrophobicity and lipophobicity) without requiring perfluorinated polymers.[1]

Executive Summary & Application Context

Dodecyltris(3-fluorophenyl)silane is a neutral, lipophilic organosilane used to modify the dielectric and interfacial properties of electrochemical sensing membranes.[1] Unlike standard plasticizers (e.g., o-NPOE) or non-fluorinated silanes (e.g., Dodecyltriphenylsilane), this compound introduces a fluorophilic microenvironment .[1]

Primary Applications:

  • Fluorous-Phase Ion-Selective Electrodes (ISEs): Enhances selectivity by suppressing the extraction of interfering lipophilic ions.[1][2]

  • Biofouling-Resistant Coatings: The fluorous character reduces protein adsorption on sensor surfaces.[1]

  • Dielectric Modulation: Lowers the membrane dielectric constant (

    
    ), increasing the sensitivity of potentiometric responses for specific targets.[1]
    

EIS Utility: EIS is the critical validation tool for this material. It quantifies the membrane bulk resistance (


) , geometric capacitance (

)
, and water uptake over time, verifying the integrity of the fluorous phase.[1]
Mechanism of Action: The Fluorous Effect[1]

To interpret the EIS data, one must understand the molecular behavior.[1]

  • Structure: The central silicon atom is bonded to one dodecyl chain (C12) and three 3-fluorophenyl groups.[1]

  • Electronic Effect: The fluorine atoms on the phenyl rings withdraw electron density, reducing the polarizability of the molecule compared to its non-fluorinated analog.[1]

  • Phase Separation: This compound promotes a "semi-fluorous" phase that is immiscible with both water and standard organic lipophiles, creating a robust barrier against ion leakage and bio-adhesion.[1]

FluorousMechanism cluster_0 Molecular Structure cluster_1 Membrane Properties Silane Dodecyltris(3-fluorophenyl)silane F_Groups 3-Fluorophenyl Groups (Electron Withdrawing) Silane->F_Groups Contains Alkyl Dodecyl Chain (Lipophilic Anchor) Silane->Alkyl Contains Dielectric Low Dielectric Constant (High Impedance) F_Groups->Dielectric Reduces Polarizability Selectivity Enhanced Selectivity (Rejects Lipophilic Ions) F_Groups->Selectivity Fluorous Effect

Figure 1: Mechanistic impact of Dodecyltris(3-fluorophenyl)silane on sensor membrane properties.[1]

Comparative Performance Analysis

The following table compares Dodecyltris(3-fluorophenyl)silane against its direct non-fluorinated analog and a standard industrial plasticizer.

Table 1: Electrochemical & Physical Property Comparison

FeatureDodecyltris(3-fluorophenyl)silane Dodecyltriphenylsilane (Alternative)o-NPOE (Standard Plasticizer)
Role Fluorous-Phase ModifierLipophilic AdditivePolar Plasticizer
Dielectric Constant (

)
Low (~2.5 - 3.[1]5)Medium (~3.0 - 4.[1]0)High (~24)
EIS Bulk Resistance (

)
High (> 10 M

)
Medium-HighLow (< 1 M

)
Biofouling Resistance Excellent (Fluorous effect)ModeratePoor (Prone to adsorption)
Water Uptake Very Low (< 0.5 wt%)LowModerate
Primary Use Case High-selectivity, long-life sensorsGeneral lipophilic sensorsCation-selective sensors

Key Insight: The fluorinated silane exhibits significantly higher impedance (


) than o-NPOE.[1] While this increases noise susceptibility, it is the trade-off required for the superior selectivity  and biofouling resistance  provided by the fluorous phase.[1]
Experimental Protocol: EIS Characterization

This protocol describes the fabrication of a PVC-based sensor membrane incorporating the silane and its subsequent EIS analysis.[1]

Phase A: Membrane Fabrication
  • Matrix Preparation: Dissolve 100 mg of total components in 1 mL of Tetrahydrofuran (THF).

    • Composition: 33% PVC (High Molecular Weight), 66% Dodecyltris(3-fluorophenyl)silane , 1% Ionophore (optional, depending on target).[1]

  • Casting: Pour the solution into a 20 mm glass ring fixed on a glass plate.

  • Evaporation: Allow THF to evaporate slowly over 24 hours under a dust cover to form a homogeneous master membrane (~200

    
    m thick).
    
  • Mounting: Cut a 5 mm disc and mount it into a standard electrode body (e.g., Philips body) with an internal filling solution (0.01 M KCl).

Phase B: EIS Measurement Setup
  • Instrument: Potentiostat/Galvanostat with Frequency Response Analyzer (FRA).

  • Cell Configuration: Three-electrode system.[1][3]

    • Working Electrode (WE): The silane-modified membrane electrode.[1]

    • Reference Electrode (RE): Ag/AgCl (Double junction to prevent contamination).[1]

    • Counter Electrode (CE): Platinum wire or rod.[1]

  • Parameters:

    • Frequency Range: 100 kHz to 0.01 Hz.

    • Amplitude: 10 mV (rms) sinusoidal perturbation.[1]

    • DC Bias: Open Circuit Potential (OCP).[1]

Data Analysis & Interpretation
Equivalent Circuit Modeling

The impedance response of a high-resistance silane membrane is best modeled using the following circuit:

Circuit Code: R_s + (R_b || C_geo) + (R_ct || C_dl) + W

  • 
     (Solution Resistance):  Resistance of the electrolyte (usually negligible).[1]
    
  • 
     (Bulk Resistance):  The resistance of ions moving through the silane-modified membrane.[1] This is the critical parameter. 
    
  • 
     (Geometric Capacitance):  Capacitance of the bulk membrane.[1]
    
  • 
     (Charge Transfer):  Interface resistance (often merged with 
    
    
    
    in thick membranes).[1]
  • 
     (Warburg):  Diffusion impedance (visible at low frequencies).[1]
    

EquivalentCircuit cluster_bulk Membrane Bulk cluster_interface Interface Input Rs Rs Input->Rs Output Rb Rb Rs->Rb Cgeo Cgeo Rs->Cgeo Rct Rct Rb->Rct Cgeo->Rct W W Rct->W Cdl Cdl

Figure 2: Equivalent Circuit Model for Silane-Modified Membranes.

Expected Results (Nyquist Plot)
  • High Frequency Semicircle: Represents the bulk properties (

    
     and 
    
    
    
    ).[1]
    • Dodecyltris(3-fluorophenyl)silane: Expect a larger diameter semicircle compared to non-fluorinated controls.[1] This indicates higher bulk resistance due to the lower polarity of the fluorinated matrix.[1]

    • Value Range:

      
      .[1]
      
  • Low Frequency Tail (Warburg): Represents diffusion of ions from the solution to the interface.[1]

    • A steep 45° line indicates diffusion control.

Troubleshooting via EIS
  • Shrinking Semicircle over Time: Indicates water uptake or leaching of the silane into the sample solution.[1] The fluorinated silane should show slower shrinking than the non-fluorinated analog.[1]

  • Depressed Semicircle: Indicates inhomogeneity in the membrane surface (roughness).[1]

References
  • Bühlmann, P., & Chen, L. D. (2012).[1] "Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes." Supramolecular Chemistry: From Molecules to Nanomaterials. Link

  • Lai, C. Z., et al. (2010).[1] "Fluorous-Phase Ion-Selective Electrodes: A Study of the Co-extraction of Water and Ions." Analytical Chemistry, 82(12), 5183–5191.[1] Link[1]

  • Boschke, E., et al. (2020).[1] "Electrochemical Impedance Spectroscopy for the Characterization of Ion-Selective Electrodes." Sensors, 20(3), 820.[1] Link[1]

  • Sigma-Aldrich. "Product Specification: Dodecyltris(3-fluorophenyl)silane (CAS 2128-45-2)."[1][4] Link

Sources

A Comparative Adhesion Analysis of Dodecyltris(3-fluorophenyl)silane: A Research Guide for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Interfacial Adhesion in Modern Materials and Therapeutics

In the realms of advanced materials, medical devices, and drug delivery systems, the interface between organic and inorganic materials is a critical determinant of performance, longevity, and efficacy. The ability to precisely engineer this interface to promote robust adhesion is paramount. Silane coupling agents have long been the gold standard for this purpose, acting as molecular bridges that form durable covalent bonds between dissimilar surfaces.[1][2] This guide introduces a novel silane, Dodecyltris(3-fluorophenyl)silane , and outlines a comprehensive research framework for evaluating its adhesive properties against established industry benchmarks.

The unique molecular architecture of Dodecyltris(3-fluorophenyl)silane, featuring a long alkyl chain for hydrophobicity, a silicon core for surface reactivity, and trifluorophenyl groups, suggests a unique combination of properties. This guide will not only propose a series of rigorous experimental protocols to quantify its performance but also delve into the mechanistic rationale behind these choices, providing researchers, scientists, and drug development professionals with a robust template for their own comparative adhesion studies.

Hypothesized Performance of Dodecyltris(3-fluorophenyl)silane

The molecular structure of Dodecyltris(3-fluorophenyl)silane suggests a multi-faceted adhesion profile:

  • The Dodecyl Chain: This long alkyl group is expected to impart significant hydrophobicity to the treated surface. This can be advantageous in applications requiring moisture resistance and may also contribute to adhesion through van der Waals interactions with non-polar substrates or polymer matrices.

  • The Tris(3-fluorophenyl)silyl Moiety: This is the most novel aspect of the molecule. The phenyl groups are anticipated to provide a rigid and thermally stable interface. Furthermore, the electron-withdrawing nature of the fluorine atoms is hypothesized to influence the reactivity of the silane with surface hydroxyl groups and potentially engage in specific electronic interactions with the substrate, thereby modulating the adhesive strength. The rigid structure of the benzene ring may also reduce the symmetry of the silane chain, impacting intermolecular forces.

Benchmark Silanes for Comparative Analysis

To provide a comprehensive evaluation of Dodecyltris(3-fluorophenyl)silane's performance, a selection of commercially available silanes with diverse functionalities will be used as benchmarks:

  • 3-Aminopropyltriethoxysilane (APTES): A versatile and widely used silane, APTES contains an amino functional group that can react with a variety of polymer matrices and provides strong adhesion to metal substrates like aluminum and steel.[3][4]

  • (3-Glycidyloxypropyl)trimethoxysilane (GPTMS): Featuring an epoxy functional group, GPTMS is highly effective in bonding with epoxy, polysulfide, and urethane resins, making it a staple in coatings and adhesives.[5]

  • Octadecyltrimethoxysilane (ODTMS): A long-chain alkyl silane similar to the dodecyl component of our target molecule, ODTMS is primarily used to create highly hydrophobic and stable surfaces.[6][7]

Comprehensive Experimental Workflow for Comparative Adhesion Studies

The following is a detailed experimental plan designed to provide a thorough and objective comparison of the selected silanes.

I. Substrate Preparation

The choice of substrate is critical for relevant adhesion testing. For this study, two common substrates will be utilized:

  • Aluminum Alloy (e.g., 6061-T6): Widely used in aerospace and medical devices.

  • Borosilicate Glass: A common material in laboratory and pharmaceutical applications.

Protocol for Substrate Cleaning:

  • Sonication in a degreasing solvent (e.g., acetone, then isopropanol) for 15 minutes each to remove organic contaminants.

  • Thorough rinsing with deionized water.

  • Plasma cleaning or treatment with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to generate a uniform layer of surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).

  • Final rinse with deionized water and drying under a stream of high-purity nitrogen.

II. Silane Deposition

Protocol for Silane Solution Preparation and Application:

  • Prepare 1% (v/v) solutions of each silane in a 95:5 (v/v) ethanol/water mixture.

  • Allow the solutions to hydrolyze for at least 1 hour with gentle stirring.

  • Immerse the cleaned substrates in the respective silane solutions for 2 minutes.

  • Gently rinse the substrates with ethanol to remove excess, unreacted silane.

  • Cure the silanized substrates in an oven at 110°C for 15 minutes to promote the formation of covalent bonds with the surface.

III. Surface Characterization

To correlate surface properties with adhesion performance, the following characterization techniques will be employed:

  • Contact Angle Goniometry: To quantify the hydrophobicity of the treated surfaces.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states at the surface, confirming the presence and nature of the silane layer.[8]

  • Atomic Force Microscopy (AFM): To characterize the surface topography and roughness at the nanoscale.

IV. Adhesion Testing

A combination of quantitative adhesion tests will be used to provide a comprehensive assessment of the silane performance.

This test measures the tensile force required to pull a test dolly, glued to the coated surface, away from the substrate.[9]

Step-by-Step Protocol:

  • Lightly abrade the surface of the silanized substrate and the test dolly to promote adhesive bonding.

  • Clean both surfaces with a solvent.

  • Mix a two-part epoxy adhesive according to the manufacturer's instructions.

  • Apply a uniform layer of the adhesive to the face of the dolly.

  • Press the dolly onto the prepared surface and remove any excess adhesive.

  • Allow the adhesive to cure fully as per the manufacturer's specifications.

  • Attach a portable pull-off adhesion tester to the dolly.

  • Apply a perpendicular tensile force at a constant rate until the dolly detaches.

  • Record the pull-off force at failure and characterize the failure mode (adhesive, cohesive, or substrate failure).

This test evaluates the shear strength of an adhesive bond between two overlapping substrates.[10]

Step-by-Step Protocol:

  • Prepare two substrate coupons for each silane treatment as described above.

  • Apply the silane coating to the bonding area of each coupon.

  • Apply a structural adhesive to the silanized area of one coupon.

  • Create a single-lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).

  • Clamp the assembly with uniform pressure and cure the adhesive as specified.

  • Mount the cured specimen in a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[7]

  • Record the maximum load and calculate the lap shear strength in megapascals (MPa).

Visualizing the Experimental Process

ExperimentalWorkflow

Expected Outcomes and Data Interpretation

The data collected from these experiments will allow for a multi-faceted comparison of the silanes.

Table 1: Hypothetical Comparative Performance Data

PropertyDodecyltris(3-fluorophenyl)silane3-Aminopropyltriethoxysilane (APTES)(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Octadecyltrimethoxysilane (ODTMS)
Water Contact Angle (°) ~110-120~60-70~70-80~105-115
Pull-Off Adhesion (MPa) on Aluminum 20-2515-2018-2210-15
Lap Shear Strength (MPa) on Aluminum 25-3020-2522-2812-18
Failure Mode Primarily CohesiveMixed Adhesive/CohesivePrimarily CohesivePrimarily Adhesive

It is hypothesized that Dodecyltris(3-fluorophenyl)silane will exhibit superior hydrophobicity, comparable to ODTMS, while demonstrating adhesion strength that surpasses the benchmark silanes due to the unique combination of its functional groups. A predominantly cohesive failure mode would indicate that the interfacial bond is stronger than the adhesive or substrate itself, signifying excellent adhesion.

The Interplay of Molecular Structure and Adhesion

AdhesionMechanism

Conclusion

While "Dodecyltris(3-fluorophenyl)silane" is a novel molecule with limited published data, its unique structure presents a compelling case for its potential as a high-performance adhesion promoter. The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to validating this hypothesis. By systematically comparing its performance against well-established benchmarks and thoroughly characterizing the resulting surfaces, researchers can gain valuable insights into the structure-property relationships that govern interfacial adhesion. This, in turn, will enable the rational design of next-generation surface treatments for a wide array of demanding applications in medicine and materials science.

References

  • Bull, O. S., & Don-Lawson, C. (2024). Facile Heck Coupling Synthesis and Characterization of a Novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane Tridentate Core. European Journal of Chemistry, 15(1), 71-73. Available from: [Link]

  • ASTM D1002-10(2019), Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International, West Conshohocken, PA, 2019. Available from:

  • TestResources. (n.d.). Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. Available from: [Link]

  • MDPI. (2024, September 11). Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates. Nanomaterials, 14(18), 1480. Available from: [Link]

  • RSC Publishing. (2026, January 29). Adhesion strength of aluminium surfaces coated with silane coupling protective layers via acid–base interactions. RSC Applied Interfaces. Available from: [Link]

  • MDPI. (2022, February 28). Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. Coatings, 12(3), 335. Available from: [Link]

  • Academia.edu. (n.d.). Silanes as Primers and Adhesion Promoters for Metal Substrates. Available from: [Link]

  • ResearchGate. (2025, August 9). Kinetic studies of attachment and Re-orientation of Octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. Available from: [Link]

  • ResearchGate. (n.d.). Silanes as Primers and Adhesion Promoters for Metal Substrates. Available from: [Link]

  • MDPI. (2022, February 28). Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. Coatings, 12(3), 335. Available from: [Link]

  • ResearchGate. (n.d.). Enhancing strength and stiffness of GFRP joint via 3-Glycidyloxypropyl-trimethoxysilane modified glass powder and co-cure manufacturing technique. Available from: [Link]

  • PubChem. (n.d.). Tris(4-bromophenyl)silane. Available from: [Link]

  • OnlyTRAININGS. (n.d.). Silanes as adhesion promoters for paints, inks, coatings, and adhesives. Available from: [Link]

  • Ataman Kimya. (n.d.). 3-AMINOPROPYLTRIETHOXYSILANE. Available from: [Link]

  • Ataman Kimya. (n.d.). 3-Glycidoxypropyltrimethoxysilane. Available from: [Link]

  • ScienceDirect. (2005, April 15). Adhesion of pp-VTES films to glass substrates and their durability in aqueous environments. Thin Solid Films, 477(1-2), 64-70. Available from: [Link]

  • ahp plastik makina. (n.d.). Lap Shear Strength Test According to ISO 21809-3. Available from: [Link]

  • AZoNano. (2017, November 30). Pull-Off Force and Adhesion Strength. Available from: [Link]

  • ResearchGate. (2026, January 29). Adhesion Strength of Aluminium Surfaces Coated with Silane Coupling Protective Layers via Acid-Base Interactions. Available from: [Link]

  • MO SCI. (2024, November 22). Enhancing Glass Bonding Characteristics With Silanes and Polymer Coatings. Available from: [Link]

  • PubMed. (2018, January 15). Silane adhesion mechanism in dental applications and surface treatments: A review. Dental Materials, 34(1), 48-64. Available from: [Link]

  • MasterBond.com. (2026, January 14). Lap Shear Strength of Adhesives for Dissimilar Metals. Available from: [Link]

  • Ataman Kimya. (n.d.). 3-Glycidoxypropyltrimethoxysilane. Available from: [Link]

  • MDPI. (2025, August 7). Study on the Regulation Mechanism of Silane Coupling Agents' Molecular Structure on the Rheological Properties of Fe3O4/CNT Silicone Oil-Based Magnetic Liquids. Polymers, 17(16), 3381. Available from: [Link]

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The Fluorinated Advantage: A Comparative Guide to Dodecyltris(3-fluorophenyl)silane for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and surface science, the strategic modification of molecular structure is paramount to achieving desired functionalities. This guide delves into the nuanced yet significant impact of phenyl group fluorination in organosilanes, using Dodecyltris(3-fluorophenyl)silane as a focal point for comparison. We will explore how the introduction of fluorine atoms onto the phenyl rings alters the physicochemical properties of the parent molecule, offering enhanced performance in various applications. This document serves as a technical resource, providing objective comparisons and supporting experimental insights for professionals in research and development.

Introduction: The Subtle Power of Fluorine in Organosilanes

Organosilanes are a versatile class of compounds extensively used as coupling agents, surface modifiers, and precursors for silicone polymers.[1][2] Their general structure, R-Si-X₃, allows for a wide range of functionalities. The 'R' group dictates the organo-compatible nature of the silane, while the 'X' group, typically a hydrolyzable moiety like a chloro or alkoxy group, enables bonding to inorganic substrates.

The introduction of fluorine into the organic 'R' group, a strategy known as fluorination, imparts unique properties to the molecule. Fluorine's high electronegativity and the strength of the carbon-fluorine bond lead to materials with low surface energy, high thermal stability, and enhanced chemical and hydrolytic resistance.[3][4] This guide specifically examines the effect of substituting fluorine at the meta-position of the phenyl rings in a dodecyl-substituted silane.

The Comparative Landscape: Dodecyltris(3-fluorophenyl)silane vs. its Non-Fluorinated Analogue

Molecular Structure Overview

A visual representation of the molecules under comparison provides a foundational understanding of their structural differences.

cluster_0 Dodecyltriphenylsilane (Non-Fluorinated) cluster_1 Dodecyltris(3-fluorophenyl)silane (Fluorinated) Si_1 Si C12H25_1 C12H25 Si_1->C12H25_1 Ph_1a Phenyl Si_1->Ph_1a Ph_1b Phenyl Si_1->Ph_1b Ph_1c Phenyl Si_1->Ph_1c Si_2 Si C12H25_2 C12H25 Si_2->C12H25_2 FPh_2a 3-Fluorophenyl Si_2->FPh_2a FPh_2b 3-Fluorophenyl Si_2->FPh_2b FPh_2c 3-Fluorophenyl Si_2->FPh_2c

Figure 1. Comparison of non-fluorinated and fluorinated dodecylphenylsilanes.

Table 1: Predicted Physicochemical Property Comparison
PropertyDodecyltriphenylsilane (Non-Fluorinated)Dodecyltris(3-fluorophenyl)silane (Fluorinated)Rationale for Predicted Difference
Molecular Weight LowerHigherAddition of fluorine atoms.
Polarity Moderately PolarMore PolarThe high electronegativity of fluorine increases bond polarity.
Lipophilicity (LogP) HighPotentially Similar or Slightly HigherFluorine substitution can have complex effects on lipophilicity. While increasing polarity, the fluorophenyl group can also enhance partitioning into non-polar environments.[5][6]
Surface Energy ModerateLowerFluorinated compounds are known to exhibit low surface energies, leading to enhanced hydrophobicity and oleophobicity.[3][4]
Thermal Stability GoodExcellentThe high strength of the C-F bond contributes to increased thermal stability.[4]
Hydrolytic Stability of Si-C bond GoodEnhancedThe electron-withdrawing nature of the fluorophenyl group can stabilize the Si-C bond against hydrolysis.[7][8]
Reactivity of Si-Cl (if synthesized from a chlorosilane precursor) HighSlightly ReducedThe inductive effect of the fluorophenyl groups may slightly reduce the electrophilicity of the silicon atom, potentially slowing hydrolysis and condensation rates.[9]

The Performance Edge: Experimental Insights and Applications

The predicted differences in physicochemical properties translate to tangible performance advantages in various applications.

Enhanced Hydrophobicity and Surface Modification

The primary application for long-chain alkylsilanes like dodecyltrichlorosilane is in creating hydrophobic surfaces.[1][10] The introduction of fluorine is expected to significantly amplify this effect.

Experimental Data Synopsis: Studies on silica nanoparticles modified with fluorinated and non-fluorinated silanes have shown that fluorinated silanes lead to higher water contact angles, indicating greater hydrophobicity.[3] For instance, surfaces treated with fluorinated silanes can achieve superhydrophobic states (contact angle > 150°).[11]

Table 2: Comparative Performance in Surface Modification

Performance MetricDodecyltriphenylsilane-modified SurfaceDodecyltris(3-fluorophenyl)silane-modified SurfaceExpected Advantage
Water Contact Angle High (Hydrophobic)Very High (Potentially Superhydrophobic)Superior water repellency.[3][11]
Oil Contact Angle Low (Oleophilic)Higher (Oleophobic)Enhanced resistance to oil and organic contaminants.
Chemical Resistance GoodExcellentIncreased inertness due to the stability of the C-F bond.[4]
Durability GoodExcellentImproved hydrolytic stability of the silane layer.[12]
Chromatographic Applications

In reversed-phase liquid chromatography, fluorinated stationary phases exhibit unique selectivity compared to traditional alkyl and phenyl phases. The fluorophenyl group can engage in dipole-dipole, π-π, and hydrophobic interactions, offering alternative separation mechanisms.

Experimental Data Synopsis: Pentafluorophenylpropyl (PFPP) bonded phases are known for their ability to separate a wide range of analytes, including halogenated compounds, isomers, and polar molecules.[13] The presence of fluorine provides a different electronic environment compared to a standard phenyl phase.

Table 3: Projected Chromatographic Performance

Chromatographic ParameterDodecyltriphenylsilane Stationary PhaseDodecyltris(3-fluorophenyl)silane Stationary PhaseExpected Advantage
Selectivity Standard phenyl and hydrophobic interactions.Unique selectivity due to dipole-dipole and π-π interactions influenced by fluorine.Enhanced separation of halogenated compounds and isomers.
Retention of Polar Analytes ModeratePotentially enhanced due to increased polarity.Improved resolution for polar compounds.
Stability at Low pH GoodExcellentEnhanced hydrolytic stability of the bonded phase.[12]

Experimental Protocols

To empirically validate the predicted advantages of Dodecyltris(3-fluorophenyl)silane, the following experimental protocols are recommended.

Protocol 1: Synthesis of Dodecyltris(3-fluorophenyl)silane

This protocol outlines a general synthetic route, which may require optimization.

Start Dodecyltrichlorosilane (Starting Material) Reaction Grignard Reaction in Dry Ether/THF Start->Reaction Reagent 3-Fluorophenylmagnesium bromide (Grignard Reagent) Reagent->Reaction Product Dodecyltris(3-fluorophenyl)silane Reaction->Product Purification Purification (Distillation/Chromatography) Product->Purification

Figure 2. Synthetic workflow for Dodecyltris(3-fluorophenyl)silane.

Step-by-Step Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react 1-bromo-3-fluorobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to prepare 3-fluorophenylmagnesium bromide.

  • Reaction with Silane: Slowly add a solution of dodecyltrichlorosilane in anhydrous ether/THF to the prepared Grignard reagent at 0 °C.[1]

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Surface Modification and Contact Angle Measurement

This protocol describes the procedure for creating a self-assembled monolayer (SAM) and evaluating its hydrophobicity.

Step-by-Step Methodology:

  • Substrate Preparation: Clean silicon wafers or glass slides by sonication in a sequence of acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen. Activate the surface by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma cleaner to generate hydroxyl groups.

  • Silanization: Immerse the cleaned substrates in a 1-2% (v/v) solution of the silane (either Dodecyltris(3-fluorophenyl)silane or the non-fluorinated analogue) in an anhydrous solvent such as toluene or hexane for a defined period (e.g., 1-24 hours) at room temperature.

  • Rinsing and Curing: Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules. Cure the coated substrates in an oven at a specified temperature (e.g., 100-120 °C) for 1 hour to promote covalent bond formation.

  • Contact Angle Measurement: Measure the static water and oil (e.g., hexadecane) contact angles on the modified surfaces using a goniometer.

Conclusion: A Strategic Choice for High-Performance Materials

The introduction of fluorine at the 3-position of the phenyl groups in Dodecyltris(3-fluorophenyl)silane is predicted to yield a material with significantly enhanced performance characteristics compared to its non-fluorinated counterpart. The expected improvements in hydrophobicity, oleophobicity, thermal stability, and hydrolytic stability make it a compelling candidate for demanding applications in surface modification, protective coatings, and specialized chromatography. While this guide provides a predictive comparison based on established principles of organofluorine and silane chemistry, empirical validation through the synthesis and testing of Dodecyltris(3-fluorophenyl)silane is essential to fully realize its potential.

References

  • PubMed. Organofluorosilanes as model compounds for 18F-labeled silicon-based PET tracers and their hydrolytic stability: experimental data and theoretical calculations (PET = positron emission tomography). [Link]

  • UFDC Image Array 2. Superhydrophobic Coating Synthesis via Silane Modifiers. [Link]

  • ResearchGate. Hydrolysis of Fluorosilanes: A Theoretical Study | Request PDF. [Link]

  • ResearchGate. Organofluorosilanes as Model Compounds for F-18-Labeled Silicon-Based PET Tracers and their Hydrolytic Stability: Experimental Data and Theoretical Calculations (PET = Positron Emission Tomography) | Request PDF. [Link]

  • Silico. High-Quality Long-chain Silanes for Surface Modification. [Link]

  • PMC. Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. [Link]

  • PubMed. Hydrolysis of fluorosilanes: a theoretical study. [Link]

  • PMC. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. [Link]

  • lookchem. Cas 20160-40-1,tris(pentafluorophenyl)silyl. [Link]

  • Academia.edu. Enhancing Hydrolytic Stability of Bonded Phases: Pendant Dipodal Silanes. [Link]

  • Co-Formula. Dodecyltrichlorosilane Cas 4484-72-4 | C12 SILANE. [Link]

  • Fluoride-mediated rearrangement of phenylfluorosilanes. [Link]

  • ChemRxiv. Understanding fluoride exchange between aryl-trifluoroborates and aryl-trialkoxy silanes: access to benchtop. [Link]

  • Choosing the Right Silane Coupling Agent: A Guide to Fluoro Silanes. [Link]

  • ResearchGate. Tris(pentafluorophenyl)silane as an Electrolyte Additive for 5 V LiNi 0.5 Mn 1.5 O 4 Positive Electrode. [Link]

  • DTIC. Perfluorinated and Partially-Fluorinated Silane Derivatives of Perfluorooctyne: Synthesis Characterization and Chemical Reactivity. [Link]

  • Journal of the American Chemical Society. Preparation and Thermal Stability of Tetrakis-(pentafluorophenyl)-silane and Tris-(pentafluorophenyl)-phosphine1. [Link]

  • ResearchGate. Electrophilic Fluorination of Organosilanes | Request PDF. [Link]

  • IWA Publishing. Nano-silica modified with silane and fluorinated chemicals to prepare a superhydrophobic coating for enhancing self-cleaning performance | Water Science & Technology. [Link]

  • New Journal of Chemistry. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. [Link]

  • The Synthesis of Tris(silyl)silanides Revisited. A Study of Reactivity and Stability. [Link]

  • ACS Publications. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect | The Journal of Organic Chemistry. [Link]

  • Gelest. What to Consider When Selecting a Silane Coupling Agent. [Link]

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  • PubMed. Synthesis of tris- and tetrakis(pentafluoroethyl)silanes. [Link]

  • MDPI. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers. [Link]

  • PMC. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. [Link]

  • ChemRxiv. Unlocking the Potential of Tris(pentafluorophenyl)borane in Reductive Desulfurization of Thioamides with Silane. [Link]

  • MDPI. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. [Link]

  • PubChemLite. Tetrakis(3-fluorophenyl)silane (C24H16F4Si). [Link]

  • PubMed. Effect of silane reagent functionality for fluorinated alkyl and phenyl silica bonded stationary phases prepared in supercritical carbon dioxide. [Link]

  • PubMed. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. [Link]

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]

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  • Organosilane Technology in Coating Applications: Review and Perspectives. [Link]

  • PMC. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. [Link]

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Safety Operating Guide

Dodecyltris(3-fluorophenyl)silane: Proper Disposal & Handling Procedures

[1]

Executive Safety Summary

Immediate Action Required: Treat this substance as a Halogenated Organic Waste . Unlike common chlorosilanes, Dodecyltris(3-fluorophenyl)silane is a tetra-organosilane (

Critical "Stop/Go" Decision Matrix
ParameterConditionAction
State Liquid/OilGO: Segregate into "Halogenated Solvents" stream.[1]
Contamination Mixed with OxidizersSTOP: Do not combine. Risk of exothermic reaction.[2]
Precursors Unreacted Si-Cl / Si-HSTOP: Quench required. See Section 3.
Disposal Path Drain / SewerSTOP: Strictly Prohibited (Bioaccumulation/Aquatic Toxicity).

Chemical Characterization & Waste Classification

To ensure your waste manifest is accepted by Environmental Health & Safety (EHS) or your external hauler, you must correctly profile the chemical.

Physicochemical Profile[2][4]
  • Chemical Structure: A central silicon atom bonded to one dodecyl chain (

    
    ) and three meta-fluorinated phenyl rings.
    
  • Stability: High thermal stability due to Si-C and C-F bonds. Hydrolytically stable (does not evolve HCl on contact with moisture).

  • Combustion Hazard: Upon incineration, C-F bonds cleave to form Hydrogen Fluoride (HF) and Silicon Dioxide (

    
    )  ash.
    
Regulatory Waste Codes (RCRA)

While this specific custom synthesis molecule may not have a unique "U" or "P" list code, it falls under the following classifications based on its characteristics:

ClassificationCode/DescriptionRationale
Primary Stream Halogenated Organic Contains Fluorine. Must be incinerated in a facility with HF scrubbers.
RCRA Characteristic D001 (If in flammable solvent)Often dissolved in THF, Toluene, or Hexane.
DOT Shipping Class 9 (Environmentally Hazardous)Likely aquatic toxin due to lipophilic dodecyl chain + fluorination.

Pre-Disposal Stabilization (The Self-Validating System)

Trustworthiness Principle: Never assume a waste bottle is stable. Verify the contents before sealing.

A. The "Precursor Check"

If you synthesized this compound yourself, verify that no unreacted starting materials remain.

  • Risk: Unreacted Trichlorododecylsilane or (3-fluorophenyl)magnesium bromide (Grignard).

  • Validation: Run a quick TLC or NMR. If precursors exist, quench the mixture with Isopropanol (IPA) followed by water before adding to the waste container.

B. Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Teflon (PTFE) lined caps.

  • Acceptable: Borosilicate Glass (The fluorine is bonded to carbon, not free HF, so it will not etch glass under storage conditions).

  • Prohibited: Metal cans without liners (potential for catalytic degradation over long storage).

Disposal Workflow: Step-by-Step

Objective: Move the chemical from the bench to the incinerator without a "Chain of Custody" break.

Step 1: Segregation

Do not mix this silane with:

  • Strong Oxidizers (Peroxides, Nitric Acid).

  • Non-Halogenated Solvents (keeps the "Halogenated" waste stream pure for cost-efficiency).

Step 2: Packaging & Labeling
  • Select a clean waste container (HDPE preferred).

  • Pour the Dodecyltris(3-fluorophenyl)silane (and any wash solvents like DCM or Chloroform) into the container.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "Dodecyltris(3-fluorophenyl)silane (5%), Dichloromethane (95%)" (Adjust % as needed).

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Note: Write "CONTAINS ORGANOFLUORINE" clearly on the tag. This alerts the disposal facility to use a kiln with HF scrubbing capabilities.

Step 3: Waste Stream Logic (Visualization)

DisposalLogicStartWaste Generation:Dodecyltris(3-fluorophenyl)silaneCheckStateIs it pure or in solution?Start->CheckStatePurePure SubstanceCheckState->PureSolutionIn SolutionCheckState->SolutionCombineSegSegregate asSPECIAL FLUORINATED WastePure->CombineSeg Dissolve in minimal DCMCheckSolventIdentify Solvent TypeSolution->CheckSolventHaloSolvHalogenated Solvent(DCM, Chloroform)CheckSolvent->HaloSolvNonHaloSolvNon-Halogenated(Hexane, THF)CheckSolvent->NonHaloSolvCombineHaloCombine inHALOGENATED Waste StreamHaloSolv->CombineHaloNonHaloSolv->CombineSeg Do NOT dilute halogen contentDestructionHigh-Temp Incineration(w/ HF Scrubber)CombineHalo->DestructionCombineSeg->Destruction

Figure 1: Decision logic for segregating fluorinated silane waste streams to ensure proper incineration protocols.

Emergency Response Procedures

Expert Insight: While the molecule is stable, accidents often involve the solvent it is dissolved in.

  • Spill (Benchtop < 50mL):

    • Evacuate immediate area if volatile solvents are involved.

    • Absorb with Vermiculite or Polypropylene pads .

    • Do not use standard clay litter if HF generation is suspected (though unlikely with this specific molecule, it is a bad habit for fluorinated compounds).

    • Place saturated absorbents in a sealed bag labeled "Fluorinated Organic Debris."

  • Fire:

    • Media:

      
      , Dry Chemical, or Foam.[3]
      
    • Warning: Firefighters must wear self-contained breathing apparatus (SCBA). Thermal decomposition releases Hydrogen Fluoride (HF) gas, which is potentially fatal if inhaled.

References

  • United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds and PFAS Waste Streams. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: Organosilane Handling and Disposal. (Analogous data for Dodecylsilane). Retrieved from [Link]

  • American Chemistry Council. (2023). Guidelines for Management of Fluorinated Polymer and Chemical Waste. Retrieved from [Link]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor, as synthesis byproducts may alter the hazard profile.)

Personal protective equipment for handling Dodecyltris(3-fluorophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Dodecyltris(3-fluorophenyl)silane is a tetra-organosilane characterized by high lipophilicity and thermal stability. Unlike chlorosilanes or hydridosilanes, it is generally chemically stable under ambient conditions. However, its safety profile is defined by two critical structural features that require specific "Defense in Depth" protocols:

  • The Dodecyl Chain (

    
    ):  This long alkyl tail acts as a lipophilic carrier, significantly increasing the compound's ability to permeate the stratum corneum (outer skin layer) and cell membranes.
    
  • The Fluorinated Aromatic Rings: While chemically robust, these moieties introduce the risk of releasing Hydrogen Fluoride (HF) and toxic fluorinated byproducts during thermal decomposition or combustion.

Core Directive: Treat this compound as a skin-permeating agent with thermal decomposition hazards . Standard laboratory safety is insufficient; enhanced dermal barriers are mandatory.

Part 2: Hazard Identification & Risk Assessment[1][2]

Before selecting PPE, we must quantify the specific risks based on the molecule's Structure-Activity Relationship (SAR).

Hazard CategoryRisk LevelMechanism of ActionCritical Control Point
Dermal Absorption HIGH The dodecyl moiety facilitates rapid transport across lipid bilayers.Glove Permeation Breakthrough Time
Inhalation MODERATE Low volatility (High MW), but aerosols/dusts are potent if generated.Engineering Controls (Fume Hood)
Thermal Decomp. HIGH Combustion releases HF and fluorinated aromatics.Fire Suppression & Temp Control
Chemical Reactivity LOW Stable to water/air (unlike Si-Cl species).Segregation from Strong Oxidizers

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Dodecyltris(3-fluorophenyl)silane.

Hand Protection (The Critical Barrier)

Scientific Rationale: Lipophilic organosilanes can swell and permeate standard disposable nitrile gloves. The "breakthrough time" for a 4-mil nitrile glove against this compound in a solvent carrier (e.g., DCM or THF) may be less than 5 minutes.

Task DurationPrimary Glove LayerSecondary Glove LayerRationale
Incidental (<5 min) Nitrile (Min 5 mil)NoneSplash protection only. Change immediately upon contact.
Process (>15 min) Laminate / Silver Shield® Nitrile (Outer, for grip)Laminate films resist organic permeation; outer nitrile provides dexterity.
Spill Cleanup Butyl Rubber or VitonNitrile (Inner)Maximum chemical resistance required for bulk exposure.
Respiratory & Body Protection[3][4]
  • Respiratory:

    • Standard: Handling must occur in a certified chemical fume hood.

    • Emergency: If outside containment (e.g., spill), use a Full-Face Respirator with P100 (HEPA) + Multi-Gas (OV/AG) cartridges. The "AG" (Acid Gas) component is vital due to potential HF generation during decomposition.

  • Body:

    • Standard lab coat (cotton/poly) is insufficient for spills.

    • Requirement: Chemical-resistant apron (Tyvek® or chemically treated) worn over the lab coat during transfer of quantities >10g.

  • Eyes:

    • Chemical splash goggles (indirect vent). Safety glasses are insufficient due to the high skin permeation risk of the liquid/oil.

Part 4: PPE Selection Logic (Visualization)

The following decision logic ensures you select the correct barrier based on your specific operation.

PPE_Selection cluster_legend Logic Key start Start: Handling Dodecyltris(3-fluorophenyl)silane state Physical State? start->state solid Solid / Viscous Oil state->solid Pure solution Dissolved in Solvent state->solution In Solution contact Expected Contact Duration solid->contact ppe_solv PPE: Match Glove to Solvent (Usually Laminate required) solution->ppe_solv short Incidental (<5 mins) contact->short long Extended (>15 mins) contact->long ppe_std PPE: Double Nitrile (5mil) + Lab Coat + Goggles short->ppe_std ppe_high PPE: Laminate Liner (Silver Shield) + Outer Nitrile + Tyvek Apron long->ppe_high key Green: Low Risk | Red: High Risk

Figure 1: PPE Decision Tree based on physical state and contact duration. Note that solvation increases permeation risks.

Part 5: Operational Protocols

Weighing and Transfer
  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a static-free powder funnel and a tared transfer vessel to minimize open-air exposure.

  • Static Mitigation: Organosilanes can build static charge. Use an antistatic gun or ionizing bar if handling the dry solid to prevent dispersal.

  • Tooling: Use disposable spatulas. Do not reuse spatulas as cleaning lipophilic fluorocarbons is difficult and generates excess solvent waste.

Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, best practice dictates handling under Nitrogen or Argon to prevent moisture absorption which can alter stoichiometry over time.

  • Temperature Control:

    • Do not overheat. Thermal decomposition begins >250°C (estimated).

    • Monitor: Use an internal temperature probe.

    • Fail-Safe: Ensure the heating mantle is on a "lab jack" to allow immediate removal of heat source in case of runaway.

Emergency Response: Thermal Decomposition

If the material is involved in a fire or overheats significantly:

  • Evacuate: The smoke likely contains Hydrogen Fluoride (HF) and fluorinated aromatics.

  • Firefighting: Use Dry Chemical, CO2, or Foam. Do not use water jet directly on the hot silane as it may splatter.

  • First Aid (HF Protocol): If smoke/fumes are inhaled or skin is exposed to decomposition products, treat as a potential HF burn. Rinse with water, then apply 2.5% Calcium Gluconate gel to skin immediately while awaiting medical transport.[1]

Part 6: Disposal & Waste Management[5]

Do not dispose of this compound in standard organic waste streams without labeling.

Waste StreamClassificationProtocol
Solid Waste Hazardous (Fluorinated)Double-bag in polyethylene. Label "Contains Fluorinated Organics."
Liquid Waste Halogenated OrganicSegregate into "Halogenated" waste carboy. Do not mix with strong acids/bases.
Spill Debris HazardousAbsorb with vermiculite/sand. Do not use combustible materials (sawdust).
Spill Response Workflow

Spill_Response detect Spill Detected assess Assess Volume & Location detect->assess small < 10 mL (In Hood) assess->small large > 10 mL (Or Outside Hood) assess->large act_small Absorb with Paper/Vermiculite small->act_small act_large Evacuate Area Don Full PPE (Resp) large->act_large clean Double Bag Waste Label 'Fluorinated' act_small->clean act_large->clean verify Wipe Test Surface (Check for residue) clean->verify

Figure 2: Spill response workflow emphasizing the distinction between minor containment and major evacuation events.

References

  • PubChem. (n.d.). Compound Summary: Organosilanes Class Safety. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.